Thiazol-2-ylboronic acid
Description
Properties
IUPAC Name |
1,3-thiazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGKJKBCKJFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CS1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621114 | |
| Record name | 1,3-Thiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389630-95-9 | |
| Record name | 1,3-Thiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiazol-2-ylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Thiazol-2-ylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features make it a versatile reagent for the construction of complex molecular architectures, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, offering a blend of theoretical understanding and practical insights for its effective application in research and development. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for the proficient handling, application, and exploitation of this valuable synthetic intermediate.
Part 1: Core Physicochemical Properties
A foundational understanding of the physicochemical properties of a reagent is paramount for its successful application. This section delineates the key physical and chemical characteristics of this compound, providing a comprehensive data summary and expert insights into its handling and storage.
Physical Data Summary
This compound is typically encountered as a solid in laboratory settings. Its fundamental physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 389630-95-9[1][2][3][4] |
| Molecular Formula | C₃H₄BNO₂S[1][3][5][6] |
| Molecular Weight | 128.95 g/mol [1][2][5][6] |
| Appearance | Solid |
| Melting Point | 138-140 °C (literature value for a related compound, 2-Thienylboronic acid) |
| Boiling Point | 335.347 °C at 760 mmHg (for the isomer Thiazol-4-ylboronic acid)[7] |
| Density | 1.437 g/cm³ (for the isomer Thiazol-4-ylboronic acid)[7] |
Expert Insight: It is important to note that some physical data, such as the boiling point and density, are reported for isomers of this compound and should be considered as estimates. The melting point of boronic acids can be influenced by the presence of anhydrides (boroxines), which are readily formed upon dehydration.
Solubility and Storage
The solubility profile of this compound dictates its utility in various reaction media. It is generally soluble in polar organic solvents such as methanol, ethanol, and DMF. Its solubility in water is limited.
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] Recommended storage temperatures are typically between 2-8°C. It is crucial to protect the compound from moisture and air to prevent degradation.
Chemical Stability and Hazards
Thiazol-2-ylboronic acids, like other boronic acids, are susceptible to certain degradation pathways. They are known to be sensitive to strong oxidizing agents.[9] From a safety perspective, this compound is considered harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8]
Part 2: Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[10] In this reaction, this compound serves as the organoboron nucleophile, which couples with an organic halide or triflate in the presence of a palladium catalyst and a base.[11]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Trustworthiness: The mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[10]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reagent Preparation: In a clean, dry reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene/ethanol, dioxane/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Self-Validating System: This protocol incorporates checkpoints for reaction monitoring, ensuring that the transformation proceeds as expected before moving to the purification stage. The identity and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).
Part 3: Role in Medicinal Chemistry and Drug Discovery
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of these important molecules, enabling the exploration of structure-activity relationships (SAR).
Diagram: Workflow of this compound in Drug Discovery
Caption: A schematic workflow illustrating the use of this compound in a drug discovery cascade.
Authoritative Grounding: The introduction of a boronic acid group into bioactive molecules has been shown to modify selectivity and improve physicochemical and pharmacokinetic properties.[12] The synthesis of various thiazole derivatives via Suzuki coupling allows for the systematic modification of molecular structure to enhance biological activity.[13]
Conclusion
This compound is a cornerstone reagent for the synthesis of 2-substituted thiazoles, a class of compounds with significant applications in medicinal chemistry and materials science. A comprehensive understanding of its physical properties, chemical reactivity, and handling requirements is essential for its effective and safe utilization. This guide has provided a detailed overview of these aspects, coupled with practical protocols and insights, to empower researchers in their synthetic endeavors.
References
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Al-Masum, M. A., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189463. [Link][10]
-
Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(7), 50-62. [Link][15]
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Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967. [Link][12]
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ResearchGate. Applications of boronic acids in organic synthesis. [Link][16]
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Nan, X., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(56), 33894-33909. [Link][13]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][17]
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ResearchGate. In Suzuki coupling can the boronic acid couple with each other?. [Link][18]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link][11]
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A Senior Application Scientist's Guide to the Laboratory Synthesis of Thiazol-2-ylboronic Acid
Abstract
Thiazol-2-ylboronic acid is a critical heterocyclic building block in modern synthetic and medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its synthesis, however, presents unique challenges related to the electronic nature of the thiazole ring and the inherent instability of the target molecule. This technical guide provides an in-depth analysis of the two predominant laboratory-scale strategies for preparing this compound: the lithiation-borylation of thiazole and the palladium-catalyzed Miyaura borylation of 2-halothiazoles. Drawing from established protocols and mechanistic insights, this document offers researchers detailed experimental procedures, explains the causality behind critical process parameters, and provides a comparative analysis to guide method selection. The aim is to equip scientists in pharmaceutical and chemical research with the authoritative knowledge required for the successful and efficient synthesis of this valuable reagent.
Introduction: The Strategic Importance of this compound
The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. Consequently, methods for functionalizing the thiazole core are of paramount importance. Boronic acids and their corresponding esters are unparalleled nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This is due to their general stability, low toxicity, and high functional group tolerance.[1]
This compound (C₃H₄BNO₂S, MW: 128.95 g/mol ) merges these two valuable chemical motifs.[2][3] It serves as a versatile synthon for introducing the thiazol-2-yl group onto aromatic, heteroaromatic, and vinylic systems, enabling the rapid construction of complex molecular architectures. However, the synthesis of heteroaryl boronic acids, particularly those of electron-deficient heterocycles like thiazole, can be challenging.[4] Issues such as protodeborylation during workup or purification and the inherent instability of the final product necessitate carefully controlled and optimized synthetic protocols.[4] This guide will dissect the two most reliable methods for its preparation, providing the practical insights needed to overcome these challenges.
Core Synthetic Strategy 1: Lithiation-Borylation of Thiazole
This classic organometallic approach relies on the selective deprotonation of the C2-proton of the thiazole ring, which is the most acidic proton due to the inductive effect of the adjacent sulfur and nitrogen atoms. The resulting 2-thiazolyl lithium intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate.
Principle and Mechanism
The reaction proceeds via a two-step sequence. First, a strong organolithium base, most commonly n-butyllithium (n-BuLi), abstracts the C2-proton of thiazole at cryogenic temperatures (-78 °C) to form the configurationally stable 2-lithiothiazole.[5] The extremely low temperature is critical to prevent side reactions, such as addition of the base to the C=N bond or ring-opening.
In the second step, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added. The highly nucleophilic carbon of the 2-lithiothiazole attacks the electrophilic boron atom to form a borate "ate" complex.[6] This intermediate is then hydrolyzed under acidic conditions during aqueous workup to yield the final this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained chemists in a controlled laboratory setting. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Thiazole (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry, glassware (oven or flame-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Charge: Under a positive pressure of inert gas, charge the flask with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and thiazole (1.0 eq).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
Quench & Workup: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, often as a solid.
Key Considerations & Troubleshooting
-
Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of water and atmospheric oxygen, as organolithium reagents are highly reactive towards both.
-
Temperature Control: Maintaining the temperature at -78 °C during the lithiation and borylation steps is paramount. Higher temperatures can lead to a loss of regioselectivity and the formation of undesired byproducts.
-
Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate as it is less prone to forming multiple additions to the boron center.
-
Protodeborylation: Boronic acids can be susceptible to cleavage of the C-B bond under harsh acidic or basic conditions, or upon prolonged heating. The acidic workup should be performed efficiently at low temperatures.[4]
Workflow Diagram
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Thiazol-2-ylboronic Acid: A Technical Guide for Advanced Synthesis
Abstract: This guide provides an in-depth technical overview of Thiazol-2-ylboronic acid, a critical building block in modern medicinal chemistry and materials science. We will explore its fundamental properties, synthesis, and stability challenges, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into optimizing reaction protocols and ensuring experimental reproducibility.
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active compounds.[1][2] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The ability to controllably and efficiently introduce the thiazole unit onto complex molecular frameworks is therefore of paramount importance. This compound serves as a key reagent in this endeavor, enabling the formation of carbon-carbon bonds through robust and versatile cross-coupling methodologies.
This compound: Core Properties
This compound is a heterocyclic organoboron compound that has become indispensable for synthetic chemists. Its utility is primarily derived from the boronic acid functional group, which readily participates in transmetalation with palladium catalysts.
CAS Number: 389630-95-9[5][6] Molecular Formula: C₃H₄BNO₂S[5][6]
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These computed properties provide a baseline for understanding its behavior in various solvent systems and its potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Weight | 128.95 g/mol | [5][6] |
| IUPAC Name | 1,3-thiazol-2-ylboronic acid | [5] |
| Appearance | Off-white to yellow powder (typical) | N/A |
| Solubility | Generally soluble in polar organic solvents like dioxane, THF, and DMF; slightly soluble in water. | [1] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Handling
General Synthetic Strategy
The synthesis of this compound typically proceeds via a metal-halogen exchange followed by borylation. A common and effective route begins with 2-bromothiazole. The process involves deprotonation at the 2-position using a strong organolithium base at low temperature, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., triisopropyl borate). The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.
Caption: General synthesis of this compound.
Causality: The choice of a strong, non-nucleophilic base like n-butyllithium is critical to ensure efficient deprotonation without side reactions. The extremely low temperature (-78 °C) is necessary to maintain the stability of the highly reactive lithiated thiazole intermediate, preventing decomposition.
Stability and Degradation Pathways
A significant challenge associated with 2-heteroarylboronic acids, including this compound, is their inherent instability.[7] The primary degradation pathway is protodeboronation , where the C-B bond is cleaved by a proton source (often residual water or acidic conditions), replacing the boronic acid group with a hydrogen atom. This process is often accelerated by heat and the basic conditions typical of cross-coupling reactions.[7][8]
Another degradation route is oxidative cleavage of the C-B bond, which can be particularly problematic under aerobic conditions.[9]
Expertise in Practice: The propensity for protodeboronation is the single most common cause of low yields in Suzuki-Miyaura couplings involving this substrate class. It is a competitive side reaction that consumes the starting material before it can engage in the catalytic cycle. This necessitates careful control of reaction conditions, including the rigorous exclusion of excess water and the choice of appropriate base and solvent systems. For particularly challenging couplings, the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates or DABO (diethanolamine) boronates, can be an effective strategy.[10]
Recommended Handling and Storage Protocols
To maintain the integrity and reactivity of this compound, the following protocols are strongly advised:
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is common).[4] Protect from light and moisture.
-
Handling: Weigh and handle the reagent quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Avoid prolonged exposure to atmospheric moisture and oxygen.
-
Solvents: Use anhydrous solvents for all reactions to minimize protodeboronation.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the thiazole ring and an aryl or heteroaryl halide (or triflate), providing a powerful tool for constructing complex biaryl systems.[11]
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is base-promoted.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Causality in Experimental Design
-
Catalyst/Ligand Choice: The electron-rich nature of the thiazole ring and the potential for nitrogen coordination to the palladium center can complicate the reaction. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often essential. These ligands promote the reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition and improving overall efficiency.[8]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred.[8] Stronger bases like hydroxides can accelerate the unwanted protodeboronation of the sensitive heteroarylboronic acid.
-
Solvent System: Aprotic solvents like dioxane, toluene, or DMF, often with a small amount of water, are typically used. The water can aid in dissolving the base and facilitating the formation of the active boronate species, but excess water will promote protodeboronation. Finding the optimal solvent/water ratio is a key aspect of method development.[12][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, self-validating protocol for a model Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| Aryl Bromide | - | 1.0 | 1.0 |
| This compound | 128.95 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.57 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ (anhydrous) | 212.27 | 2.0 | 2.0 |
| Anhydrous Dioxane | - | 5 mL | - |
| Water (degassed) | - | 0.5 mL | - |
Rationale for Equivalents: An excess of the boronic acid (1.5 eq.) is used to compensate for potential decomposition via protodeboronation and to drive the reaction to completion.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Purging: Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent oxidation of the catalyst and the boronic acid.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylthiazole.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex molecules bearing the biologically significant thiazole heterocycle. While its application requires careful attention to its inherent instability, particularly its susceptibility to protodeboronation, a well-designed experimental protocol can lead to high yields and reproducible results. By understanding the causality behind the choice of reagents and reaction conditions—from the inert atmosphere to the specific base and ligand system—researchers can effectively leverage this building block to advance programs in drug discovery and materials science.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21981052, this compound". PubChem, [Link]. Accessed Dec. 20, 2023.
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate, [Link]. Accessed Dec. 20, 2023.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate, [Link]. Accessed Dec. 20, 2023.
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.
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Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed, [Link]. Accessed Dec. 20, 2023.
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Examples of biologically active molecules. ResearchGate, [Link]. Accessed Dec. 20, 2023.
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, [Link]. Accessed Dec. 20, 2023.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, [Link]. Accessed Dec. 20, 2023.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI, [Link]. Accessed Dec. 20, 2023.
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate, [Link]. Accessed Dec. 20, 2023.
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate, [Link]. Accessed Dec. 20, 2023.
-
Synthesis of biologically active boron-containing compounds. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, [Link]. Accessed Dec. 20, 2023.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health, [Link]. Accessed Dec. 20, 2023.
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Thiazole synthesis. Organic Chemistry Portal, [Link]. Accessed Dec. 20, 2023.
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Thiazol-4-ylboronic acid. MySkinRecipes, [Link]. Accessed Dec. 20, 2023.
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Introduction: The Convergence of a Privileged Heterocycle and a Versatile Reagent
An In-Depth Technical Guide to Thiazol-2-ylboronic Acid: Synthesis, Applications, and Significance in Modern Chemistry
In the landscape of modern medicinal chemistry and organic synthesis, the thiazole ring stands as a "privileged scaffold."[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in a multitude of natural products and synthetic compounds, including the essential vitamin B1 (thiamine).[2] Its derivatives form the core of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5][6] The unique electronic properties and ability of the thiazole nucleus to act as a bioisostere and engage in hydrogen bonding make it an invaluable component in drug design.[1][3]
Concurrently, the field of synthetic chemistry has been revolutionized by the advent of boronic acids and their application in palladium-catalyzed cross-coupling reactions.[7][8][9] These organoboron compounds are generally stable, non-toxic, and exhibit exceptional functional group tolerance, making them ideal reagents for constructing complex molecular architectures.[7][10] The Suzuki-Miyaura coupling, in particular, has become an indispensable tool for forming carbon-carbon bonds with precision and efficiency.[8][11][12]
This guide focuses on the intersection of these two powerful chemical motifs: This compound . This molecule serves as a critical building block, allowing for the direct installation of the 2-thiazolyl group onto various molecular frameworks. For researchers in drug discovery and process development, understanding the synthesis, handling, and reactivity of this reagent is paramount for leveraging the full potential of the thiazole scaffold in creating novel therapeutic agents and functional materials.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its effective use. This compound is a solid at room temperature with the following key identifiers and properties.
| Property | Value | Source |
| Chemical Formula | C₃H₄BNO₂S | [13][14][15] |
| Molecular Weight | 128.95 g/mol | [13][14][15] |
| CAS Number | 389630-95-9 | [13][14][15] |
| IUPAC Name | (1,3-thiazol-2-yl)boronic acid | [13] |
| Appearance | White to off-white solid | N/A |
Critical Insight: Stability and Storage
Like many heterocyclic boronic acids, this compound can be susceptible to decomposition, primarily through protodeboronation, where the carbon-boron bond is cleaved.[16] This process can be accelerated by heat, moisture, and basic conditions. Oxidative instability is another concern for boronic acids, especially in biological contexts.[17][18][19]
Best Practices for Handling and Storage:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.
-
Handling: Use fresh material whenever possible. For sensitive reactions, it is advisable to assess the purity of the boronic acid before use.
-
Stable Surrogates: For applications requiring high stability or for challenging cross-couplings, air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can be employed.[16] These compounds provide slow, controlled release of the active boronic acid under reaction conditions, mitigating in-situ decomposition.[16]
Synthesis of this compound
The most common and direct method for synthesizing aryl and heteroaryl boronic acids involves the electrophilic trapping of a highly reactive organometallic intermediate with a borate ester.[7][10] The synthesis of this compound follows this classic pathway, leveraging the acidity of the C2-proton on the thiazole ring.
Logical Workflow for Synthesis
The process can be visualized as a three-step sequence: deprotonation to form a nucleophile, reaction with a boron electrophile, and hydrolysis to yield the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for heteroaryl boronic acid synthesis.
Materials:
-
Thiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add thiazole (1.0 eq.) and anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Causality: The C2 proton of thiazole is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. n-BuLi is a strong, non-nucleophilic base ideal for this deprotonation at low temperatures, which prevents side reactions. Anhydrous conditions are critical as organolithium reagents react violently with water.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiothiazole.
-
Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.2 eq.) dropwise. The reaction is often exothermic.
-
Causality: The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic 2-lithiothiazole. The use of a slight excess of the borate ester ensures complete consumption of the organolithium intermediate.
-
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours (overnight).
-
Hydrolysis (Workup): Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Causality: The acidic workup hydrolyzes the intermediate borate ester to the desired boronic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11][20] This reaction enables the formation of a C-C bond between the thiazole C2-position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide (or triflate).[10][12] This provides a direct and modular route to complex molecules, which is invaluable in drug discovery for structure-activity relationship (SAR) studies.[3][21]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical coupling between an aryl bromide and this compound.
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound (1.2-1.5 eq.)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base, e.g., anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.)
-
Solvent system, e.g., Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or round-bottom flask), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Causality: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or degradation.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove all oxygen.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for catalytic turnover.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Causality: The base (e.g., K₂CO₃) is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the thiazole group from boron to palladium.[10][22] The mixed solvent system is chosen to dissolve both the organic starting materials and the inorganic base.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the 2-arylthiazole product.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its strategic importance lies in its ability to efficiently introduce the pharmacologically significant thiazole moiety into complex molecules.[4][23][24] The robust and versatile nature of its application in Suzuki-Miyaura cross-coupling reactions has cemented its place in the standard toolkit of synthetic chemists.[11][12] As drug discovery continues to demand ever more complex and diverse chemical matter, the utility of well-defined, reactive building blocks like this compound will only grow. Future research will likely focus on developing more stable formulations to enhance its shelf-life and handling[16][18], as well as expanding its application in other transition-metal-catalyzed reactions beyond the Suzuki coupling, further broadening the synthetic pathways available to researchers and scientists worldwide.
References
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- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025).
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2021).
- Thiazole-5-Boronic Acid Pinacol Ester. Nordmann.
- Geetha Priya C. et al. A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 6(2), 73-80. (2018).
- A review on thiazole based compounds and it's pharmacological activities. (2024).
- CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester. CymitQuimica.
- This compound.
- Silva, F. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 12(3), 135. (2019).
- Ayati, A. et al. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477. (2015).
- The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. Clearsynth.
- 5-Thiazole boronic acid MIDA ester. Sigma-Aldrich.
- This compound. Santa Cruz Biotechnology.
- Dondoni, A. The thiazole aldehyde synthesis. (1998).
- Zhang, Y. et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. (2021).
- Sharma, A. et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7439. (2022).
- Dondoni, A. Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries. Organic & Biomolecular Chemistry, 5(11), 1717-1734. (2007).
- Dondoni, A. ChemInform Abstract: The Thiazole Aldehyde Synthesis. ChemInform, 29(48). (1998).
- Ciaffone, L. et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 22(12), 2049. (2017).
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
- Silva, F. et al.
- El-Sayed, N. N. E. et al. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(48), 30195-30213. (2021).
- Ishihara, K. Boronic acid catalysis. Chemical Society Reviews, 48(12), 3255-3256. (2019).
- Carradori, S. et al. (Thiazol-2-yl)hydrazone derivatives from acetylpyridines as dual inhibitors of MAO and AChE: synthesis, biological evaluation and molecular modeling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 908-919. (2015).
- Lennox, A. J. J. & Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(21), 7341-7353. (2017).
- Wang, B. et al. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. (2021).
- Suzuki cross-coupling reaction. Chem Help ASAP. (2020).
- Hall, D. G. Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. (2019).
- Molander, G. A. & Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 41(12), 1555-1567. (2008).
- Al-Warhi, T. et al. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(15), 1709-1725. (2023).
- Gillis, E. P. & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. (2007).
- Wang, B. et al. Boronic acid with high oxidative stability and utility in biological contexts.
- Plamondon, L. & Wuest, J. D. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Organic Chemistry, 66(21), 7006-7012. (2001).
- Lv, P.-C. et al. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 343(11), 603-611. (2010).
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An In-depth Technical Guide to the Structure and Bonding in Thiazol-2-ylboronic Acid
Abstract: Thiazol-2-ylboronic acid is a pivotal heterocyclic building block in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions for the synthesis of complex pharmaceutical and materials science targets. Its unique electronic properties, stemming from the interplay between the electron-deficient thiazole ring and the Lewis acidic boronic acid moiety, dictate its structure, reactivity, and stability. This guide provides a comprehensive analysis of the molecule's structural and bonding characteristics, a validated protocol for its synthesis and characterization, and insights into its reactivity profile. We delve into the theoretical underpinnings of its geometry, the nature of the carbon-boron bond, its supramolecular assembly in the solid state, and the practical considerations for its use in synthetic applications. This document is intended for researchers, chemists, and drug development professionals who seek a deeper, field-proven understanding of this versatile reagent.
Introduction: The Strategic Importance of a Heterocyclic Boronic Acid
Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis, with this compound (C₃H₄BNO₂S, MW: 128.95 g/mol , CAS: 389630-95-9) emerging as a particularly valuable reagent.[1][2][3] Its prominence is largely attributed to its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to a thiazole scaffold. The thiazole ring is a privileged heterocycle, appearing in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions.[4]
Understanding the fundamental structure and bonding of this compound is not merely an academic exercise; it is critical for optimizing reaction conditions, predicting side reactions, and ensuring stability and handling. The electron-withdrawing nature of the thiazole ring significantly influences the Lewis acidity of the boron center and the lability of the C-B bond, which are central to its chemical behavior. This guide will dissect these features from both a theoretical and practical standpoint.
Molecular Structure and Bonding
The chemical personality of this compound is defined by the covalent linkage of two electronically distinct functional groups: an aromatic, electron-deficient thiazole ring and an sp²-hybridized, Lewis acidic boronic acid.
Theoretical Framework and Electronic Properties
The molecule is composed of a planar, five-membered thiazole ring attached to a trigonal planar B(OH)₂ group. The aromaticity of the thiazole ring leads to significant π-electron delocalization.[1] Computationally, the C2 carbon of the thiazole ring, to which the boron is attached, is the most acidic position, facilitating its deprotonation during synthesis.
The key bond is the C-B bond, which is essentially covalent with some ionic character due to the difference in electronegativity between carbon (2.55) and boron (2.04). The nitrogen and sulfur heteroatoms in the thiazole ring exert a net electron-withdrawing effect, which has two major consequences:
-
Increased Lewis Acidity: The electron deficiency of the ring pulls electron density from the boron atom, increasing the acidity of its vacant p-orbital compared to simple arylboronic acids like phenylboronic acid. This enhanced Lewis acidity can influence interactions with bases and catalysts in reaction media.
-
C-B Bond Lability: The electron-withdrawing nature of the ring can make the C-B bond more susceptible to protodeboronation, a common decomposition pathway for heteroaryl boronic acids, especially under acidic or certain basic conditions.
Supramolecular Assembly in the Solid State
While a definitive single-crystal X-ray structure for this compound is not publicly available, the solid-state behavior of arylboronic acids is exceptionally well-documented. They rarely exist as monomers in the solid state. Instead, they self-assemble through intermolecular hydrogen bonds between the hydroxyl groups to form stable dimeric or trimeric structures.
The most common arrangement is a hydrogen-bonded dimer, forming a stable 8-membered ring. This self-assembly has significant implications for the compound's physical properties, such as its melting point and solubility, and can affect its dissolution rate in reaction solvents.
Caption: Common hydrogen-bonded dimer of arylboronic acids.
Furthermore, upon standing or heating, particularly under anhydrous conditions, boronic acids can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible in the presence of water. The formation of boroxines can complicate characterization and reaction stoichiometry if not accounted for.
Synthesis and Characterization
The synthesis of heteroaryl boronic acids is a well-established process, most commonly proceeding via a lithiation-borylation sequence. This approach offers a reliable and scalable route to this compound.
Retrosynthetic Analysis
The most direct retrosynthetic disconnection is at the C-B bond. This reveals that the molecule can be constructed from a thiazole anion equivalent (a nucleophile) and a boron electrophile. The thiazole anion is readily generated by deprotonation of the parent thiazole at the C2 position using a strong organolithium base.
Caption: Retrosynthesis of this compound.
Representative Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis. The causality behind each step is critical for success.
Caption: Simplified workflow for a Suzuki-Miyaura reaction.
The choice of base, solvent, and palladium ligand/precatalyst system is crucial and must be optimized for the specific substrates being coupled. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) activates the boronic acid by converting it into a more nucleophilic "ate" complex, facilitating the transmetalation step.
Conclusion
This compound is a strategically important building block whose utility is firmly rooted in its fundamental molecular structure and bonding. The electron-deficient nature of the thiazole ring imparts a unique reactivity profile, enhancing the Lewis acidity of the boron center while also presenting a potential liability through protodeboronation. Its propensity for self-assembly into hydrogen-bonded dimers and boroxines is a key characteristic of its class, influencing its physical properties and handling. A thorough understanding of these principles, from the logic of its synthesis to its activation in catalytic cycles, empowers chemists to harness its full potential in the creation of novel and complex molecules.
References
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids and Their Esters in Suzuki–Miyaura Coupling.
- Cammidge, A. N., & Crepy, K. V. L. (2004). The first palladium-catalysed Suzuki cross-coupling of a 2-lithiated thiazole.
- Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 68-87.
- Zaidlewicz, M., & Krzeminski, M. (2005). Trialkylboranes. In Science of Synthesis (Vol. 6, pp. 227-350). Georg Thieme Verlag.
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An In-depth Technical Guide to Thiazol-2-ylboronic Acid for Researchers and Drug Development Professionals
Abstract
Thiazol-2-ylboronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have established it as a valuable reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability, key suppliers, and critical technical considerations for the effective use of this compound. We will delve into its applications, stability, handling, and provide a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Significance of the Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Its presence in numerous clinically approved drugs, such as the anticancer agents Dabrafenib and Dasatinib, underscores its importance.[1] The thiazole moiety can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, and its metabolic stability often leads to favorable pharmacokinetic profiles.[2][3]
The introduction of a boronic acid functional group at the 2-position of the thiazole ring creates this compound (CAS Number: 389630-95-9), a versatile synthetic intermediate.[4] This boronic acid is a key participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl systems.[6]
Commercial Availability and Reputable Suppliers
This compound is readily available from a number of reputable chemical suppliers. When sourcing this reagent, it is crucial to consider purity, as impurities can significantly impact the efficiency and reproducibility of subsequent reactions.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | Product details not explicitly found in search results | Varies by batch | Gram to multi-gram scale |
| Santa Cruz Biotechnology | sc-269947 | ≥95% | 250mg, 1g, 5g |
| Clearsynth | CS-ED-01930 | High Purity (CoA available) | Inquire for details |
| AOBChem | 16710 (for Thiazol-4-ylboronic acid) | ≥95% | 250mg to 100g |
| ABI Chem | AC2A011D6 | Assay details available on request | Inquire for details |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's website for the most up-to-date product information and to request a certificate of analysis (CoA).
Physicochemical Properties
| Property | Value |
| CAS Number | 389630-95-9[4] |
| Molecular Formula | C₃H₄BNO₂S[4] |
| Molecular Weight | 128.95 g/mol [4] |
| Appearance | Typically an off-white to yellow or brown powder |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or when larger quantities are required. A common synthetic approach involves the following key steps:
Experimental Protocol: A Plausible Synthetic Route
-
Lithiation of 2-Bromothiazole: To a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq). Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add a trialkyl borate, such as triisopropyl borate (1.2 eq), dropwise, ensuring the temperature remains below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Work-up and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.
Stability, Storage, and Handling: Critical Considerations
A significant challenge associated with 2-heterocyclic boronic acids, including this compound, is their inherent instability.[7][8] The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This process can be accelerated by heat, moisture, and basic conditions.[8]
To mitigate decomposition and ensure experimental reproducibility, the following practices are strongly recommended:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[10] Avoid exposure to light and moisture.
-
Handling: Handle the compound in a glove box or under a stream of inert gas whenever possible. Use anhydrous solvents and reagents in reactions involving this boronic acid.
-
Use of Stable Surrogates: For applications requiring high stability, consider using more stable derivatives such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate.[7][8] These derivatives can release the active boronic acid in situ under the reaction conditions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the thiazole moiety into a wide range of molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13][14]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information.[11][12][13][14][15]
Conclusion
This compound is an indispensable tool for the modern medicinal chemist. Its commercial availability and versatile reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway for the synthesis of novel thiazole-containing compounds with potential therapeutic applications. By understanding its properties, handling requirements, and the nuances of its application in synthesis, researchers can effectively leverage this powerful building block to advance their drug discovery programs.
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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The Role of Thiazole Amino Acids in Modern Drug Discovery. Leading Chemical Supplier. [Link]
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The Role of Thiazolyl Derivatives in Modern Drug Discovery. Leading Chemical Supplier. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
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A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
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Protodeboronation. Wikipedia. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
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Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. [Link]
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Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate. [Link]
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The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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boronic esters. Organic Syntheses Procedure. [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
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Synthesis of boronic acid pinacol esters as a precursors. ResearchGate. [Link]
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Thiazol-4-ylboronic acid. AOBChem. [Link]
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Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
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Chemistry 211 Experiment 10. Unknown Source. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
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Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
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(PDF) Synthesis and nuclear magnetic resonance study of 2-thiazolines. ResearchGate. [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
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α,α-Dibromoketone precursors in the synthesis of some new thiazole derivatives: Thiazol-2-yl hydrazonobutanoates, thiazol-2-yl pyrazole-4-carboxylates and acids. ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of Thiazol-2-ylboronic Acid
Introduction: The Utility and Challenges of Thiazol-2-ylboronic Acid
This compound (CAS No. 389630-95-9) is a heterocyclic boronic acid derivative that has garnered significant interest within the fields of medicinal chemistry and materials science.[1][2][3] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This capability allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex organic molecules.[4] The thiazole motif itself is a key structural component in numerous biologically active compounds and pharmaceuticals.[5]
However, the reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. Like many boronic acids, its stability and handling requirements are not trivial. Issues such as dehydration to form boroxines, sensitivity to moisture, and potential for thermal decomposition require stringent protocols to ensure both experimental success and, more importantly, the safety of laboratory personnel. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding best practices in the causality of its chemical nature.
Section 1: Hazard Identification and Toxicological Profile
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. While specific toxicological data for this compound is not extensively documented, data from structurally related boronic acids and safety data sheets (SDS) provide a strong basis for a precautionary approach.[6] The primary hazards are associated with irritant properties.
GHS Hazard Classification: Based on analogous compounds, this compound should be handled as a substance with the following GHS classifications:
| Hazard Class | GHS Hazard Statement | Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation. [7] | Boronic acids as a class are known to be irritating upon dermal contact. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. [7] | Particulate matter or splashes can cause significant, potentially damaging, eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. [7] | Inhalation of the fine powder can lead to irritation of the nose, throat, and lungs. |
Toxicological Summary:
-
Acute Effects: The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Symptoms of overexposure are expected to be consistent with irritation and may include redness and pain on the skin and eyes, and coughing or shortness of breath upon inhalation. Harmful if swallowed (Acute toxicity, oral) is also a potential hazard classification.
-
Chronic Effects: Long-term exposure data is not available. However, repeated or prolonged contact with irritating substances should always be avoided to prevent chronic inflammation or dermatitis.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the hazards identified above, a multi-layered approach combining engineering controls and appropriate PPE is essential. The goal is to create a barrier between the researcher and the chemical, minimizing all potential routes of exposure.
2.1 Engineering Controls: The First Line of Defense The primary engineering control for handling any powdered chemical reagent is a certified chemical fume hood.[6][9][10]
-
Causality: A fume hood provides negative pressure ventilation, drawing airborne particles and dust away from the operator's breathing zone. This directly mitigates the respiratory irritation hazard (H335). It also provides a contained space to manage spills.
-
Validation: Before any work, ensure the fume hood's certification is current and verify proper airflow using the built-in monitor. An eyewash station and safety shower must be readily accessible and unobstructed.[9][11]
2.2 Personal Protective Equipment (PPE): The Essential Barrier The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[8][9][12] | Causality: Protects the eyes from airborne dust and accidental splashes, directly addressing the H319 hazard. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[9][12] | Causality: Prevents skin contact, mitigating the H315 hazard. Best Practice: Inspect gloves for tears or holes before each use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.[11][12] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[12] | Causality: Protects skin on the arms and body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when weighing or transferring where dust generation is likely.[8][12] | Causality: Prevents the inhalation of fine particles, directly addressing the H335 respiratory hazard. Use of a respirator must be in accordance with a formal respiratory protection program. |
Section 3: Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for ensuring safety and experimental integrity. The following workflow is designed as a self-validating system.
Detailed Steps:
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clean and free of unnecessary items.[9][12] Assemble all required apparatus, including spatulas, weigh boats, and secondary containers.
-
Donning PPE: Put on all required PPE as outlined in Section 2. The order is typically lab coat, eye protection, respirator (if needed), and finally gloves.
-
Handling: Conduct all manipulations within the fume hood.[6] Open the container carefully. When transferring the solid, use a spatula and avoid scooping actions that could create airborne dust.[12] Minimize the time the primary container is open.
-
Post-Handling: Once the transfer is complete, securely close the primary container. Decontaminate any equipment used and the work surface. Dispose of any contaminated items (e.g., weigh paper, gloves) in a clearly labeled hazardous waste container.[12][13]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination, typically in the reverse order it was put on (gloves are removed first).
-
Hygiene: Wash hands thoroughly with soap and water after all work is complete.[10][11]
Section 4: Storage and Stability Recommendations
Proper storage is critical for maintaining the chemical integrity of this compound and preventing the formation of impurities that could compromise experimental results.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[8][11] Some suppliers recommend freezer storage. | Causality: Lower temperatures slow the rate of potential decomposition reactions. Boronic acids can undergo protodeboronation, and this process is accelerated by heat. |
| Atmosphere | Store in a tightly sealed container.[6][8][11] For long-term storage, storing under an inert atmosphere (e.g., Nitrogen or Argon) is best practice. | Causality: The primary stability concern for boronic acids is dehydration to form cyclic boroxine anhydrides. An inert atmosphere displaces moisture and oxygen, which can contribute to degradation pathways. |
| Moisture | Protect from moisture.[8] | Causality: Moisture can interfere with the equilibrium between the boronic acid and its boroxine, potentially impacting reactivity and stoichiometry in reactions. |
| Light | Protect from direct sunlight.[11] | Causality: While not as common as moisture sensitivity, some organic compounds can be degraded by UV light. It is a standard best practice to store reagents in opaque containers or in the dark. |
Incompatible Materials: Keep this compound segregated from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[14]
-
Strong Acids and Bases: May catalyze decomposition.[11]
Section 5: Emergency and First Aid Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
5.1 First Aid Measures
-
If on Skin: Immediately remove all contaminated clothing.[15] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[7][15] Seek medical attention if irritation persists.[7]
-
If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[7][8][15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]
-
If Inhaled: Move the person to fresh air immediately.[7][8][15] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
If Swallowed: Do NOT induce vomiting.[8][15] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Never give anything by mouth to an unconscious person.[8][15] Call a physician or poison control center immediately.
5.2 Spill Response
-
Small Spill: For a small spill contained within a fume hood, ensure proper PPE is worn. Gently sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[8] Avoid actions that generate dust.[6][8] Clean the spill area with an appropriate solvent followed by soap and water.[9]
-
Large Spill: Evacuate all non-essential personnel from the area.[9] Ventilate the area if it is safe to do so. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.
Section 6: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[9][12]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams to prevent unintended reactions.[13]
-
Arrange for disposal through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.[13]
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (Note: Used as a proxy for general boronic acid handling)
- Personal protective equipment for handling Borinic acid, methyl ester - Benchchem.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
- Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid - Benchchem.
- Safety Data Sheet - ChemScene.
- SAFETY DATA SHEET - Fisher Scientific. (Note: SDS for a thiazolyl benzeneboronic acid)
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Sigma-Aldrich. (Note: SDS for boric acid, relevant to boronic acids)
- SAFETY DATA SHEET - Sigma-Aldrich.
- [2-(2-Hydroxypropan-2-yl)pyrimidin-5-yl]boronic acid - AK Scientific, Inc.
- Safety Data Sheet - CymitQuimica.
- SAFETY DATA SHEET - Sigma-Aldrich. (Note: SDS for Thiophene-2-boronic acid, a close structural analog)
- TCI AMERICA - Tokyo Chemical Industry. (Note: SDS for a boronic acid, general handling)
- This compound | CAS No. 389630-95-9 | Clearsynth.
- Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
- This compound | C3H4BNO2S | CID 21981052 - PubChem - NIH.
- Synthesis, Reaction and Biological Activity of Thiazoles - PubMed.
- This compound | CAS 389630-95-9 | SCBT - Santa Cruz Biotechnology.
- 2-thiazole boronic acid - Sigma-Aldrich.
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A Guide to the Spectroscopic Characterization of Thiazol-2-ylboronic Acid
Introduction
Thiazol-2-ylboronic acid (C₃H₄BNO₂S, M.W.: 128.95 g/mol , CAS: 389630-95-9) is a heterocyclic boronic acid derivative of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its utility stems from the unique electronic properties of the thiazole ring, which can influence reactivity and the biological activity of resulting compounds. Accurate and comprehensive characterization of this starting material is paramount to ensure the integrity of synthetic outcomes and the reproducibility of experimental results. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.
Molecular Structure and Spectroscopic Rationale
The structure of this compound, with its distinct thiazole ring and boronic acid functional group, dictates its spectroscopic signature. The thiazole ring contains two heteroatoms, nitrogen and sulfur, which influence the electron density and chemical shifts of the ring protons and carbons. The boronic acid moiety (-B(OH)₂) is known for its characteristic IR absorptions and its impact on the adjacent aromatic system in NMR spectroscopy.
// Atom nodes N1 [label="N", pos="0,0.866!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.75,0.433!"]; S3 [label="S", pos="-0.75,-0.433!", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="0.75,-0.433!"]; H4 [label="H", pos="0,-1.5!"]; H5 [label="H", pos="1.5,-0.433!"]; B6 [label="B", pos="-1.75,0.8!"]; O7 [label="O", pos="-2.5,0!"]; H7 [label="H", pos="-3.0,0.2!"]; O8 [label="O", pos="-2.0,1.8!"]; H8 [label="H", pos="-2.5,2.0!"];
// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C4 -- H4 [label=""]; C5 -- H5 [label=""]; C2 -- B6 [label=""]; B6 -- O7 [label=""]; O7 -- H7 [label=""]; B6 -- O8 [label=""]; O8 -- H8 [label=""];
// Double bonds edge [style=bold]; N1 -- C5; C2 -- S3; C4 -- C5;
}
Figure 1: Chemical structure of this compound.Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the thiazole ring and the two protons of the boronic acid hydroxyl groups. The chemical shifts of the thiazole protons are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electron-withdrawing effect of the boronic acid group.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | d | 1H | H-5 | The proton at position 5 is adjacent to the nitrogen atom, which is strongly deshielding. It is expected to appear at a downfield chemical shift. The coupling to H-4 will result in a doublet. |
| ~7.80 | d | 1H | H-4 | The proton at position 4 is adjacent to the sulfur atom and is also deshielded, but to a lesser extent than H-5. It will appear as a doublet due to coupling with H-5. |
| ~8.50 | br s | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and water content. They typically appear as a broad singlet. |
Rationale Grounding: The predicted chemical shifts are based on the known ¹H NMR spectrum of thiazole, where the protons appear at approximately 9.0, 7.9, and 7.5 ppm for H-2, H-5, and H-4 respectively.[4] The substitution of the boronic acid group at the C-2 position is expected to cause a slight upfield shift of the remaining ring protons compared to the H-2 proton of unsubstituted thiazole, due to the removal of the most deshielded proton. The relative downfield position of H-5 compared to H-4 is consistent with the greater electronegativity of nitrogen compared to sulfur.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show three signals for the three carbon atoms of the thiazole ring. The carbon attached to the boron atom (C-2) is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-2 | The carbon atom directly attached to the boronic acid group (ipso-carbon) is expected to be the most deshielded due to the electronegativity of the attached oxygen atoms and the anisotropic effect of the B-O bonds. Studies on other arylboronic acids have shown the ipso-carbon to be in this region.[5] |
| ~145 | C-5 | This carbon is adjacent to the nitrogen atom and is expected to be significantly deshielded. |
| ~125 | C-4 | The carbon adjacent to the sulfur atom is expected to be the most upfield of the ring carbons. |
Rationale Grounding: The predicted chemical shifts are based on the known ¹³C NMR spectrum of other thiazole derivatives, where C-2 is typically the most downfield signal, followed by C-5 and C-4.[6] The exact chemical shift of C-2 can be broad due to quadrupolar relaxation of the attached boron nucleus.[5]
Experimental Protocol for NMR Data Acquisition
subgraph "cluster_sample_prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Weigh ~5-10 mg of\nthis compound"]; B [label="Dissolve in ~0.7 mL\nof deuterated solvent\n(e.g., DMSO-d₆)"]; C [label="Transfer to a\n5 mm NMR tube"]; A -> B -> C; }
subgraph "cluster_data_acquisition" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; D [label="Insert sample into\nNMR spectrometer"]; E [label="Tune and shim\nthe instrument"]; F [label="Acquire ¹H spectrum\n(e.g., 16 scans)"]; G [label="Acquire ¹³C spectrum\n(e.g., 1024 scans)"]; D -> E -> F -> G; }
subgraph "cluster_data_processing" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; H [label="Apply Fourier\ntransformation"]; I [label="Phase and baseline\ncorrect spectra"]; J [label="Integrate ¹H signals and\npick peaks for both spectra"]; H -> I -> J; } }
Figure 2: A generalized workflow for NMR data acquisition.-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be collected to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks for both the ¹H and ¹³C spectra to determine their chemical shifts.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to the B-O-H, C-H, C=N, C=C, and B-O bonds.
Table 3: Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Broad, Strong | O-H stretch | The hydroxyl groups of the boronic acid will exhibit a broad and strong absorption in this region due to hydrogen bonding. |
| ~3100 | Weak-Medium | Aromatic C-H stretch | The C-H stretching vibrations of the thiazole ring are expected in this region, typical for aromatic and heteroaromatic compounds. |
| ~1610 | Medium | C=N stretch | The carbon-nitrogen double bond stretching of the thiazole ring will give rise to an absorption in this region. |
| ~1500 | Medium | C=C stretch | The carbon-carbon double bond stretching of the thiazole ring will also appear in this region. |
| 1350-1310 | Strong | B-O stretch | The asymmetric stretching of the B-O bonds in the boronic acid group is a characteristic absorption and is expected to be strong. |
| ~1100 | Medium | In-plane C-H bend | The in-plane bending vibrations of the aromatic C-H bonds will appear in this region. |
| ~850 | Medium-Strong | Out-of-plane C-H bend | The out-of-plane bending vibrations of the C-H bonds on the thiazole ring are often characteristic and can be useful for identifying substitution patterns. |
Rationale Grounding: These predictions are based on well-established characteristic IR absorption frequencies for functional groups. The broad O-H stretch is a hallmark of carboxylic acids and boronic acids. The aromatic C-H stretch above 3000 cm⁻¹ is indicative of sp² C-H bonds. The positions of the C=N and C=C stretches are typical for thiazole and other aromatic heterocyclic rings.[7] The strong B-O stretch is a key diagnostic feature for boronic acids.
Experimental Protocol for IR Data Acquisition
subgraph "cluster_sample_prep_ir" { label = "Sample Preparation (ATR)"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A_ir [label="Place a small amount\nof solid sample on the\nATR crystal"]; B_ir [label="Apply pressure to ensure\ngood contact"]; A_ir -> B_ir; }
subgraph "cluster_data_acquisition_ir" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; C_ir [label="Collect a background\nspectrum (clean ATR crystal)"]; D_ir [label="Collect the sample spectrum\n(typically 32 scans)"]; C_ir -> D_ir; }
subgraph "cluster_data_processing_ir" { label = "Data Processing"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; E_ir [label="Perform atmospheric\ncorrection if necessary"]; F_ir [label="Label significant peaks"]; E_ir -> F_ir; } }
Figure 3: A generalized workflow for IR data acquisition using an ATR accessory.-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Collection: With the ATR crystal clean, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, 32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum should be baseline corrected if necessary. The significant absorption peaks should be labeled with their corresponding wavenumbers.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Predicted Mass Spectrum
For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.
Table 4: Predicted Mass Spectrometry Data for this compound (Positive Ion ESI)
| m/z | Ion | Rationale |
| 129.0056 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the spectrum under positive ion ESI conditions. The exact mass is calculated based on the elemental composition C₃H₅BNO₂S⁺. |
| 111.0 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for boronic acids. |
| 85.0 | [C₃H₃NS]⁺ | Cleavage of the C-B bond would result in the thiazole ring fragment. |
Rationale Grounding: The predicted molecular ion peak corresponds to the calculated exact mass of the protonated molecule.[1] The fragmentation pattern is predicted based on the known behavior of boronic acids and heterocyclic compounds in the mass spectrometer. The loss of water is a common and energetically favorable fragmentation for boronic acids. The cleavage of the C-B bond is also a likely fragmentation pathway, leading to the stable thiazole cation.
Experimental Protocol for MS Data Acquisition
subgraph "cluster_sample_prep_ms" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A_ms [label="Prepare a dilute solution\nof the sample (~1 mg/mL)\nin a suitable solvent\n(e.g., methanol or acetonitrile)"]; B_ms [label="Add a small amount of\nformic acid to promote\nprotonation (for positive ion mode)"]; A_ms -> B_ms; }
subgraph "cluster_data_acquisition_ms" { label = "Data Acquisition"; style=filled; color="#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; C_ms [label="Infuse the sample solution\ninto the ESI source at a\nlow flow rate (e.g., 5 µL/min)"]; D_ms [label="Acquire the mass spectrum\nin the desired mass range\n(e.g., m/z 50-300)"]; C_ms -> D_ms; }
subgraph "cluster_data_processing_ms" { label = "Data Analysis"; style=filled; color="#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; E_ms [label="Identify the molecular\nion peak ([M+H]⁺)"]; F_ms [label="Analyze the fragmentation\npattern to confirm the structure"]; E_ms -> F_ms; } }
Figure 4: A generalized workflow for mass spectrometry data acquisition using ESI.-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. For positive ion mode, a small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion ([M+H]⁺). Analyze any observed fragment ions to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently verify the identity and purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization process. As with any analytical endeavor, it is crucial to interpret spectroscopic data in a holistic manner, using all available information to confirm the structure and purity of the compound of interest.
References
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (a, b) FT-IR spectra of TAIC (black line), precursor (blue line) and.... Retrieved from [Link]
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Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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PubMed. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(Suppl. 1), S41-S53. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis - Fluorene-2-boronic acid pinacol ester. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis - Pyrene-1-boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
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DergiPark. (2020). 2-Thienylboronic Acid: A DFT Study For The Spectral, Structural and Molecular Orbital Analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C -NMR data for the prepared thiazolidinones (4a-e). Retrieved from [Link]
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NIST. (n.d.). Boronic acid, ethyl-. WebBook. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Certificate of analysis - 2-(5-Bromo-2-furyl)thiazolidine-4-carboxylic acid. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the burgeoning field of thiazole derivatives and their significant potential in modern drug discovery. Moving beyond a general overview, we will delve into specific classes of these compounds, elucidating their synthesis, biological evaluation, and mechanisms of action against critical therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the thiazole scaffold in their research endeavors.
I. Thiazole-Based PI3K/mTOR Dual Inhibitors: A New Frontier in Oncology
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3] Dual inhibitors that simultaneously target PI3K and mTOR have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.[4][5]
Synthesis of a Representative Thiazole-Based PI3K/mTOR Dual Inhibitor
Herein, we describe the synthesis of a novel series of thiazole derivatives designed as PI3K/mTOR dual inhibitors. The general synthetic scheme involves the condensation of a substituted aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to the corresponding thiazole derivative.[4]
Experimental Protocol: Synthesis of Thiazole Compound 3b [4]
-
Synthesis of Thiosemicarbazone Intermediate (2b):
-
A mixture of 4-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.
-
-
Synthesis of Thiazole Compound (3b):
-
To a solution of the thiosemicarbazone intermediate (2.25 g, 10 mmol) in absolute ethanol (50 mL), ethyl 2-chloroacetoacetate (1.64 g, 10 mmol) is added.
-
The mixture is refluxed for 8-10 hours.
-
The solvent is evaporated under reduced pressure, and the residue is triturated with petroleum ether.
-
The resulting solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to afford the final thiazole compound.
-
Biological Evaluation: In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized thiazole derivatives against PI3Kα and mTOR kinases is evaluated using in vitro kinase assays.
Experimental Protocol: PI3Kα and mTOR Kinase Inhibition Assay [4][5]
-
Reagents and Materials:
-
Recombinant human PI3Kα and mTOR enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Specific substrates for PI3Kα and mTOR.
-
Test compounds (thiazole derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
A serial dilution of the test compounds is prepared.
-
In a 96-well plate, the kinase buffer, enzyme, and test compound at various concentrations are added.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagent is added according to the manufacturer's instructions.
-
The luminescence signal, which is inversely proportional to kinase activity, is measured using a microplate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
Structure-Activity Relationship and Quantitative Data
The inhibitory activities of a series of synthesized thiazole derivatives against PI3Kα and mTOR are summarized in the table below.
| Compound | R | PI3Kα IC₅₀ (µM)[4] | mTOR IC₅₀ (µM)[4] |
| 3a | 4-OH | 0.125 ± 0.009 | 0.315 ± 0.021 |
| 3b | 4-OH, 3-OCH₃ | 0.086 ± 0.005 | 0.221 ± 0.014 |
| 3e | 3,4,5-(OCH₃)₃ | 0.198 ± 0.012 | 0.456 ± 0.033 |
| Alpelisib | - | 0.082 ± 0.004 | - |
| Dactolisib | - | - | 0.198 ± 0.011 |
Data presented as mean ± standard deviation.
The structure-activity relationship (SAR) studies reveal that the substitution pattern on the phenyl ring significantly influences the inhibitory activity. Compound 3b , with a hydroxyl group at the 4-position and a methoxy group at the 3-position, exhibits the most potent dual inhibitory activity against both PI3Kα and mTOR.[4]
Mechanism of Action and Signaling Pathway
Thiazole-based dual inhibitors exert their anticancer effects by blocking the PI3K/Akt/mTOR signaling cascade. This inhibition leads to the suppression of downstream effectors responsible for cell growth and proliferation, ultimately inducing apoptosis in cancer cells.
Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
II. Thiazolyl-Hydrazone Derivatives as Acetylcholinesterase Inhibitors for Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to the cognitive symptoms. Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a key therapeutic strategy.[6][7]
Synthesis of a Representative Thiazolyl-Hydrazone AChE Inhibitor
The synthesis of thiazolyl-hydrazone derivatives typically involves the condensation of a thiazole-2-hydrazine with a substituted aldehyde or ketone.
Experimental Protocol: Synthesis of Thiazolyl-Hydrazone 2i [6]
-
Synthesis of 4-(4-(trifluoromethyl)phenyl)thiazol-2-amine:
-
A mixture of 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.88 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (50 mL) is treated with iodine (2.54 g, 10 mmol) portion-wise.
-
The mixture is refluxed for 6 hours.
-
After cooling, the reaction is quenched with aqueous sodium thiosulfate solution.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
-
-
Synthesis of 4-(4-(trifluoromethyl)phenyl)thiazol-2-hydrazine:
-
The aminothiazole (2.44 g, 10 mmol) is dissolved in a mixture of concentrated HCl and water.
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite (0.76 g, 11 mmol) in water is added dropwise.
-
The diazonium salt solution is then added to a cold solution of stannous chloride in concentrated HCl.
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Synthesis of Thiazolyl-Hydrazone (2i):
-
A solution of the thiazolyl-hydrazine (2.59 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in ethanol (50 mL) with a few drops of acetic acid is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the final product.
-
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The AChE inhibitory activity of the synthesized compounds is determined using the Ellman's method, a colorimetric assay.[6][8]
Experimental Protocol: Ellman's Method for AChE Inhibition [8][9]
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
Test compounds (thiazolyl-hydrazones) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well except for the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
The absorbance at 412 nm is measured kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Structure-Activity Relationship and Quantitative Data
The AChE inhibitory activities of a series of thiazolyl-hydrazone derivatives are presented below.
| Compound | R | AChE IC₅₀ (µM)[6] |
| 2a | 4-F | 0.063 ± 0.003 |
| 2b | 4-Cl | 0.056 ± 0.002 |
| 2e | 4-OCH₃ | 0.040 ± 0.001 |
| 2g | 4-N(CH₃)₂ | 0.031 ± 0.001 |
| 2i | 3,4,5-(OCH₃)₃ | 0.028 ± 0.001 |
| Donepezil | - | 0.025 ± 0.001 |
Data presented as mean ± standard deviation.
The SAR analysis indicates that electron-donating groups on the phenyl ring attached to the hydrazone moiety enhance the AChE inhibitory activity. Compound 2i , with three methoxy groups, demonstrated the most potent inhibition, comparable to the standard drug Donepezil.[6]
Mechanism of Action and Signaling Pathway
Thiazolyl-hydrazone derivatives inhibit AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to improve cognitive function in Alzheimer's disease.
Figure 2: Acetylcholine neurotransmission and the inhibitory action of thiazolyl-hydrazone derivatives.
III. Thiazole Derivatives as Potent Anticancer Agents Targeting VEGFR-2
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[10][11]
Synthesis of a Representative Thiazole-Based VEGFR-2 Inhibitor
The synthesis of these derivatives often starts from a hydrazinecarbothioamide, which is then cyclized to form the thiazole ring.
Experimental Protocol: Synthesis of Thiazole Compound 4d [10]
-
Synthesis of (Z)-2-(3-nitrobenzylidene)hydrazine-1-carbothioamide (2b):
-
A mixture of 3-nitrobenzaldehyde (1.51 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in ethanol (30 mL) is heated under reflux for 3 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried.
-
-
Synthesis of Thiazole Compound (4d):
-
To a solution of the hydrazinecarbothioamide intermediate (2.24 g, 10 mmol) in dimethylformamide (20 mL), 4-chlorophenacyl bromide (2.34 g, 10 mmol) is added.
-
The mixture is heated at 80°C for 5 hours.
-
After cooling, the mixture is poured into ice-water.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to give the final product.
-
Biological Evaluation: VEGFR-2 Kinase Inhibition and Cytotoxicity Assays
The biological activity of these compounds is assessed through in vitro VEGFR-2 kinase inhibition assays and cytotoxicity assays against cancer cell lines.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay [12][13]
-
Procedure: This assay is performed similarly to the PI3K/mTOR kinase inhibition assay described in Section I, but with recombinant human VEGFR-2 enzyme and a VEGFR-2 specific substrate. The inhibitory activity is quantified by measuring the reduction in substrate phosphorylation.
Experimental Protocol: MTT Assay for Cytotoxicity [9][14][15]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Structure-Activity Relationship and Quantitative Data
The VEGFR-2 inhibitory and cytotoxic activities of a series of thiazole derivatives are shown below.
| Compound | R | VEGFR-2 Inhibition (%) at 10 µM[10] | MDA-MB-231 IC₅₀ (µM)[10] |
| 4a | 4-F | 55.3 | 4.87 |
| 4b | 4-Cl | 72.8 | 3.52 |
| 4d | 3-NO₂ | 85.1 | 1.21 |
| Sorafenib | - | 92.5 | 1.18 |
Data represent the mean of three independent experiments.
The results indicate that the 3-nitrophenyl derivative (4d ) exhibits the most potent VEGFR-2 inhibitory activity and cytotoxicity, comparable to the standard drug Sorafenib.[10]
Mechanism of Action and Signaling Pathway
These thiazole derivatives inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that lead to angiogenesis. This anti-angiogenic effect starves the tumor of essential nutrients and oxygen, inhibiting its growth and metastasis.
Figure 3: VEGF signaling pathway and the inhibitory action of thiazole-based VEGFR-2 inhibitors.
IV. Thiazolyl-Chalcones as Novel Anticancer Agents
Chalcones, characterized by an open-chain flavonoid structure, have garnered significant attention for their diverse biological activities, including potent anticancer effects.[16][17][18] Hybrid molecules incorporating both a thiazole ring and a chalcone scaffold have emerged as a promising class of anticancer agents.[8][19]
Synthesis of a Representative Thiazolyl-Chalcone
Thiazolyl-chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a thiazole-containing ketone and an aromatic aldehyde.
Experimental Protocol: Synthesis of a Thiazolyl-Chalcone [8]
-
Synthesis of 1-(4-methyl-2-(phenylamino)thiazol-5-yl)ethan-1-one:
-
This intermediate is prepared through a multi-step synthesis starting from ethyl acetoacetate and phenylthiourea.
-
-
Claisen-Schmidt Condensation:
-
To a solution of the thiazole ketone (10 mmol) in ethanol, an appropriate aromatic aldehyde (10 mmol) and an aqueous solution of sodium hydroxide are added.
-
The mixture is stirred at room temperature for several hours.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the thiazolyl-chalcone.
-
Biological Evaluation: Cytotoxicity Assay
The anticancer activity of the synthesized thiazolyl-chalcones is evaluated using the MTT assay, as described in Section III.
Structure-Activity Relationship and Quantitative Data
The cytotoxic activities of a series of thiazolyl-chalcones against various human cancer cell lines are summarized below.
| Compound | Ar | BGC-823 IC₅₀ (µM)[20] | PC-3 IC₅₀ (µM)[20] | NCI-H460 IC₅₀ (µM)[20] |
| 5 | 4-Cl-Ph | 6.5 | 8.2 | 7.1 |
| 8 | 4-F-Ph | 7.8 | 9.1 | 8.5 |
| 26 | 2-Thienyl | 5.2 | 6.9 | 6.1 |
| 37 | 4-N(CH₃)₂-Ph | 4.8 | 5.5 | 4.9 |
| 41 | 3,4,5-(OCH₃)₃-Ph | 3.1 | 4.2 | 3.5 |
Data represent the mean of three independent experiments.
The SAR data suggest that the nature of the substituent on the aryl ring of the chalcone moiety plays a crucial role in the cytotoxic activity. Electron-donating groups, such as dimethylamino and trimethoxy substituents, generally lead to enhanced anticancer activity.[20]
Mechanism of Action and Signaling Pathway
Thiazolyl-chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[16][21][22] The induction of apoptosis is a key mechanism, which can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Figure 4: Simplified overview of the apoptotic pathways induced by thiazolyl-chalcones.
V. Conclusion and Future Perspectives
This technical guide has highlighted the significant potential of thiazole derivatives in drug discovery, with a focus on their applications as anticancer and neuroprotective agents. The versatility of the thiazole scaffold allows for the development of potent and selective inhibitors of various key biological targets. The detailed synthetic and biological evaluation protocols provided herein serve as a valuable resource for researchers in the field.
Future research should focus on the optimization of lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further exploration of novel thiazole-based scaffolds and their hybridization with other pharmacophores will undoubtedly lead to the discovery of new and improved therapeutic agents. The continued investigation into the diverse biological activities of thiazole derivatives holds great promise for addressing unmet medical needs.
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Batran, R. Z., Ahmed, E. Y., Awad, H. M., Ali, K. A., & Abdel Latif, N. A. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29499-29515. [Link]
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Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64. [Link]
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Wube, A. A., Scheer, D., & Kiderlen, A. F. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of applied toxicology, 31(7), 645-654. [Link]
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Abdel-Mottaleb, M. S. A., & El-Gazzar, M. G. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5642. [Link]
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Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential anticancer agents. Journal of medicinal chemistry, 60(18), 7423-7456. [Link]
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El-Sayed, N. N. E., & El-Gazzar, M. G. (2022). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Journal of Heterocyclic Chemistry, 59(10), 1735-1749. [Link]
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Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic potential: a review. European journal of medicinal chemistry, 98, 122-149. [Link]
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Gokavarapu, H., Kethar, J., Varkey, J., & Torremocha, V. (2019). The Neurobiology of Bipolar Disorder and Medication Used to Treat It. Cureus, 11(11). [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., Al-Omair, M. A., & Abdel-Aziz, A. A. H. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC advances, 11(5), 2901-2915. [Link]
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Ghafouri-Fard, S., Khoshbakht, T., Hussen, B. M., Dong, P., Gassler, N., Taheri, M., ... & Dilmaghani, N. A. (2022). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]
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Farghaly, T. A., Masaret, G. S., Muhammad, Z. A., & Harras, M. F. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 103, 104183. [Link]
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Batran, R. Z., Ahmed, E. Y., Awad, H. M., Ali, K. A., & Abdel Latif, N. A. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29499-29515. [Link]
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El-Gazzar, M. G., & El-Sayed, N. N. E. (2022). Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. Journal of the Iranian Chemical Society, 19(12), 5245-5260. [Link]
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Ferreira-Silva, B., Pinto, M., & Sousa, E. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Chemical Neuroscience. [Link]
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El-Gazzar, M. G., & El-Sayed, N. N. E. (2021). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. ResearchGate. [Link]
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Modric, M., Dragin, P., Vianello, R., & Molnar, M. (2022). The structure–activity relationship and computational studies of 1, 3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory effect. Comptes Rendus Chimie, 25(S1), 261-271. [Link]
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An In-Depth Technical Guide to Thiazol-2-ylboronic Acid in Modern Organic Synthesis
This guide provides an in-depth exploration of Thiazol-2-ylboronic acid, a pivotal reagent in contemporary organic synthesis. We will dissect its fundamental properties, delve into its primary role in palladium-catalyzed cross-coupling reactions, and illuminate its significance in the landscape of medicinal chemistry and drug development. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to optimize existing methods and innovate new synthetic pathways.
Introduction: A Tale of Two Scaffolds
At the heart of modern drug discovery lies the art of molecular architecture. Two structural motifs have proven exceptionally valuable: the thiazole ring and the boronic acid functional group.
The thiazole ring is a privileged heterocyclic scaffold found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in designing molecules with diverse therapeutic applications, from anticancer to antidiabetic agents.[4][1]
Separately, boronic acids have revolutionized carbon-carbon bond formation.[5][6][7] Their utility as versatile, stable, and generally low-toxicity organoboron reagents is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[8][9][10]
This compound represents the powerful intersection of these two domains. It serves as the preeminent building block for installing a thiazole moiety directly onto a target molecule, providing a reliable and efficient tool for chemists in pharmaceutical and materials science.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a stable, crystalline solid, but like many boronic acids, requires appropriate handling to ensure its integrity.
| Property | Value | Reference |
| CAS Number | 389630-95-9 | [11][12][13] |
| Molecular Formula | C₃H₄BNO₂S | [11][12] |
| Molecular Weight | 128.95 g/mol | [11][12] |
| IUPAC Name | 1,3-thiazol-2-ylboronic acid | [11] |
Stability and Handling Considerations:
Boronic acids, particularly heteroaromatic ones, can be susceptible to decomposition pathways such as protodeboronation (loss of the C-B bond) and oxidative degradation.[14][15][16] While this compound is generally bench-stable, long-term storage under an inert atmosphere (Argon or Nitrogen) and at reduced temperatures is recommended. For particularly sensitive applications or challenging coupling reactions, in situ generation from a more stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate, can be an effective strategy to maintain a low, steady concentration of the active boronic acid.[15]
The Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form 2-arylthiazoles. This transformation is a robust and highly modular method for creating C(sp²)-C(sp²) bonds.
Mechanistic Overview
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The process is a sequence of three key steps orchestrated by a palladium catalyst.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Suzuki-Miyaura Coupling with Thiazol-2-ylboronic Acid
Introduction: The Significance of the 2-Arylthiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials. The synthesis of 2-arylthiazoles, in particular, is a critical step in the development of new pharmaceuticals and agrochemicals.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forging the crucial carbon-carbon bond between a thiazole ring and an aryl or heteroaryl partner.[2]
However, the use of heteroaryl boronic acids, such as Thiazol-2-ylboronic acid, presents unique challenges that can lead to low yields and reaction failures if not properly addressed.[3] These substrates are often prone to decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved by a proton source, effectively halting the productive catalytic cycle.[4] This guide provides a detailed experimental protocol and the underlying scientific rationale for successfully performing Suzuki-Miyaura couplings with the sensitive yet valuable this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction for challenging substrates like this compound. The cycle consists of three primary steps:[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the organoboron reagent (R²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Challenges with this compound
The primary difficulty with 2-heterocyclic boronic acids, including the thiazole variant, is their propensity to undergo protodeboronation, especially under basic aqueous conditions.[7] This side reaction is often faster than the desired transmetalation step, leading to decomposition of the starting material and low product yields.[8]
Several factors contribute to this instability:
-
Electron-Rich Nature: Electron-rich heterocycles can be more susceptible to electrophilic cleavage of the C-B bond.[3]
-
Lewis Basicity: The nitrogen atom in the thiazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[4]
To overcome these challenges, careful selection of the catalyst, base, and solvent system is paramount.
Protocol Component Selection: A Scientifically Grounded Approach
The success of the coupling reaction hinges on a synergistic interplay between the chosen reagents. Below is a guide to selecting the optimal components.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Boronic Reagent | This compound or its pinacol ester | Boronic acids are readily available but can be unstable.[9] Pinacol esters offer enhanced stability and can be used as a direct replacement, often mitigating protodeboronation.[10] For particularly challenging couplings, using a slight excess (1.2-1.5 equiv.) of the boronic reagent can compensate for some decomposition. |
| Electrophile | Aryl/Heteroaryl Bromides, Iodides, or Triflates | The reactivity order is generally I > Br > OTf >> Cl. While modern catalysts can activate chlorides, bromides offer a good balance of reactivity and stability. Ensure the electrophile is pure, as impurities can inhibit the catalyst. |
| Palladium Precatalyst | Buchwald Palladacycles (e.g., XPhos Pd G3), PEPPSI™-IPr | Modern, air- and moisture-stable precatalysts are highly recommended for reproducibility.[3] They rapidly generate the active Pd(0) species in situ, which is crucial for outcompeting the decomposition of the unstable boronic acid.[11] A typical catalyst loading is 0.5–2 mol%. |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | These bulky, electron-rich ligands promote the rates of both oxidative addition and reductive elimination, leading to faster catalytic turnover. This increased reaction rate is essential to ensure the desired coupling occurs before the boronic acid degrades.[12] |
| Base | K₂CO₃, K₃PO₄, CsF | The choice of base is critical. Strong bases like hydroxides can accelerate protodeboronation. Milder inorganic bases are preferred. K₃PO₄ is often effective in anhydrous conditions, while K₂CO₃ is a good general-purpose choice in aqueous mixtures. CsF can be particularly effective in minimizing protodeboronation.[13] Typically, 2-3 equivalents are used. |
| Solvent | Dioxane/H₂O, THF/H₂O, or Anhydrous Toluene/Dioxane | A mixture of a polar aprotic solvent and water is common. However, for highly sensitive substrates, strictly anhydrous conditions can suppress the protodeboronation pathway.[4] All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use. This compound and related boronic acids may cause skin, eye, and respiratory irritation.[14][15] Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Conditions for Aryl Bromides
This protocol provides a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Caption: Figure 2: General Experimental Workflow
Materials & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Reaction vial with a stir bar and septum cap
-
Schlenk line or glovebox for inert atmosphere
-
Heating block or oil bath with temperature control
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).[16]
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst decomposition.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Prepare a degassed 5:1 mixture of dioxane and water by bubbling argon through the mixed solvents for 15-20 minutes. Add 6 mL of this degassed solvent mixture to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by adding 10 mL of water and dilute with 15 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylthiazole product.
Protocol 2: Anhydrous Conditions for Highly Sensitive Substrates
This protocol is designed to minimize protodeboronation by excluding water. It is particularly useful for couplings that are sluggish or fail under aqueous conditions.
Materials & Equipment:
-
Aryl halide/triflate (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), flame-dried (3.0 mmol, 3.0 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed 1,4-Dioxane (6 mL)
-
All other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add a flame-dried reaction vial containing a stir bar, the aryl halide (1.0 mmol), this compound pinacol ester (1.5 mmol), and flame-dried potassium phosphate (3.0 mmol).[4]
-
Inert Atmosphere: Seal the vial and maintain under a positive pressure of inert gas.
-
Catalyst Addition: Add the PEPPSI™-IPr catalyst (0.02 mmol).
-
Solvent Addition: Add 6 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-10 from Protocol 1.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination; impure reagents. | Ensure all solvents are rigorously degassed. Use a fresh, reliable precatalyst. Purify starting materials.[16] |
| Insufficient Reaction Time/Temp: Reaction is sluggish. | Increase reaction temperature in 10 °C increments. Allow the reaction to run for a longer period (up to 24h). | |
| Poor Solubility: Reagents not fully dissolved. | Try a different solvent system (e.g., Toluene/H₂O, DMF). Increase solvent volume. | |
| Protodeboronation Dominates | Excess Water/Protic Source: Water is facilitating the side reaction. | Switch to Protocol 2 (anhydrous conditions). Ensure all reagents and solvents are dry. Use the boronic ester instead of the acid.[4] |
| Base is too Strong/Reactive: Hydroxide ions are promoting C-B bond cleavage. | Switch to a milder base like CsF or a different carbonate/phosphate.[13] | |
| Homocoupling of Boronic Acid | Oxygen Present: Oxygen can facilitate the oxidative homocoupling. | Improve the degassing procedure for solvents and ensure the reaction is kept under a strict inert atmosphere.[16] |
| Formation of Byproducts | Catalyst Decomposition: High temperatures for extended periods can lead to palladium black formation. | Consider a lower reaction temperature or a more stable catalyst system. |
References
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- 16. benchchem.com [benchchem.com]
The Strategic deployment of Thiazol-2-ylboronic Acid in Modern Pharmaceutical Synthesis: Applications and Protocols
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous pharmaceutical agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2] Molecules incorporating the thiazole nucleus exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] Notable drugs containing the thiazole moiety include the antiretroviral ritonavir and the anti-cancer agent dasatinib. The strategic introduction of this key structural motif during synthesis is therefore of paramount importance to medicinal chemists.
Thiazol-2-ylboronic acid has emerged as a versatile and indispensable reagent for the efficient incorporation of the thiazole scaffold into complex molecular frameworks. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds.[5][6] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, expert insights into reaction optimization, and troubleshooting.
Core Concepts: Understanding the Reactivity and Challenges of this compound
While this compound is a powerful synthetic tool, its effective use necessitates an understanding of its chemical behavior, particularly its stability. Like many heteroarylboronic acids, this compound can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This process is often base-mediated and can significantly reduce the yield of the desired cross-coupled product.
The mechanism of protodeboronation involves the formation of a boronate species, which is then protonated, leading to the cleavage of the C-B bond. The electron-deficient nature of the thiazole ring can influence the rate of this process. Therefore, the careful selection of reaction conditions, including the base, solvent, and temperature, is crucial to minimize this side reaction and maximize the efficiency of the Suzuki-Miyaura coupling.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application of this compound, enabling the formation of a C-C bond between the thiazole ring and an aryl or vinyl halide/triflate. This reaction is integral to the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Generalized Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane (0.1 M concentration relative to the aryl bromide)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add potassium phosphate followed by anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the reaction mixture in a pre-heated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave-assisted synthesis offers a significant advantage.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/water (4:1 mixture)
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in the general procedure.
Data Presentation: Catalyst and Base Selection
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common combinations used for the coupling of heteroaryl boronic acids.
| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | A robust system for many heteroaryl couplings.[7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-100 | Effective for challenging couplings.[8] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90-120 | A classic catalyst, often effective.[9] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80-120 | Useful for a broad range of substrates.[10] |
Application in Pharmaceutical Synthesis: Case Studies
Case Study 1: Synthesis of the Epothilone Side Chain
Epothilones are a class of potent anti-cancer agents that stabilize microtubules.[5][11] The synthesis of the characteristic thiazole-containing side chain often utilizes a Suzuki-Miyaura coupling.
Caption: Synthesis of the epothilone side chain via Suzuki-Miyaura coupling.
In a key step of the total synthesis of Epothilone A, a vinyl iodide fragment is coupled with a thiazole-containing boronic acid derivative, demonstrating the power of this methodology in constructing complex natural products.[11]
Case Study 2: Synthesis of Dabrafenib Analogues
Dabrafenib is a BRAF kinase inhibitor used in the treatment of melanoma. The synthesis of Dabrafenib and its analogues often involves the coupling of a thiazole-containing intermediate with a substituted aryl halide. While the exact commercial synthesis may vary, the principles of Suzuki-Miyaura coupling are frequently applied.
A representative synthesis could involve the coupling of a boronic ester derivative of the thiazole core with a fluorinated aryl sulfonamide.
Expert Insights: Troubleshooting and Optimization
-
Low Yields: If low yields are observed, protodeboronation is a likely culprit. Consider using a less polar, anhydrous solvent and a milder base such as K₃PO₄ or Cs₂CO₃. Running the reaction at a lower temperature for a longer duration can also be beneficial. The use of boronic esters, such as the pinacol ester, can also enhance stability.
-
Catalyst Deactivation: Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. Degassing the solvent prior to use is highly recommended.
-
Substrate-Specific Optimization: The electronic and steric properties of the coupling partners can significantly impact the reaction outcome. Screening different palladium catalysts and phosphine ligands is often necessary to identify the optimal conditions for a particular substrate pair.[12]
Handling and Storage of this compound
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][14][15][16] Protect from moisture, as boronic acids can dehydrate to form boroxines. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][15][16] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13][14]
Conclusion
This compound is a powerful and versatile building block in modern pharmaceutical synthesis. Its pivotal role in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the introduction of the medicinally important thiazole scaffold. A thorough understanding of its reactivity, potential for protodeboronation, and the careful optimization of reaction conditions are key to harnessing its full synthetic potential. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in the quest for novel and improved therapeutics.
References
- Zhu, B., & Panek, J. S. (2000). Total synthesis of epothilone A. Organic letters, 2(17), 2575–2578.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483.
- Thermo Fisher Scientific. (2021).
- ChemScene. (2025). Safety Data Sheet: 4-(4-Chlorothiophen-2-yl)thiazol-2-amine.
- Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671–697.
- Fisher Scientific. (2021). Safety Data Sheet: 5-Cyano-2-thienylboronic acid.
- Taylor, R. E., & Haley, J. D. (1997). Towards the Synthesis of Epothilone A: Enantioselective Preparation of the Thiazole Sidechain and Macrocyclic Ring Closure. Tetrahedron Letters, 38(12), 2061-2064.
- Aaron Chemistry. (2025). Safety Data Sheet: Benzo[d]thiazol-5-ylboronic acid.
- Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach.
- Nicolaou, K. C., et al. (1997). Total Syntheses of Epothilone B and Related Analogues. Journal of the American Chemical Society, 119(49), 11652-11667.
- Ali, M. A., et al. (2014). A practical guide to Suzuki-Miyaura cross-coupling reactions. RSC Advances, 4(96), 54329-54378.
- Sigma-Aldrich. (2024).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Sigma-Aldrich. (2022). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Le, C., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow.
- Fernandes, C., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid.
- ResearchGate. (n.d.). Yields obtained for cross-coupled products.
- El-Faham, A., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- MDPI. (2017).
- Karami, K., et al. (2015).
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- El-Gohary, N. S., & Shaaban, M. R. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983.
- Metwally, M. A., et al. (2003). Synthesis of some new thiazole derivatives of pharmaceutical interest. Sulfur Letters, 26(3), 131-140.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Fernandes, C., et al. (2021).
- ResearchGate. (n.d.).
- Vaultier, M., & Vaultier, M. (2017).
- Zhang, J., et al. (2025). Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. Organic Chemistry Frontiers, 12, 6201-6208.
- El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 115, 105234.
- Zhang, J., et al. (2025). Cationic and homoleptic copper(i)–thiazol-2-ylidenes: highly reactive thiazole N-heterocyclic carbenes as σ-Lewis acid catalysts. Organic Chemistry Frontiers, 12, 6201-6208.
- Tye, J. W., & Wordingham, M. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(3), 1968–1979.
- Al-Ostath, A., & El-Faham, A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.
- Wang, L., et al. (2016). Cross-Coupling Hydrogen Evolution by Visible Light Photocatalysis Toward C(sp(2))-P Formation: Metal-Free C-H Functionalization of Thiazole Derivatives with Diarylphosphine Oxides. Organic letters, 18(3), 452–455.
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Application Notes & Protocols: Thiazol-2-ylboronic Acid as a Strategic Building Block in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of Thiazol-2-ylboronic acid in modern synthetic workflows. This document provides in-depth protocols, mechanistic insights, and troubleshooting strategies, grounded in established scientific principles, to facilitate the efficient incorporation of the valuable thiazole pharmacophore into novel molecular entities.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its importance. The thiazole nucleus is a key component in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, anticancer, antifungal, and antihypertensive agents[1][2][3][4][5]. Its utility stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and contribute to the overall physicochemical and pharmacokinetic profile of a molecule[6]. This compound (CAS 389630-95-9) has emerged as a critical and versatile building block for introducing this pharmacophore with precision.
Key Properties of this compound:
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone method for utilizing this compound. This reaction facilitates the formation of a carbon-carbon bond between the C2 position of the thiazole ring and an aryl or heteroaryl halide (or triflate), offering a robust and modular approach to synthesizing complex biaryl and hetero-biaryl structures[10][11].
Mechanistic Rationale and Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially when dealing with heteroaromatic boronic acids which present unique challenges.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Challenges in Using this compound
A critical consideration when working with 2-heteroaryl boronic acids, including this compound, is their inherent instability. The primary decomposition pathway is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of unsubstituted thiazole and reducing the yield of the desired coupled product[12][13][14].
Factors promoting protodeboronation:
-
Aqueous basic conditions: The conditions required for the Suzuki-Miyaura reaction can accelerate this undesired side reaction[13][14][15].
-
Electron-deficient nature: The thiazole ring's electronics can make the C-B bond more susceptible to cleavage[16].
-
Heat: Elevated reaction temperatures can increase the rate of decomposition[12].
This instability necessitates careful selection of reaction conditions and, in many cases, the use of stabilized boronic acid surrogates.
Strategies and Protocols for Successful Coupling
Strategy 1: Direct Coupling with Optimized Conditions
For relatively reactive aryl halides, direct coupling of this compound can be successful if the reaction kinetics of the cross-coupling are significantly faster than the rate of protodeboronation. The key is to use a highly active catalyst system that promotes rapid reaction at moderate temperatures[17].
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, DMF/water, or toluene/water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Catalyst Systems for this compound Coupling
| Catalyst/Ligand System | Base | Solvent System | Temperature | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60-80 °C | SPhos is a bulky, electron-rich ligand that promotes fast catalytic turnover, minimizing boronic acid decomposition[18]. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | Excellent for challenging or sterically hindered substrates. Requires careful degassing[19]. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF / H₂O | 80-100 °C | A robust and commonly used catalyst system, though may be less active for challenging couplings[19]. |
Strategy 2: Utilizing Stabilized Boronic Acid Surrogates
To overcome the instability of this compound, air-stable derivatives can be used. These compounds act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable species low and thereby suppressing protodeboronation[12][20].
Figure 2: Logic diagram illustrating the use of stable surrogates to mitigate protodeboronation.
A. N-methyliminodiacetic acid (MIDA) Boronates
MIDA boronates are exceptionally stable, crystalline solids that can be stored on the benchtop for extended periods. They undergo slow, controlled hydrolysis under specific basic conditions to release the boronic acid in situ[12][20].
Protocol 2: Suzuki-Miyaura Coupling using Thiazol-2-yl MIDA Boronate
-
Setup: In a reaction vessel, combine the aryl/heteroaryl chloride (1.0 equiv), Thiazol-2-yl MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Base and Solvent: Add K₃PO₄ (7.5 equiv) and a 5:1 mixture of dioxane/H₂O (to make the solution ~0.07 M in the aryl halide).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reaction: Heat the mixture to 60 °C and stir for 6 hours, or until reaction completion is observed by LC-MS.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Causality Note: The use of K₃PO₄ in a mixed solvent system is crucial for achieving the "slow release" of the boronic acid from its MIDA adduct. Stronger bases like NaOH would cause rapid hydrolysis, defeating the purpose of the surrogate[20].
B. Diethanolamine (DABO) Boronates
Diethanolamine-complexed boronic acids are another class of air-stable reagents that can be used directly in Suzuki-Miyaura reactions. They are often easier to prepare and purify than other surrogates[21][22].
Protocol 3: Suzuki-Miyaura Coupling using Thiazol-2-yl DABO Boronate
-
Setup: To a reaction vial, add the aryl bromide (1.0 equiv), Thiazol-2-yl DABO boronate (1.5 equiv), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Base and Solvent: Add K₃PO₄ (3.0 equiv) and a solvent mixture such as toluene/isopropanol/water.
-
Inert Atmosphere: Purge the vial with argon.
-
Reaction: Heat the mixture to 80-100 °C until the starting material is consumed.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Trustworthiness Note: The protocols described are self-validating systems. The use of stabilized surrogates like MIDA or DABO boronates inherently builds in a control mechanism against the primary failure mode (protodeboronation), leading to more reproducible and higher-yielding reactions, particularly for less reactive coupling partners.
Case Study: Synthesis of a c-Met Kinase Inhibitor Intermediate
The synthesis of biologically active molecules often relies on the robust construction of key fragments. For instance, in the development of certain c-Met kinase inhibitors, a thiazole carboxamide scaffold is coupled with an aryl boronic acid[6]. While this example couples a thiazole-containing halide with a boronic acid, the reverse reaction—coupling an aryl halide with this compound—is equally viable and often preferred depending on the availability of starting materials. This highlights the strategic importance of having access to reliable protocols for this compound.
Conclusion and Future Outlook
This compound is an indispensable tool in the medicinal chemist's arsenal for the synthesis of complex, biologically active molecules. While its inherent instability poses a challenge, this can be effectively overcome through carefully optimized reaction conditions using highly active palladium catalysts or by employing stable, slow-release surrogates such as MIDA and DABO boronates. Understanding the underlying principles of the Suzuki-Miyaura reaction and the competing protodeboronation pathway is paramount to achieving successful and reproducible outcomes. The continued development of novel catalysts and boronic acid surrogates will further expand the utility of this valuable building block in the quest for new therapeutics.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Cross-Coupling Reactions with Thiazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds, including anticancer agents, antivirals, and anti-inflammatory drugs. Its ability to act as a bioisostere for other aromatic systems and its unique electronic properties make it a valuable component in the design of novel molecules. Thiazol-2-ylboronic acid is a key building block that enables the facile introduction of this important heterocycle into complex molecular architectures via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This guide provides a detailed overview of the standard reaction conditions for the successful cross-coupling of this compound, with a focus on addressing the specific challenges associated with this substrate.
The Challenge of 2-Heteroaryl Boronic Acids in Cross-Coupling
While the Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, the use of 2-heteroaryl boronic acids, such as this compound, presents unique challenges.[1][2][3] The primary obstacle is the propensity for competitive protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product.[4][5][6] This process is often promoted by the presence of water and certain bases.[5] Additionally, the Lewis basic nitrogen and sulfur atoms within the thiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[6][7]
Overcoming these challenges requires careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rationalizing the choice of reaction components.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Recommended Reaction Conditions for this compound
Based on extensive studies of challenging heteroaryl couplings, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of this compound.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.[10][11] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | These ligands promote the rate-limiting oxidative addition and reductive elimination steps and can stabilize the palladium catalyst, preventing decomposition.[10][12][13][14] |
| Base | K₃PO₄, Cs₂CO₃, CsF, KF | Weaker, non-nucleophilic bases are often preferred to minimize protodeboronation.[8][10][15][16] Fluoride bases like CsF and KF can also facilitate the transmetalation step.[9][10] |
| Solvent | Anhydrous polar aprotic solvents (e.g., 1,4-Dioxane, THF, DME) | Anhydrous conditions are crucial to suppress protodeboronation.[6] The choice of solvent can also affect the solubility of the reagents and the reaction rate.[17][18] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. Microwave irradiation can also be employed to accelerate the reaction.[18][19] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | Using a slight excess of the boronic acid can help to compensate for any decomposition due to protodeboronation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[23]
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[23]
-
Add the degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[23]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthiazole.[23]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), a suitable palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).[24]
-
Add the appropriate solvent (e.g., 1,4-dioxane/water mixture).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[18][24]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst inactivity, inefficient transmetalation, or significant protodeboronation.[11] | Screen different palladium sources and ligands (e.g., XPhos-based precatalysts).[14] Use a stronger, non-nucleophilic base like Cs₂CO₃ or CsF.[10] Ensure strictly anhydrous conditions.[6] |
| Protodeboronation of this compound | Presence of water or protic solvents; inappropriate base.[4][5] | Use anhydrous solvents and reagents. Switch to a milder base such as KF or K₃PO₄.[16][25] Consider using a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[6][26] |
| Incomplete Reaction | Insufficient temperature or reaction time; catalyst deactivation. | Increase the reaction temperature or prolong the reaction time.[18] Increase catalyst loading slightly. Ensure the reaction is performed under a strict inert atmosphere.[23] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of valuable 2-arylthiazoles. By understanding the inherent challenges of this substrate and carefully selecting the appropriate catalyst, ligand, base, and solvent system, high yields of the desired products can be reliably achieved. The protocols and guidelines presented here serve as a comprehensive resource for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. clearsynth.com [clearsynth.com]
- 21. This compound | C3H4BNO2S | CID 21981052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. scbt.com [scbt.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thiazol-2-ylboronic Acid in Crafting Next-Generation Organic Electronics: A Detailed Guide for Researchers
The relentless pursuit of flexible, lightweight, and cost-effective electronic devices has propelled the field of organic electronics into the spotlight. At the heart of this technological revolution lies the molecular design of novel organic semiconductors. Among the diverse array of molecular building blocks, thiazole-containing conjugated polymers have emerged as a particularly promising class of materials. Their inherent electron-deficient nature, coupled with their rigid and planar structure, offers a unique combination of properties that can be harnessed to fine-tune the performance of organic field-effect transistors (OFETs) and organic solar cells (OSCs). This guide provides an in-depth exploration of the application of thiazol-2-ylboronic acid and its derivatives in the synthesis of these advanced materials, offering detailed protocols and expert insights for researchers in the field.
The Strategic Advantage of the Thiazole Moiety
The incorporation of the thiazole heterocycle into a conjugated polymer backbone is a deliberate design choice driven by several key electronic and structural factors. The nitrogen atom in the thiazole ring imparts an electron-withdrawing character, which can effectively lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This modulation of frontier orbital energies is critical for achieving high open-circuit voltages in organic solar cells and for ensuring stable operation of n-type or ambipolar organic field-effect transistors. Furthermore, the planarity of the thiazole ring promotes strong intermolecular π-π stacking, a crucial factor for efficient charge transport in the solid state.
The workhorse of incorporating thiazole units into conjugated polymers is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction allows for the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds, such as this compound. The commercial availability of stable precursors like thiazole-2-boronic acid pinacol ester further enhances the accessibility of this synthetic route for materials scientists.[1]
From Monomer to Polymer: A Synthetic Workflow
The journey from simple starting materials to a high-performance conjugated polymer involves a multi-step process that demands precision and a thorough understanding of the underlying chemistry. The following workflow outlines the key stages in the synthesis of a thiazole-containing polymer using a Suzuki-Miyaura polymerization approach.
Caption: A generalized workflow for the development of thiazole-containing conjugated polymers.
Application Note 1: Synthesis of Thiazole-2-boronic Acid Pinacol Ester
Introduction:
While this compound is the key reactive species, its pinacol ester derivative is often preferred for synthesis and purification due to its enhanced stability. This protocol details a common method for the synthesis of thiazole-2-boronic acid pinacol ester from 2-bromothiazole. The procedure involves a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
2-Bromothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve 2-bromothiazole (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the resulting solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiazole-2-boronic acid pinacol ester.
Expert Insight: The choice of a pinacol ester over the free boronic acid is crucial for reproducibility. Free boronic acids can undergo self-condensation reactions, leading to impurities that can be detrimental to polymerization and device performance. The pinacol ester is a stable, crystalline solid that is easily purified and handled.
Application Note 2: Suzuki-Miyaura Polymerization of a Thiazole-Containing Copolymer
Introduction:
This protocol describes the synthesis of a donor-acceptor copolymer incorporating a thiazole unit via a Suzuki-Miyaura cross-coupling polymerization. The reaction couples the synthesized thiazole-2-boronic acid pinacol ester with a dibrominated comonomer. The choice of catalyst, base, and solvent is critical for achieving high molecular weight and defect-free polymers.
Materials:
-
Thiazole-2-boronic acid pinacol ester (1 equivalent)
-
Dibromo-comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Aqueous solution of Potassium Carbonate (K₂CO₃) (2 M)
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Protocol:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents) in anhydrous toluene. Stir for 20 minutes at room temperature.
-
Monomer Addition: To the catalyst solution, add the thiazole-2-boronic acid pinacol ester and the dibromo-comonomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Reaction Initiation: Add the 2 M aqueous K₂CO₃ solution and a few drops of Aliquat 336.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48-72 hours under a positive pressure of argon.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirring solution of methanol.
-
Polymer Collection: Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer is isolated from the chloroform fraction by precipitation in methanol.
-
Drying: Dry the final polymer product under vacuum at 40 °C overnight.
Expert Insight: The purity of the monomers and the exclusion of oxygen are paramount for a successful Suzuki polymerization. Impurities can act as chain terminators, limiting the molecular weight of the polymer. The use of a phase transfer catalyst like Aliquat 336 is often employed to facilitate the transfer of the inorganic base into the organic phase, thereby accelerating the reaction. A thorough purification of the final polymer is essential to remove any residual catalyst, which can act as charge traps in electronic devices.
Characterization of Thiazole-Based Polymers
A comprehensive characterization of the synthesized polymer is crucial to understand its properties and predict its performance in electronic devices.
| Technique | Information Obtained | Typical Expected Results for Thiazole-based Polymers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer repeat unit. | Characteristic peaks corresponding to the thiazole and comonomer protons. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weights (Mn > 20 kDa) and a PDI between 1.5 and 2.5 are generally desirable for good film formation and device performance. |
| UV-Visible (UV-Vis) Spectroscopy | Determines the optical bandgap of the polymer from the absorption onset in a thin film. | Thiazole-containing polymers often exhibit broad absorption spectra. The optical bandgap can be tuned by the choice of the comonomer. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer. | The electron-withdrawing nature of the thiazole unit typically leads to lower HOMO and LUMO levels compared to analogous thiophene-based polymers. |
Application Note 3: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
Introduction:
This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable thiazole-containing polymer as the active semiconductor layer.
Device Architecture Workflow:
Caption: Workflow for fabricating a bottom-gate, top-contact OFET.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric)
-
Thiazole-containing polymer dissolved in a suitable solvent (e.g., chloroform, 5 mg/mL)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for defining the source and drain electrodes
Protocol:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with HMDS vapor in a vacuum oven or by spin-coating to create a hydrophobic surface, which improves the morphology of the polymer film.
-
Active Layer Deposition: Spin-coat the thiazole-polymer solution onto the treated substrate. A typical spin-coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Annealing: Anneal the polymer film on a hotplate at a temperature optimized for the specific polymer (e.g., 120 °C) for 10-30 minutes inside a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Place a shadow mask with the desired channel length and width onto the polymer film. Thermally evaporate a 50 nm layer of gold through the mask to define the source and drain electrodes.
-
Device Characterization: Characterize the OFET performance using a semiconductor parameter analyzer in a probe station under an inert atmosphere or in air.
Performance Metrics for Thiazole-Based OFETs:
| Parameter | Description | Typical Values for Thiazole-Based Polymers |
| Field-Effect Mobility (µ) | A measure of how quickly charge carriers move through the semiconductor. | Can range from 10⁻³ to over 1 cm²/Vs, depending on the polymer structure and film morphology. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the current when the transistor is "on" to the current when it is "off". | Typically > 10⁵ for good switching behavior. |
| Threshold Voltage (V_th) | The gate voltage at which the transistor begins to conduct. | Desirably close to 0 V for low-power operation. |
Application Note 4: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell (OSC)
Introduction:
This protocol details the fabrication of an inverted-structure BHJ solar cell, where the thiazole-containing polymer acts as the electron donor and a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor is used as the electron acceptor.
Device Architecture Workflow:
Caption: Workflow for fabricating an inverted bulk heterojunction organic solar cell.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for the electron transport layer, ETL)
-
Thiazole-containing polymer and an acceptor (e.g., PC₇₁BM) blended in a solvent like chlorobenzene or chloroform (e.g., 1:1.5 weight ratio)
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (for the hole transport layer, HTL)
-
Silver (Ag) for the top electrode
Protocol:
-
Substrate Cleaning: Clean the ITO substrates using the same procedure as for OFETs.
-
ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the ITO and anneal according to the supplier's instructions.
-
Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the polymer:acceptor blend solution onto the ZnO layer. The spin speed and solution concentration should be optimized to achieve a film thickness of around 100 nm.
-
Active Layer Annealing: Thermally anneal the active layer to optimize the morphology for efficient charge separation and transport. The optimal temperature and time will depend on the specific material blend.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS on top of the active layer and anneal at approximately 120 °C for 10 minutes.
-
Top Electrode Deposition: Thermally evaporate a 100 nm thick silver electrode on top of the PEDOT:PSS layer through a shadow mask to define the active area of the device.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter.
Performance Metrics for Thiazole-Based OSCs:
| Parameter | Description | Typical Values for Thiazole-Based Polymer OSCs |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting sunlight into electrical power. | Can range from a few percent to over 15% for state-of-the-art materials. |
| Open-Circuit Voltage (V_oc) | The maximum voltage from the solar cell when there is no current flowing. | The lower HOMO level of thiazole-based polymers often leads to higher V_oc values. |
| Short-Circuit Current Density (J_sc) | The maximum current from the solar cell when the voltage across it is zero. | Dependent on the absorption spectrum and charge transport properties of the active layer. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction. | Typically in the range of 0.6 to 0.75. |
Conclusion and Future Outlook
This compound and its derivatives are indispensable tools for the synthesis of high-performance conjugated polymers for organic electronics. The unique electronic properties of the thiazole moiety allow for the rational design of materials with tailored energy levels and charge transport characteristics. The detailed protocols provided in this guide offer a starting point for researchers to explore this exciting class of materials.
The future of thiazole-based organic electronics is bright. Ongoing research is focused on developing new comonomers to further tune the properties of these polymers, exploring non-fullerene acceptors to enhance the performance of organic solar cells, and improving the long-term stability of devices. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more efficient and robust organic electronic devices in the years to come.
References
-
MDPI. (2020). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Royal Society of Chemistry. Retrieved from [Link]
-
SlideShare. (2018). Fabrication of Organic bulk Heterojunction Solar Cell. SlideShare. Retrieved from [Link]
-
ResearchGate. (2012). Fabrication of Organic Bulk Heterojunction Solar Cells by Screenprinting. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2010). π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications. ACS Publications. Retrieved from [Link]
-
AIP Publishing. (2008). Fabrication of organic bulk heterojunction solar cells by a spray deposition method for low-cost power generation. AIP Publishing. Retrieved from [Link]
-
MDPI. (2022). A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2017). (a) Fabrication process of the organic field-effect transistor arrays... ResearchGate. Retrieved from [Link]
-
YouTube. (2018). ASU MSE451 YouTube Presentation: OFET. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). Suzuki–Miyaura polymerization to access π-CPs a, Previous work:... ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Fabrication and characterization of bulk heterojunction organic solar cell: a review. ResearchGate. Retrieved from [Link]
-
Chalmers University of Technology. (2018). Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. Chalmers University of Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How to fabricate an organic Field Effect Transistors (OFET)?. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). boronic esters. Organic Syntheses. Retrieved from [Link]
-
Journal of Materials Chemistry. (2010). Solution processed organic field-effect transistors and their application in printed logic circuits. Journal of Materials Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... ResearchGate. Retrieved from [Link]
-
eScholarship. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate. Google Patents.
-
ResearchGate. (2015). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Vietnam National University. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Vietnam National University. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. ResearchGate. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Thiazol-2-ylboronic Acid
An In-Depth Guide to the Derivatization of Thiazol-2-ylboronic Acid: Application Notes and Protocols for Researchers
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including vitamins, alkaloids, and FDA-approved drugs.[1][2][3] Its derivatives are known for a wide spectrum of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4] When combined with a boronic acid functional group—a versatile handle for synthetic chemistry—the resulting molecule, this compound (CAS 389630-95-9), becomes a powerful building block for the rapid generation of molecular diversity.[5][6]
Boronic acids and their derivatives are lauded for their stability, low toxicity, and exceptional utility in metal-catalyzed cross-coupling reactions.[6][7] The derivatization of this compound is therefore a critical process in drug discovery and materials science, enabling the synthesis of complex molecules with tailored properties. This guide provides senior researchers, scientists, and drug development professionals with a detailed overview of key derivatization methods, complete with mechanistic insights, field-proven protocols, and comparative data.
Core Derivatization Strategies: A Comparative Overview
The primary reactivity of this compound centers on the carbon-boron bond, making it an ideal substrate for cross-coupling reactions. The two most powerful and widely employed methods for its derivatization are the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Additionally, modification of the boronic acid moiety itself into a more stable ester form is a common and crucial preliminary step.
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Bond Formed | C-C (Carbon-Carbon) | C-N, C-O, C-S (Carbon-Heteroatom) |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Copper (e.g., Cu(OAc)₂, CuCl)[8] |
| Coupling Partner | Organohalides (Ar-X), Triflates (Ar-OTf) | Amines, Phenols, Thiols, Amides[9] |
| Typical Base | K₂CO₃, Cs₂CO₃, Na₃PO₄ | Often a mild base like 2,6-lutidine or pyridine; sometimes base-free[10] |
| Atmosphere | Typically requires inert atmosphere (Argon, N₂) | Often tolerant of air (Oxygen can be the re-oxidant)[9] |
| Key Advantage | Extremely robust and high-yielding for C-C bonds. | Excellent for C-Heteroatom bonds under mild conditions.[9] |
Method 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, a linkage central to biaryl structures found in many pharmaceuticals.[11][12] The reaction couples an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[13]
Application Note: Mechanistic Insights and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[11]
-
Transmetalation : The organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[13][14] This is often the rate-determining step.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
The choice of ligand on the palladium catalyst is critical. Phosphine ligands like triphenylphosphine (PPh₃) or more complex biarylphosphines (e.g., JohnPhos) stabilize the palladium complex and modulate its reactivity, influencing reaction yields and substrate scope.[11] The base is not merely a proton scavenger; its role in forming the boronate "ate" complex is essential for efficient transmetalation.
Protocol: Synthesis of 2-(4-methoxyphenyl)thiazole
This protocol describes the coupling of this compound with 4-bromoanisole.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 129 mg, 1.0 mmol)
-
4-Bromoanisole (1.1 eq, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Fit the flask with a reflux condenser and purge the system with argon for 10-15 minutes.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the argon atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-methoxyphenyl)thiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Method 2: Chan-Lam Coupling for C-Heteroatom Bond Formation
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed reaction for forming carbon-heteroatom bonds.[15] It provides a significant advantage over other methods like the Buchwald-Hartwig amination by often proceeding under milder conditions, even at room temperature and open to the air, using an inexpensive copper catalyst.[9][10]
Application Note: Mechanistic Insights and Rationale
The Chan-Lam coupling facilitates the formation of C-N, C-O, and C-S bonds by coupling a boronic acid with an amine, phenol, or thiol, respectively. While the precise mechanism is still debated, a generally accepted pathway involves the following:
-
Ligand Exchange : The amine (or other nucleophile) coordinates to the Cu(II) center.
-
Transmetalation : The aryl group is transferred from the boronic acid to the copper center.
-
Reductive Elimination : The newly formed C-N bond is created via reductive elimination from a transient Cu(III) intermediate or through an alternative pathway, regenerating a Cu(I) species.[9]
-
Re-oxidation : The Cu(I) is re-oxidized to the active Cu(II) catalyst by an oxidant, which is often atmospheric oxygen, making the reaction convenient to run in an open flask.[9]
The choice of copper source (Cu(OAc)₂ is most common), solvent, and additives like pyridine or other bases can significantly impact reaction efficiency. Myristic acid has been shown to enhance the rate, possibly by increasing catalyst solubility.[10]
Protocol: Synthesis of N-phenylthiazol-2-amine
This protocol details the N-arylation of aniline with this compound.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 129 mg, 1.0 mmol)
-
Aniline (1.2 eq, 1.2 mmol)
-
Copper(II) Acetate [Cu(OAc)₂] (1.1 eq, 1.1 mmol)
-
Pyridine (2.0 eq, 2.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Molecular Sieves (4Å), activated
-
Standard laboratory glassware, magnetic stirrer.
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add Cu(OAc)₂, activated 4Å molecular sieves, and this compound.
-
Add DCM (10 mL), followed by aniline and pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere. The flask can be loosely capped.
-
Monitor the reaction by TLC. The reaction typically proceeds to completion within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
Purification and Characterization:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure N-phenylthiazol-2-amine.
-
Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Method 3: Esterification to Boronic Esters
While this compound is reactive, it can be prone to dehydration to form boroxine anhydrides or protodeboronation under certain conditions. Converting it to a boronic ester, such as a pinacol ester, significantly enhances its stability, making it easier to handle, purify, and store.[14][16] These esters are also highly competent coupling partners in Suzuki-Miyaura reactions, particularly under anhydrous conditions.[16]
Application Note: Rationale and Advantages
The formation of a cyclic boronic ester is a simple condensation reaction between the boronic acid and a diol, most commonly pinacol (2,3-dimethyl-2,3-butanediol). The reaction is typically driven to completion by removing the water that is formed, often by azeotropic distillation with a solvent like toluene or by using a dehydrating agent.
Advantages of Boronic Esters:
-
Enhanced Stability: Less susceptible to degradation than free boronic acids.
-
Improved Solubility: Often more soluble in organic solvents.
-
Purification: Can be purified via chromatography, which is difficult for many free boronic acids.
-
Controlled Reactivity: Allows for use in anhydrous cross-coupling conditions and sequential reactions.
Protocol: Synthesis of Thiazole-2-boronic acid pinacol ester
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.29 g, 10.0 mmol)
-
Pinacol (1.1 eq, 11.0 mmol)
-
Toluene (50 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, Dean-Stark apparatus or soxhlet extractor with molecular sieves, magnetic stirrer, heating mantle.
Procedure:
-
Combine this compound and pinacol in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add toluene as the solvent.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Alternatively, if a Dean-Stark trap is not used, add anhydrous MgSO₄ to the reaction mixture and stir at room temperature or with gentle heating for 12-24 hours to sequester the water.
-
Cool the reaction mixture to room temperature.
-
Filter off any solids (like MgSO₄ if used) and concentrate the filtrate under reduced pressure.
Purification and Characterization:
-
The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by filtration through a short plug of silica gel.
-
Confirm the formation of the ester by NMR spectroscopy (disappearance of the B(OH)₂ proton signal and appearance of the characteristic pinacol methyl signals) and mass spectrometry.
Conclusion
This compound is a supremely valuable reagent for constructing diverse molecular architectures. Mastery of its derivatization through robust and reliable methods such as the Suzuki-Miyaura and Chan-Lam couplings is essential for modern synthetic chemistry. By understanding the mechanistic principles behind these reactions and employing carefully validated protocols, researchers can efficiently access novel thiazole-containing compounds for applications ranging from pharmaceutical development to materials science. The conversion to stable boronic esters further expands the utility of this scaffold, ensuring its place as a key building block in the synthetic chemist's toolbox.
References
- Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (2023).
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Scilit.
- Chan-Lam Coupling. Organic Chemistry Portal.
- 2-thiazole boronic acid. Sigma-Aldrich.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Scilit.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). PubMed Central.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022).
- Synthesis and Biological Evaluation of Thiazole Deriv
- Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). PubMed Central.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2018). MDPI.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). PubMed Central.
- Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Chemistry Portal.
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Thieme Chemistry.
- Suzuki Coupling. (2020). YouTube.
- This compound | C3H4BNO2S | CID 21981052. (2024). PubChem.
- Functional groups of the hydrazinyl-thiazole derivatives 2a-p.
- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (2014).
- This compound | CAS 389630-95-9. Santa Cruz Biotechnology.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2019).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). PubMed Central.
-
Synthesis of selected functionalized derivatives of thiazolo[2,3-c][1][8][16]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][8][9][16]thiadiazole-5(6)-carboxylic acids. (2022). ResearchHub.
- (2-(1-HYDROXYCYCLOBUTYL)THIAZOL-5-YL)BORONIC ACID PINACOL ESTER. BLD Pharm.
- Thiazole-5-boronic acid pinacol ester. Sigma-Aldrich.
- On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. (2021). PubMed.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Thiazole Ring—A Biologically Active Scaffold. (2021). PubMed Central.
- General Synthetic Methods for Thiazole and Thiazolium Salts.
- Processes for preparing thiazole carboxylic acids. (1966).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
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- 10. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
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- 16. 2-thiazole boronic acid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Microwave-Assisted Synthesis Using Thiazol-2-ylboronic Acid
Introduction: Accelerating Heterocyclic Chemistry for Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. The thiazole ring, in particular, is a privileged structure found in a multitude of FDA-approved drugs, including anticancer agents like Dasatinib, antimicrobials such as Sulfathiazole, and anti-ulcer medications like Nizatidine.[1] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. Consequently, the efficient synthesis of thiazole-containing compounds is a critical objective for drug development professionals.
Thiazol-2-ylboronic acid has emerged as a key building block for introducing this valuable moiety. Its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, provides a powerful and versatile method for forming carbon-carbon bonds. However, traditional synthesis protocols often require long reaction times and elevated temperatures, which can be detrimental to sensitive or unstable substrates.[2][3]
Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a greener, more efficient alternative to conventional heating.[4] By using microwave irradiation, chemists can dramatically reduce reaction times from hours to minutes, often with improved product yields and purity.[5][6][7][8] This technology leverages the ability of polar molecules in the reaction mixture to directly absorb microwave energy, leading to rapid, uniform, and localized heating that is not limited by the thermal conductivity of the reaction vessel.[9][10][11][12]
This comprehensive guide provides detailed protocols and expert insights into the application of microwave-assisted synthesis for reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of reagent and technology to accelerate their discovery programs.
Fundamentals and Mechanistic Insights
The Principle of Microwave Heating
Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave heating generates thermal energy directly within the reaction mixture.[10][12] This occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which is dissipated as heat.[9][10][12]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or bases), they will move back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this ionic migration generate heat.[9][11]
This direct energy transfer leads to rapid and uniform temperature elevation, which significantly accelerates reaction rates and can lead to cleaner chemical transformations with fewer by-products.[5][10]
The Role of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating biaryl and hetero-biaryl structures. The reaction couples an organoboron compound (like this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.
Challenges with Heteroaryl Boronic Acids: Five-membered heteroaromatic boronic acids, including this compound, can be challenging coupling partners. They are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions and elevated temperatures required for the reaction.[2][3] The speed of microwave heating helps to mitigate this issue by rapidly consuming the boronic acid in the productive coupling pathway before significant decomposition can occur.
The Crucial Role of the Base: The base plays multiple critical roles in the catalytic cycle.[13][14] Its primary function is to activate the boronic acid by converting it into a more nucleophilic borate anion ([ArB(OH)3]−).[13][14] This borate species is more reactive towards the palladium center, facilitating the key transmetalation step of the catalytic cycle.[13][15] The choice and stoichiometry of the base can therefore significantly influence reaction selectivity and yield.[13][14]
Experimental Protocols and Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for a microwave-assisted Suzuki-Miyaura coupling reaction, from reagent preparation to product analysis.
Caption: General workflow for microwave-assisted synthesis.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
This protocol provides a representative example for the synthesis of 2-(4-methoxyphenyl)thiazole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-bromoanisole (187 mg), this compound (155 mg), K₂CO₃ (276 mg), and Pd(dppf)Cl₂ (22 mg).
-
Solvent Addition: Add 3 mL of 1,4-dioxane and 1 mL of water to the vial. The solvent mixture should be degassed prior to use to prevent oxidation of the catalyst.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor).
-
Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 2-(4-methoxyphenyl)thiazole.
-
Analysis: Characterize the final product by NMR and LC-MS to confirm its identity and purity.
Data Summary and Optimization
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The table below summarizes typical conditions and expected outcomes for the microwave-assisted coupling of various aryl halides with this compound.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90% |
| 3-Chloropyridine | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O | 140 | 20 | ~85% |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DMF/H₂O | 110 | 10 | >95% |
| 2-Bromothiophene | XPhos Pd G3 (2%) | Cs₂CO₃ | THF/H₂O | 130 | 15 | ~88% |
Note: This data is representative and compiled from general knowledge of similar reactions.[2][16] Actual yields may vary based on specific equipment, reagent purity, and precise execution.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Trustworthiness and Troubleshooting
Self-Validating System: The protocols provided are designed to be robust. Successful execution should yield the desired product with high purity, verifiable by standard analytical techniques (NMR, LC-MS). Deviation from expected results often points to specific, correctable issues.
Common Problems and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst. Palladium precatalysts can degrade if exposed to air for prolonged periods. The solvent may not have been properly degassed.
-
Solution: Use fresh catalyst from a reliable source. Ensure solvents are thoroughly degassed with nitrogen or argon before use.
-
-
Significant Protodeboronation:
-
Cause: The reaction temperature may be too high, or the reaction time too long for the specific substrate. The base might be too strong or used in excess.
-
Solution: Reduce the reaction temperature in 10°C increments. Decrease the reaction time. Screen different bases (e.g., switch from K₃PO₄ to a milder base like Na₂CO₃).
-
-
Formation of Side Products (e.g., Homocoupling):
-
Cause: This can be promoted by oxygen in the reaction vial, leading to oxidative homocoupling of the boronic acid.
-
Solution: Improve the degassing procedure for the solvent and ensure the reaction vial is flushed with an inert gas before sealing.
-
Conclusion
The integration of microwave-assisted synthesis with the versatile chemistry of this compound provides a powerful platform for accelerating drug discovery and development. This technology addresses key challenges associated with traditional heating methods, such as long reaction times and the decomposition of sensitive substrates.[8] By enabling rapid, efficient, and clean synthesis of thiazole-containing molecules, MAOS empowers researchers to build complex molecular libraries and optimize lead compounds with unprecedented speed. The protocols and insights provided in this guide serve as a foundational resource for harnessing this synergy to advance the frontiers of medicinal chemistry.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2014). Chemistry.
- Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PubMed Central (PMC) - NIH.
- Microwave Chemistry: General Features and Applications. (n.d.). Indian Journal of Pharmaceutical Education and Research.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
- Microwave-assisted drug synthesis: Significance and symbolism. (2024). Linguamatics.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.
- Microwave assisted synthesis. (2024). IOP Conference Series: Materials Science and Engineering.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010). PubMed.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR.
- Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society.
- Advances in microwave-assisted synthesis and the impact of novel drug discovery. (2018). PubMed.
- Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. (n.d.). Benchchem.
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2009). SciSpace.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015). ResearchGate.
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (2009). Green Chemistry (RSC Publishing).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
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- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave assisted synthesis [wisdomlib.org]
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- 8. Advances in microwave-assisted synthesis and the impact of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving Thiazol-2-ylboronic Acid
Introduction: The Strategic Importance of Thiazol-2-ylboronic Acid in Medicinal Chemistry
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its presence is associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound, as a versatile building block, offers a direct and efficient entry point for the incorporation of this privileged heterocycle into complex molecular architectures. The boronic acid functionality enables a diverse range of carbon-carbon and carbon-heteroatom bond formations, most notably through palladium- and copper-catalyzed cross-coupling reactions.
In the quest for synthetic efficiency, atom economy, and rapid library generation, one-pot synthesis strategies have become indispensable in modern drug discovery. By combining multiple reaction steps into a single operation without the isolation of intermediates, these approaches save time, resources, and minimize waste. This application note provides detailed protocols and expert insights into key one-pot synthetic strategies utilizing this compound, with a focus on Suzuki-Miyaura cross-coupling, Chan-Lam N-arylation, and multicomponent reactions.
One-Pot Borylation and Suzuki-Miyaura Cross-Coupling: A Convergent Approach to 2-Arylthiazoles
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds.[1] A highly efficient one-pot, two-step approach involves the in situ generation of this compound (or its boronate ester equivalent) from 2-bromothiazole, followed by a subsequent Suzuki-Miyaura coupling with an aryl halide. This strategy is particularly advantageous as it circumvents the need to synthesize, purify, and store the often unstable this compound.[1][2]
Causality Behind Experimental Choices
The choice of a one-pot borylation/Suzuki protocol is driven by several factors. Firstly, many heteroaryl boronic acids, including this compound, can be prone to protodeboronation, especially during purification and storage. Generating the boronic acid or its more stable pinacol boronate ester in situ mitigates this issue. Secondly, the reaction conditions for Miyaura borylation and Suzuki-Miyaura coupling are often compatible, utilizing similar palladium catalysts, ligands, and bases, making a one-pot process feasible.[3][4] Microwave irradiation is frequently employed to accelerate both steps, significantly reducing reaction times.[2]
Reaction Mechanism Workflow
Caption: One-pot borylation/Suzuki-Miyaura workflow.
Experimental Protocol: One-Pot Synthesis of 2-(4-methoxyphenyl)thiazole
This protocol is a representative example adapted from established one-pot borylation/Suzuki-Miyaura procedures for heteroaryl halides.[2][3]
Materials:
-
2-Bromothiazole
-
Bis(pinacolato)diboron (B₂Pin₂)
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vials
Procedure:
-
Borylation Step:
-
To a 10 mL microwave reaction vial, add 2-bromothiazole (164 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), Pd(dppf)Cl₂ (24 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Suzuki-Miyaura Coupling Step:
-
To the cooled reaction mixture, add 4-bromoanisole (187 mg, 1.0 mmol), an aqueous solution of K₂CO₃ (2 M, 2.0 mL, 4.0 mmol), and an additional portion of Pd(dppf)Cl₂ (24 mg, 0.03 mmol) if required (catalyst activity may decrease).
-
Evacuate and backfill the vial with argon.
-
Reseal the vial and irradiate in the microwave reactor at 120 °C for 20 minutes.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)thiazole.
-
Data Presentation: Scope and Yields
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)thiazole | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)thiazole | 82 |
| 3 | 3-Bromopyridine | 2-(pyridin-3-yl)thiazole | 75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)thiazole | 78 |
Yields are representative and may vary based on specific reaction conditions and substrate reactivity.
One-Pot Chan-Lam N-Arylation: Direct Access to N-(Thiazol-2-yl)amines
The Chan-Lam coupling provides a powerful and often milder alternative to the Buchwald-Hartwig amination for the formation of C-N bonds, utilizing copper catalysts and arylboronic acids.[5][6] This reaction is typically conducted under aerobic conditions, making it experimentally convenient. A one-pot strategy can be envisioned where this compound is coupled with a variety of nitrogen-containing nucleophiles.
Causality Behind Experimental Choices
The Chan-Lam reaction is favored for its operational simplicity and tolerance of a wide range of functional groups. Copper(II) acetate is a common and inexpensive catalyst. The reaction often proceeds at room temperature, although gentle heating can be beneficial for less reactive substrates. The presence of a base, such as triethylamine or pyridine, is crucial to facilitate the catalytic cycle. The reaction is typically open to the air, as oxygen often serves as the terminal oxidant for the copper catalyst.[7]
Reaction Mechanism Workflow
Caption: Chan-Lam N-arylation reaction mechanism.
Experimental Protocol: Synthesis of N-phenylthiazol-2-amine
This protocol is a representative example for the Chan-Lam coupling of a heteroaryl boronic acid.
Materials:
-
This compound
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (129 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), copper(II) acetate (18 mg, 0.1 mmol), and activated 4 Å molecular sieves (200 mg).
-
Add 10 mL of anhydrous dichloromethane.
-
Add pyridine (158 mg, 2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenylthiazol-2-amine.
-
Data Presentation: Substrate Scope
| Entry | Amine | Product |
| 1 | Aniline | N-phenylthiazol-2-amine |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)thiazol-2-amine |
| 3 | Benzylamine | N-benzylthiazol-2-amine |
| 4 | Morpholine | 4-(thiazol-2-yl)morpholine |
This table illustrates the potential scope; yields will vary depending on the specific amine used.
One-Pot Multicomponent Reactions: Rapid Assembly of Complex Thiazole Derivatives
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials.[8] While specific examples of one-pot MCRs directly employing this compound are not abundant in the literature, its participation in such reactions, for instance, in a Petasis-type reaction, is conceptually feasible.
Conceptual Framework: A Petasis-Type Reaction
The Petasis reaction (borono-Mannich reaction) is a multicomponent reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to form α-amino acids or their derivatives.[9] A hypothetical one-pot reaction could involve this compound, an amine, and a glyoxylic acid derivative to synthesize novel thiazole-containing α-amino acids.
Logical Workflow for a Hypothetical Petasis-Type MCR
Caption: Conceptual workflow for a Petasis-type MCR.
Protocol Development and Considerations
A general protocol for such a reaction would involve mixing the amine, glyoxylic acid, and this compound in a suitable solvent, such as ethanol or dichloromethane, and heating the mixture.
Key Optimization Parameters:
-
Solvent: Aprotic solvents like DCM or toluene, or protic solvents like ethanol could be effective.
-
Temperature: Reactions may require heating, from room temperature to reflux, depending on the reactivity of the components.
-
Stoichiometry: The stoichiometry of the reactants would need to be carefully optimized to minimize side reactions.
-
Catalyst: While many Petasis reactions are uncatalyzed, Lewis or Brønsted acid catalysts could potentially accelerate the reaction.
The development of such a one-pot multicomponent reaction would offer a highly efficient route to novel and complex thiazole-containing scaffolds for biological screening.
Conclusion and Future Perspectives
One-pot synthesis strategies centered around this compound represent a powerful and efficient approach for the rapid generation of diverse and medicinally relevant molecules. The one-pot borylation/Suzuki-Miyaura coupling provides a convergent route to 2-arylthiazoles, while the Chan-Lam N-arylation offers a convenient method for C-N bond formation. The potential for developing novel multicomponent reactions further expands the synthetic utility of this versatile building block. As the demand for efficient and sustainable synthetic methods continues to grow in the pharmaceutical industry, the application of these one-pot strategies is poised to play an increasingly important role in the discovery and development of new thiazole-based therapeutics.
References
-
Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(8), 1956. [Link]
-
El-Gazzar, A. B. A., et al. (2014). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Rev. Roum. Chim., 59(11-12), 1033–1039. [Link]
-
Le Tiran, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 963-969. [Link]
-
Vitório, F., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 835-866. [Link]
-
Pagliaro, M., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 8, 304-310. [Link]
-
Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
-
Heck, S., & Dömling, A. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis. Synlett, 2000(3), 424-426. [Link]
-
Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
Kumar, N., et al. (2023). Multicomponent Reaction of CS2, Amines, and Sulfoxonium Ylides in Water: Straightforward Access to β-Keto Dithiocarbamates, Thiazolidine-2-thiones, and Thiazole-2-thiones. The Journal of Organic Chemistry, 88(9), 6120-6125. [Link]
-
El-Damasy, A. K., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(23), 7338. [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Reddy, K. S., et al. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters, 14(23), 5980-5983. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Kaur, H., & Singh, G. (2021). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 6(45), 30147-30171. [Link]
-
Kumar, S., et al. (2017). Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 15(4), 801-806. [Link]
-
Wang, D., et al. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 16(1), 9121. [Link]
-
Ceballos-Torres, J., & Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
Sources
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- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions and byproducts in Thiazol-2-ylboronic acid couplings.
Welcome to the Technical Support Center for Thiazol-2-ylboronic Acid Couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound and its derivatives in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental hurdles. We will delve into the root causes of common problems and provide step-by-step protocols for their resolution.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q: My Suzuki-Miyaura reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
A: Low to no yield in the coupling of this compound is a frequent challenge and can typically be attributed to one or a combination of three primary factors: protodeboronation of the starting material, catalyst deactivation, or suboptimal reaction conditions.
-
Protodeboronation: This is the most common side reaction for many heteroaromatic boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[1] Thiazol-2-ylboronic acids are particularly susceptible to this decomposition pathway, which is often accelerated by high temperatures and strong bases in the presence of a proton source like water.[2][3]
-
Mechanism Insight: The protodeboronation of 2-heteroaryl boronic acids can proceed rapidly, sometimes in seconds, especially under neutral to basic conditions where zwitterionic intermediates may form, leading to facile fragmentation.[2][4]
-
Mitigation Strategy:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5]
-
Anhydrous Conditions: Water is a primary proton source for this side reaction. Employing anhydrous solvents and reagents can significantly suppress protodeboronation.[5]
-
Lower Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation. If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[3][6]
-
Use a More Stable Boronic Acid Surrogate: This is a highly effective strategy. Convert the this compound to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate.[7] MIDA boronates are particularly stable and offer a slow release of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing decomposition.[1][7]
-
-
-
Catalyst Deactivation (Poisoning): The sulfur atom in the thiazole ring can act as a Lewis base and strongly coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[8][9] This prevents the catalyst from participating in the catalytic cycle, thereby halting the reaction.
-
Mechanism Insight: The sulfur atom's lone pair of electrons can form a strong bond with the palladium center, blocking the active sites required for oxidative addition and subsequent steps in the catalytic cycle.[8]
-
Mitigation Strategy:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sometimes shield the metal center and reduce the impact of poisoning.[10]
-
Choose a Robust Pre-catalyst: Modern pre-catalysts are designed for higher stability and activity, which can help overcome poisoning effects.[11][12]
-
-
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for a successful Suzuki-Miyaura coupling.
-
Troubleshooting Protocol: A systematic optimization of reaction parameters is recommended.
-
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable Pd(II) pre-catalyst. | Pd(II) sources like Pd(OAc)₂ can sometimes promote homocoupling as a side reaction.[13][14] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These promote the reductive elimination step and can be effective for challenging substrates.[15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. | Milder bases are less likely to promote protodeboronation.[5] |
| Solvent | Anhydrous polar aprotic solvents like dioxane, THF, or 2-MeTHF.[6][16] | Ensures solubility of reagents while minimizing protodeboronation. |
| Temperature | Start at a lower temperature (e.g., 60-80 °C) and increase if the reaction is sluggish. | Balances reaction rate with the minimization of side reactions like protodeboronation.[6] |
Issue 2: Significant Formation of Homocoupling Byproduct
Q: My reaction is producing a significant amount of bithiazole, the homocoupling product of my this compound. How can I prevent this?
A: The formation of a symmetrical biaryl from the homocoupling of the boronic acid starting material is a common side reaction that reduces the yield of your desired product and complicates purification.[13] This is primarily driven by two mechanisms: oxygen-mediated homocoupling and Pd(II)-mediated homocoupling.
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[13][14]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂) as a pre-catalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This can be a significant issue at the beginning of the reaction.[13][14]
-
Mitigation Strategy:
-
Use a Pd(0) Source: Employing a Pd(0) pre-catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling that is mediated by Pd(II) species.[13]
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.[8]
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common issues in this compound couplings.
Caption: Troubleshooting workflow for this compound couplings.
Key Side Reaction Pathways
Understanding the mechanisms of common side reactions is crucial for effective troubleshooting.
Caption: Key side reaction pathways in this compound couplings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound can be unstable and prone to decomposition over time, especially when exposed to air and moisture. It is best stored in a refrigerator or freezer under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, consider converting it to a more stable MIDA boronate.[7]
Q2: Is it better to use the boronic acid or the pinacol ester?
A: For challenging substrates like this compound, using the corresponding pinacol ester is often advantageous. Boronic esters exhibit greater stability towards protodeboronation and can be purified more easily than the free boronic acids.[3] While the transmetalation step may be slower with a pinacol ester, the overall yield is often higher due to the suppression of decomposition pathways.
Q3: Can I reverse the coupling partners? For instance, use a 2-halothiazole and an arylboronic acid?
A: Yes, and this is an excellent troubleshooting step. If you are facing persistent issues with this compound, reversing the coupling partners (i.e., using a 2-halothiazole and the boronic acid of your other coupling partner) can sometimes lead to a more successful outcome. The stability and reactivity of the reagents in the catalytic cycle can be significantly different.[15]
Q4: What is the role of water in my Suzuki reaction? Should I use it or not?
A: The role of water is complex. In many Suzuki couplings, a small amount of water is beneficial as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species.[16][17] However, for substrates prone to protodeboronation like this compound, water is a proton source that can accelerate this unwanted side reaction.[3] Therefore, for these specific couplings, starting with anhydrous conditions is generally recommended. If the reaction is sluggish, a carefully controlled, minimal amount of water could be trialed, but it should be approached with caution.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]
-
The University of Manchester. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Research Explorer. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available at: [Link]
-
Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Li, Z., et al. (2022). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Chemistry, 14, 1063–1070. Available at: [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]
-
ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]
-
ResearchGate. (2023). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. Available at: [Link]
-
Arkat USA. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (2019). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Available at: [Link]
-
National Institutes of Health. (2014). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Available at: [Link]
-
National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Available at: [Link]
-
PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. Available at: [Link]
-
National Institutes of Health. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Available at: [Link]
-
ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available at: [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Available at: [Link]
-
ResearchGate. (n.d.). Homocoupling reaction of arylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. Available at: [Link]
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- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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How to improve the yield and purity of Thiazol-2-ylboronic acid reactions.
Welcome to the technical support center for Thiazol-2-ylboronic acid reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes involving this versatile building block. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance your reaction yields and product purity.
Introduction: The Utility and Challenges of this compound
This compound and its esters are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These building blocks are instrumental in the synthesis of a wide array of biologically active molecules.[3][4] However, their successful application can be hampered by issues such as low yields, instability, and purification difficulties.[1][2] This guide provides practical, experience-driven advice to navigate these common hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis and use of this compound and its derivatives.
Synthesis & Stability
Q1: My synthesis of this compound via lithiation of thiazole followed by quenching with a borate ester is giving consistently low yields. What are the likely causes and how can I improve it?
A1: This is a common and often frustrating issue. The lithiation of thiazole is a sensitive reaction, and several factors can contribute to low yields. Let's break down the potential culprits and their solutions.
-
Incomplete Lithiation: The acidity of the C2-proton of the thiazole ring is crucial for this reaction.
-
Causality: If the base is not strong enough or if the reaction temperature is not sufficiently low, deprotonation will be incomplete. The organolithium intermediate is also thermally unstable.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
-
Temperature Control: Maintain a cryogenic temperature, typically below -70 °C, throughout the lithiation process to ensure the stability of the lithiated intermediate.
-
Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. Ensure your solvent is rigorously dried and degassed.
-
-
-
Side Reactions of the Lithiated Intermediate: The lithiated thiazole is a potent nucleophile and can react with various electrophiles.
-
Causality: Any trace of moisture or carbon dioxide in the reaction will quench the organolithium species.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere of argon or nitrogen.
-
Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All reagents and solvents must be anhydrous.
-
-
-
Inefficient Borylation: The reaction with the borate ester is the next critical step.
-
Causality: The choice of borate ester and the reaction conditions for this step significantly impact the yield.
-
Solution:
-
Q2: I am observing significant decomposition of my this compound during workup and purification. How can I minimize this?
A2: this compound is known to be somewhat unstable, particularly to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5]
-
Protodeboronation: This is a major degradation pathway, especially under acidic or strongly basic aqueous conditions.
-
Causality: The presence of water and strong acids or bases can facilitate the cleavage of the C-B bond.
-
Solution:
-
Mild Workup: Use a carefully controlled acidic workup with dilute acid, and keep the temperature low. Avoid prolonged exposure to aqueous conditions.
-
pH Control: Maintain the pH in a weakly acidic to neutral range during extraction and purification.
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions.[5]
-
-
-
Oxidative Instability: Boronic acids can be susceptible to oxidation.
-
Causality: Exposure to air, especially in the presence of certain metal ions, can lead to degradation.[6]
-
Solution:
-
Inert Atmosphere: Handle the purified boronic acid under an inert atmosphere.
-
Storage: Store the final product in a cool, dark place, preferably under argon or nitrogen.
-
-
To circumvent these stability issues, consider converting the crude boronic acid to a more stable derivative, such as a pinacol ester.[7][8]
Workflow for Thiazole Lithiation and Borylation
Caption: Lithiation-Borylation sequence for this compound synthesis.
Purification Challenges
Q3: I'm struggling to purify this compound by column chromatography. It either streaks badly on silica gel or I get low recovery. What are my options?
A3: The polar nature of boronic acids makes them challenging to purify using standard silica gel chromatography.[8] Here are several effective strategies:
-
Conversion to a Boronate Ester: This is often the most reliable approach.
-
Causality: Boronate esters, such as the pinacol ester, are less polar and more stable, making them amenable to silica gel chromatography.[8]
-
Protocol: Pinacol Ester Formation
-
Dissolve the crude this compound in a suitable solvent like diethyl ether or toluene.[9]
-
Add an equimolar amount of pinacol.[9]
-
Add a drying agent, such as anhydrous magnesium sulfate, to remove the water formed during the reaction.[9]
-
Stir at room temperature for several hours to overnight.
-
Filter off the drying agent and concentrate the filtrate.
-
The resulting crude pinacol ester can then be purified by flash column chromatography on silica gel.
-
-
-
Acid-Base Extraction: This method leverages the acidic nature of the boronic acid.
-
Causality: Boronic acids can be converted to their corresponding boronate salts with a base, allowing for separation from non-acidic impurities.[10]
-
Protocol: Purification via Salt Formation
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract with an aqueous base (e.g., dilute NaOH or Na2CO3) to form the water-soluble boronate salt.[10]
-
Separate the aqueous layer and wash it with an organic solvent to remove non-polar impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the purified boronic acid.
-
Extract the pure boronic acid back into an organic solvent, dry, and concentrate.
-
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective purification method.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound and its pinacol ester?
A1:
-
This compound: Due to its potential instability, it should be stored in a cool, dry, and dark environment under an inert atmosphere (argon or nitrogen).[6]
-
Thiazole-2-boronic acid pinacol ester: This derivative is generally more stable and can be handled in air for short periods.[7] For long-term storage, it is still advisable to keep it in a cool, dry place.
Q2: I am performing a Suzuki coupling with this compound, and the reaction is not proceeding. What are the first things I should check?
A2: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is necessary.
| Parameter | Common Issues & Solutions |
| Catalyst Activity | Issue: The palladium catalyst may be inactive.[5] Solution: Ensure you are using a fresh or properly stored catalyst. Consider using a more robust, air-stable precatalyst.[5] |
| Oxygen Contamination | Issue: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[5] Solution: Properly degas your solvent and ensure the reaction is run under a strict inert atmosphere.[5] |
| Reagent Purity | Issue: Impurities in the boronic acid or the coupling partner can inhibit the reaction. Solution: Verify the purity of your starting materials. |
| Base and Solvent | Issue: The choice of base and solvent is critical and often interdependent.[5] Solution: Ensure the base is strong enough but does not cause degradation.[5] For biphasic reactions, ensure vigorous stirring.[5] |
Q3: How can I deprotect Thiazole-2-boronic acid pinacol ester to get the free boronic acid?
A3: There are several methods for the deprotection of pinacol esters. The choice of method depends on the functional groups present in your molecule.
-
Acidic Hydrolysis: This is a common method but can be harsh.
-
Transesterification with Diethanolamine: This forms a diethanolamine adduct that can be subsequently hydrolyzed under milder conditions.[13][14]
-
Formation of a Trifluoroborate Salt: Reaction with KHF2 forms a trifluoroborate salt, which can then be hydrolyzed.[13][15]
Decision Tree for Pinacol Ester Deprotection
Caption: Choosing a deprotection method for pinacol boronate esters.
Conclusion
Successfully working with this compound requires careful attention to reaction conditions, particularly temperature control, exclusion of air and moisture, and the choice of appropriate reagents and purification strategies. By understanding the underlying chemistry and potential pitfalls, researchers can significantly improve the yield and purity of their reactions, paving the way for advancements in medicinal chemistry and materials science.
References
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021).
- Protecting Groups for Boronic Acids. (2016).
- Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469-483.
-
Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]
- Reddit. (2020). Boronic acid pinacol ester deprotection. r/chemistry.
- Raines, R. T., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(43), 21376-21381.
- Tyrell, E., & Brookes, P. (2004). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 2004(04), 469–483.
- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
- ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)....
- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
- Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California.
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011).
- Google Patents. (n.d.).
- Leah4Sci. (2020).
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- ResearchGate. (2025).
- Asymmetric Reactions. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2016).
- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Research Explorer, The University of Manchester.
- Reddit. (2017).
- MDPI. (2023).
- Semantic Scholar. (n.d.).
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2025). Organic Process Research & Development.
- Wikipedia. (n.d.). Thiazole.
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- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THIAZOLE-2-BORONIC ACID PINACOL ESTER | 214360-88-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Purifying Products from Thiazol-2-ylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazol-2-ylboronic acid. This guide is designed to provide practical, field-proven insights into the purification of products derived from reactions involving this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Unique Challenges of Thiazole-Boronic Acid Chemistry
This compound is a valuable building block in medicinal chemistry, enabling the introduction of the biologically relevant thiazole moiety.[1] However, its use comes with a specific set of challenges that can complicate product purification. The primary issues stem from the inherent properties of the reagent itself:
-
Acidity and Polarity: The boronic acid group is acidic and highly polar, as is its trimeric anhydride, the corresponding boroxine.
-
Instability: Like many electron-rich heterocyclic boronic acids, this compound can be susceptible to protodeboronation—the undesired cleavage of the C-B bond.[2][3]
-
Boroxine Formation: Boronic acids exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[4] This equilibrium is sensitive to water and solvent conditions, meaning you are often trying to remove two different forms of the same impurity.[5]
This guide provides a structured approach to tackling these challenges through a series of frequently asked questions and detailed troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification strategy.
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction using this compound?
A1: The impurity profile is typically dominated by three main categories:
-
Boron-Containing Species: Excess this compound and its corresponding boroxine are the most common impurities.
-
Homocoupled Products: You may find the homocoupled bi-thiazole, formed from the coupling of two this compound molecules. This is often exacerbated by the presence of oxygen in the reaction.[2]
-
Protodeboronated Byproducts: The starting material that has lost its boronic acid group (i.e., thiazole) can be present, arising from the instability of the C-B bond under certain conditions.[3]
Q2: What is the best first step in my purification workflow after the reaction is complete?
A2: An extractive workup using a mild aqueous base is almost always the most effective initial step. Boronic acids are acidic and will react with a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to form a water-soluble boronate salt.[6] This allows you to wash away the majority of the unreacted boronic acid into the aqueous layer, while your typically less polar, neutral product remains in the organic phase (e.g., Ethyl Acetate, Dichloromethane).[7]
Q3: My product is a solid. Should I try recrystallization before chromatography?
A3: Yes, if you have a solid product, attempting recrystallization is an excellent and scalable purification strategy.[8] It can be highly effective at removing trace impurities that might co-elute with your product during chromatography. The key is finding a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures.
Q4: Is this compound stable on silica gel?
A4: Generally, boronic acids can be challenging to purify on silica gel due to their high polarity and the acidic nature of the silica surface, which can lead to strong binding (streaking) and potential degradation.[9][10] While some boronic esters have been developed that show improved stability on silica, it is best to assume that this compound itself may not behave ideally.[11] The most effective strategy is to remove as much of it as possible before attempting column chromatography.
Part 2: Troubleshooting Guide: Common Purification Problems & Solutions
This section is formatted as a series of specific problems you might encounter during your experiments, followed by causal explanations and actionable solutions.
Problem 1: Persistent Boron Impurities After Chromatography
You've performed an aqueous workup and column chromatography, but your ¹H NMR still shows broad signals or unidentifiable aromatic peaks consistent with boron-containing impurities.
Caption: Decision tree for troubleshooting boron impurities.
-
Cause A: Incomplete Removal During Workup. A single aqueous wash may not be sufficient if a large excess of boronic acid was used. The equilibrium between the boronic acid and its boroxine also complicates extraction, as the boroxine is less acidic and less water-soluble than the monomeric acid.
-
Solution: Rigorous Alkaline Extraction. Before chromatography, dissolve your crude product in an organic solvent like ethyl acetate and wash it multiple times (2-3x) with a 1M solution of Na₂CO₃ or NaOH.[7] This ensures the complete conversion of the boronic acid to its highly water-soluble boronate salt, which is then efficiently removed.[6]
-
-
Cause B: Co-elution During Chromatography. The polarity of your desired product might be very similar to that of the residual boronic acid or, more likely, the less polar boroxine trimer.
-
Solution 1: Optimize Chromatography System. Standard Hexane/Ethyl Acetate systems are often not polar enough for thiazole-containing compounds and can lead to significant tailing of the polar boronic acid impurity. Switch to a more polar solvent system, such as a gradient of 0-10% Methanol in Dichloromethane (DCM).[7] Adding a small amount of acetic acid (0.5-1%) to your mobile phase can sometimes improve peak shape for acidic compounds by keeping them in their protonated state.[10]
-
Solution 2: Use a Scavenger Resin. If chromatographic separation is intractable, chemical scavenging is a highly effective alternative. Stirring the impure product in a solution with a scavenger resin designed to bind boronic acids (e.g., SiliaBond Diol) will selectively remove the impurity. The clean product is then recovered by simple filtration.
-
Problem 2: Low Yield Due to Protodeboronation
Your reaction appears to have worked, but you isolate a significant amount of the deborylated starting material (e.g., the parent aryl halide) and/or plain thiazole.
-
Cause: Protodeboronation is the proton-mediated cleavage of the carbon-boron bond. This side reaction is particularly prevalent with electron-rich heterocyclic boronic acids and is accelerated by the presence of water and strong bases.[2][3]
-
Solution 1: Use a Milder Base. If you are using a strong base like NaOH or K₃PO₄ with an aqueous co-solvent, you are creating ideal conditions for protodeboronation. Switch to a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2][12]
-
Solution 2: Switch to Anhydrous Conditions. Water is the primary proton source for this side reaction. Using anhydrous solvents (e.g., dry dioxane or toluene) and a finely powdered, dry base like K₃PO₄ can significantly suppress protodeboronation.[3]
-
Solution 3: Use a More Stable Boron Reagent. If the problem persists, the issue is the inherent instability of the boronic acid itself. Consider converting it to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, before use in the coupling reaction. These are generally more resistant to premature decomposition.[3]
-
Problem 3: Product "Oils Out" or Won't Crystallize
You are attempting to purify your solid product by recrystallization, but it separates as an oil upon cooling instead of forming crystals.
-
Cause: "Oiling out" occurs when the solubility of the compound drops so rapidly that it separates from the solution as a supersaturated liquid phase before it has time to form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly. The presence of impurities can also disrupt crystallization.
-
Solution 1: Slow Down Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling is critical for the formation of pure, high-quality crystals.
-
Solution 2: Adjust Solvent System. If slow cooling fails, the solvent system may be inappropriate. Try adding a small amount of a "co-solvent" in which your compound is less soluble (a "non-solvent"). For example, if your compound is dissolved in hot ethanol, try adding water dropwise until the solution just becomes cloudy, then add a drop or two of ethanol to clarify it before allowing it to cool slowly.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites that can initiate crystallization.
-
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key purification workflows discussed.
Protocol 1: Standard Suzuki Reaction Workup with Alkaline Extraction
This protocol is the recommended first step for purifying a neutral cross-coupling product.
Caption: General workflow for an alkaline extractive workup.
-
Cooling and Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) (approx. 10x the reaction solvent volume).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Alkaline Wash: Add a volume of 1M aqueous sodium carbonate (Na₂CO₃) solution equal to about half the organic layer volume. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.
-
Subsequent Washes: Repeat the wash with fresh 1M Na₂CO₃ solution one or two more times to ensure complete removal of the boronic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any emulsions that may have formed.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for further purification (e.g., chromatography) if needed.
Protocol 2: Flash Column Chromatography for Polar Thiazole Products
This protocol outlines a typical setup for purifying polar compounds when extraction is insufficient.
-
Recommended Solvent Systems: The choice of eluent is critical. Test solvent systems by TLC first to find one that gives your product an Rf value of ~0.3.
| Polarity of Product | Starting Eluent System | Gradient | Notes |
| Moderately Polar | 20% Ethyl Acetate in Hexane | Gradient to 100% Ethyl Acetate | Standard system, may not be suitable for very polar compounds. |
| Polar (Recommended) | 2% Methanol in Dichloromethane | Gradient to 10% Methanol in DCM | Excellent for many nitrogen-containing heterocycles.[7] |
| Very Polar / Basic | 5% Methanol in DCM + 0.5% NH₄OH | Isocratic or shallow gradient | The base deactivates acidic sites on the silica, preventing streaking of basic compounds. |
-
Column Packing: Select an appropriate size flash column. Slurry pack the silica gel in the initial, least polar mobile phase (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or just DCM). If it is not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM or acetone), add silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification of this compound via Diethanolamine Adduct
If you suspect your starting boronic acid is impure (e.g., partially decomposed or high in boroxine), this protocol can be used to purify it before use.[2][13]
-
Dissolution: In a flask with a stir bar, dissolve the impure this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise. A white precipitate of the diethanolamine adduct should form.
-
Isolation: Stir the resulting slurry at room temperature for 15-20 minutes.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Drying: Dry the purified adduct under vacuum. This stable, crystalline solid can often be used directly in Suzuki coupling reactions, where the boronic acid is regenerated in situ under the reaction conditions.
References
-
Khlebnikov, V. (2016). Answer to "Can I remove boronic acid using Work up process?". ResearchGate. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit. [Link]
-
Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]
-
Barabe, F., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
-
Ayati, A., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters. [Link]
-
Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry on Reddit. [Link]
-
Duval, F.L., et al. (2007). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Wageningen University & Research. [Link]
-
Lunn, L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Arumugam, K. (2017). Question: How to remove excess of thiophene boronic acid from reaction mixture?. ResearchGate. [Link]
-
O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
-
Reddit User Discussion. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp on Reddit. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21981052, this compound. [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry on Reddit. [Link]
-
Kirkland, J.J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Tokunaga, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews. [Link]
-
Warr, G. G., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules. [Link]
-
Fountain, K. J., et al. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules. [Link]
-
Roy, S., et al. (2023). Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Warr, G. G., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. MDPI. [Link]
-
Zhang, H., et al. (2020). Recent advances in the catalytic asymmetric reactions of thiazolone derivatives. Organic & Biomolecular Chemistry. [Link]
-
Salem, M. A., & Eltayyeb, M. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. [Link]
-
Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 13. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of Thiazol-2-ylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the inherent instability and decomposition of Thiazol-2-ylboronic acid. As a Senior Application Scientist, I understand the frustration that can arise when a critical reagent in your synthetic pathway proves to be unreliable. This guide is designed to provide you with a comprehensive understanding of the challenges associated with this compound and to offer practical, field-proven solutions to ensure the success of your experiments.
We will move beyond simple procedural lists to explore the underlying chemical principles governing the stability of this compound. By understanding the "why" behind the "how," you will be better equipped to troubleshoot unforeseen issues and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section directly addresses the most common questions and concerns we receive regarding the handling and use of this compound.
Q1: I've noticed inconsistent results and low yields in my Suzuki-Miyaura coupling reactions using this compound. What could be the primary cause?
A1: The most likely culprit is the inherent instability of this compound. Like many 2-heteroaryl boronic acids, it is susceptible to several decomposition pathways, with the most common being protodeboronation.[1][2] This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your starting material.[3] The rate of this decomposition can be influenced by factors such as pH, temperature, and the presence of residual moisture or protic solvents.
Q2: My batch of this compound is several months old. Could it have degraded during storage?
A2: Absolutely. This compound is known to have a limited shelf life, especially if not stored under optimal conditions. Over time, it can undergo decomposition even in the solid state. For this reason, it is crucial to store it at low temperatures (2-8°C is often recommended), protected from light, and in a tightly sealed container to minimize exposure to atmospheric moisture.[4]
Q3: What are the visible signs of decomposition in solid this compound?
A3: While visual inspection is not a definitive test, signs of degradation can include a change in color, clumping, or a "wet" appearance, which may indicate the absorption of moisture and subsequent hydrolysis. However, significant decomposition can occur without any obvious visual changes. Therefore, it is always best to use a fresh, high-purity batch for critical reactions or to re-analyze older batches by techniques like NMR before use.
Q4: I've heard about the "2-pyridyl problem." Does a similar issue exist for 2-thiazolyl boronic acids?
A4: Yes, the challenges are analogous. The "2-pyridyl problem" refers to the particular instability and poor reactivity of 2-pyridylboronic acids in Suzuki-Miyaura couplings.[5][6] This is often attributed to the proximity of the nitrogen heteroatom to the boronic acid moiety, which can influence the electronic properties of the C-B bond and potentially chelate to the palladium catalyst, leading to deactivation.[2] this compound, with its nitrogen and sulfur heteroatoms, faces similar challenges, making it a demanding coupling partner.
Q5: Are there more stable alternatives to this compound that I can use directly in my coupling reactions?
A5: Yes, and this is often the most effective strategy. Converting the unstable boronic acid into a more robust derivative is a widely adopted approach. The most common and effective alternatives include:
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. While more stable than the free acid, they can still be susceptible to hydrolysis.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, often crystalline solids that are compatible with chromatography.[7] They participate in a "slow-release" mechanism under the reaction conditions, gradually providing the active boronic acid for the catalytic cycle.[7] This strategy is particularly effective for notoriously unstable boronic acids.[7]
-
Trifluoroborate Salts (e.g., Potassium Thiazol-2-yltrifluoroborate): These salts are generally stable, crystalline solids that are easy to handle and can be used directly in Suzuki-Miyaura couplings.
Part 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to identifying and solving specific problems you may encounter during your experiments.
Symptom: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause 1: Decomposition of this compound Prior to Reaction
-
Diagnosis: Analyze your starting material by ¹H NMR. Look for the absence or diminished signal of the boronic acid and the appearance of a new aromatic proton signal corresponding to the protodeboronated thiazole.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of high-purity this compound.
-
Proper Storage: Store the compound at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light.
-
Consider a Stable Derivative: If you continue to face issues, switching to a more stable derivative like a MIDA boronate or a trifluoroborate salt is highly recommended.
-
Possible Cause 2: In-situ Decomposition During the Reaction (Protodeboronation)
-
Diagnosis: Monitor your reaction by LC-MS or GC-MS. The appearance of thiazole as a major byproduct is a strong indicator of protodeboronation.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can significantly accelerate protodeboronation.[8]
-
Base Selection: The choice of base is critical. While a base is necessary for the transmetalation step, overly strong or aqueous bases can promote decomposition. Consider using milder, non-aqueous bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Temperature Control: High temperatures can increase the rate of decomposition.[8] If possible, screen for lower reaction temperatures.
-
"Slow-Release" Strategy: Employing a stable precursor like a MIDA boronate can minimize the concentration of the unstable free boronic acid at any given time, thus favoring the desired cross-coupling over decomposition.[7]
-
Possible Cause 3: Catalyst Deactivation
-
Diagnosis: The reaction mixture may turn black, indicating the precipitation of palladium black, a sign of catalyst decomposition.[9]
-
Solution:
-
Ligand Choice: The heteroatoms in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can help stabilize the active catalytic species and prevent this inhibitory effect.
-
Precatalyst Selection: Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) which are designed for challenging couplings.[9]
-
Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) prior to adding the catalyst to prevent oxidation of the catalyst and the boronic acid.[8][9]
-
Symptom: Difficulty in Purification
Possible Cause 1: Boronic Acid Adherence to Silica Gel
-
Diagnosis: Streaking or complete retention of the product on the silica gel column during chromatography.
-
Solution:
-
Avoid Silica Gel Chromatography of the Free Boronic Acid: It is generally not recommended to purify free boronic acids on silica gel due to their acidic nature and tendency to interact strongly with the stationary phase.
-
Purify as a Boronate Ester: If purification is necessary, first convert the boronic acid to a more stable and less polar boronate ester (e.g., pinacol ester). These are often more amenable to silica gel chromatography.
-
Acid/Base Extraction: An alternative purification method involves an acid/base extraction. The boronic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.[10]
-
Possible Cause 2: Co-elution with Boroxine Byproducts
-
Diagnosis: NMR analysis of the "purified" product shows broad signals or evidence of the cyclic trimer anhydride (boroxine).
-
Solution:
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a boroxine. This is often a reversible process.
-
Purification via Diethanolamine Adduct: A useful technique for purifying boronic acids is to form a stable, crystalline adduct with diethanolamine. This adduct can often be isolated by filtration and then the free boronic acid can be regenerated by treatment with an acid.[9]
-
Part 3: Experimental Protocols & Data
Protocol 1: Stabilization of this compound via Conversion to its Pinacol Ester
This protocol provides a standard procedure for converting the unstable this compound into its more stable pinacol ester derivative, which is often more suitable for storage and subsequent use in cross-coupling reactions.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of anhydrous toluene to suspend the reagents.
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the this compound pinacol ester, which can often be used without further purification or can be purified by recrystallization or chromatography if necessary.
Data Summary: Stability of Boronic Acid Derivatives
The following table provides a qualitative comparison of the stability of this compound and its common derivatives.
| Compound Type | General Stability | Ease of Handling | Comments |
| This compound | Low | Difficult | Prone to protodeboronation and oxidation. Limited shelf-life. |
| This compound pinacol ester | Moderate | Moderate | More stable than the free acid, but can hydrolyze. |
| Potassium Thiazol-2-yltrifluoroborate | High | Easy | Crystalline, air-stable solids. Good for long-term storage. |
| Thiazol-2-yl MIDA boronate | Very High | Easy | Exceptionally stable, air-stable solids. Ideal for "slow-release" strategies.[7] |
Part 4: Visualizing the Problem and Solution
Decomposition Pathway of this compound
Caption: The primary decomposition pathway for this compound is protodeboronation.
Workflow for Mitigating Instability
Caption: A workflow for converting unstable boronic acid to stable derivatives for improved reaction outcomes.
By implementing the strategies and understanding the principles outlined in this guide, you will be well-positioned to overcome the challenges associated with the instability of this compound and achieve more reliable and successful results in your research endeavors.
References
- Wang, J., & Wu, C. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general solution for the 2-pyridyl problem.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
- Silva, V. L. M., et al. (2021).
- El-Sayed, M. A. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1364585.
- Al-Zoubi, R. M. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(14), 1672-1697.
-
ResearchGate. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(10), 3572-3574.
- Kinzel, T., et al. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1249.
- Fraser, C., et al. (2015). Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties. Inorganic Chemistry, 54(5), 2377-2391.
- Reddy, B. V. S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6831.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 213-230.
-
ResearchGate. (2025). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. Retrieved from [Link]
-
ResearchGate. (2021). Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
Optimizing solvent and base combinations for Thiazol-2-ylboronic acid couplings.
An invaluable tool in medicinal chemistry, the thiazole moiety is a common feature in many pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful method for incorporating this heterocycle into complex molecules. However, researchers often face challenges when using thiazol-2-ylboronic acid and its derivatives, leading to low yields, inconsistent results, and significant starting material decomposition.
This technical support center provides a comprehensive guide to troubleshooting and optimizing these critical coupling reactions. Drawing on established literature and practical field insights, this resource is designed for researchers, scientists, and drug development professionals seeking to overcome common hurdles and develop robust, reproducible protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction failing or giving low yields?
A1: Low or no yield in these couplings typically stems from one of three primary issues:
-
Decomposition of the Boronic Acid: this compound is notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, forming an undesired thiazole byproduct.[1][2] This process can be catalyzed by acid, base, or trace metals and is often accelerated by residual water or high temperatures.[3]
-
Catalyst Inactivation: The sulfur atom in the thiazole ring can interact with the palladium catalyst. While not classic "poisoning," this interaction can sometimes inhibit the catalytic cycle. More commonly, improper ligand choice or the presence of oxygen (leading to catalyst oxidation) can deactivate the catalyst.[4][5]
-
Suboptimal Solvent/Base Combination: The choice of base and solvent is not trivial. The base must be strong enough to activate the boronic acid by forming the boronate species, which is necessary for transmetalation, but not so harsh that it rapidly degrades the starting material.[6] The solvent must solubilize both the organic substrates and, to some extent, the inorganic base.[7]
Q2: What are the signs of this compound decomposition?
A2: The most definitive sign is the detection of unsubstituted thiazole as a major byproduct in your reaction mixture, which can be identified by LC-MS or GC-MS. Visually, you might not see a significant change, but poor conversion of your coupling partner (e.g., an aryl halide) despite its consumption is a strong indicator that it is reacting with a decomposed form of the boronic acid. Monitoring the reaction by NMR may also show the disappearance of the boronic acid signal and the appearance of signals corresponding to thiazole.
Q3: Is it better to use this compound or its pinacol ester?
A3: For routine couplings, using the corresponding pinacol boronic ester (this compound pinacol ester) is highly recommended. Boronic esters are generally more stable to storage and more resistant to protodeboronation under basic reaction conditions compared to their corresponding boronic acids.[2][8] While esterification doesn't always guarantee stability, for challenging heteroaromatics like thiazole, it is a proven strategy to improve reaction outcomes.[9] However, it's important to note that the transmetalation step may still proceed through the boronic acid after in-situ hydrolysis of the ester, meaning water can be a necessary component of the reaction.[10]
Troubleshooting Guide: A Deeper Dive
Problem 1: Significant Protodeboronation Observed
-
Symptoms: High levels of thiazole byproduct detected; low yield of the desired coupled product.
-
Root Cause Analysis: Protodeboronation is the Achilles' heel of many heteroarylboronic acids. The reaction is highly sensitive to pH, with both acidic and basic conditions potentially promoting the cleavage of the C-B bond.[1][3] For Suzuki couplings, which require a base, the formation of the anionic boronate species can make the ipso-carbon susceptible to protonation by a proton source, such as water.[11][12]
-
Switch to a Boronic Ester: The most effective solution is to replace the boronic acid with its more stable pinacol ester derivative. The steric bulk and electronic properties of the pinacol group protect the boron center from premature decomposition.[8][13]
Reagent Type Pros Cons This compound Often cheaper; no prior synthesis needed if commercially available. Prone to rapid protodeboronation; short shelf-life.[1][2] Thiazol-2-yl-BPin Significantly more stable; less prone to decomposition; better for reproducibility.[8] May require synthesis; can be more expensive. -
Optimize the Base: A judicious choice of base is critical. While a base is necessary, overly harsh conditions can accelerate decomposition.
-
Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have shown high efficacy in couplings of sensitive heteroarylboronic acids.[14][15] They provide a sufficiently basic medium to promote catalysis without being overly aggressive. Avoid strong hydroxide bases if possible.
-
-
Control Water Content: While Suzuki couplings are known for their tolerance to water, and some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water can provide a ready source of protons for protodeboronation.
-
Recommendation: If using a boronic acid, start with anhydrous solvents (e.g., dry dioxane or toluene). If the reaction fails, add a small, controlled amount of water (e.g., a 10:1 or 4:1 solvent:water ratio).[5][16] When using a boronic ester, a small amount of water is often beneficial to facilitate slow hydrolysis to the active species.[10]
-
Problem 2: Low or No Product Formation (Catalyst Inactivity)
-
Symptoms: Starting materials (aryl halide and boronic acid/ester) remain largely unreacted.
-
Root Cause Analysis: Failure to form product when the starting materials are stable points to a problem with the palladium catalyst. This can be due to the use of an inappropriate ligand that does not sufficiently stabilize the active Pd(0) species, or catalyst deactivation by oxygen. For sulfur-containing heterocyles, selecting a robust ligand is key.[17]
-
Employ Robust Ligands: For coupling thiazoles and other sulfur-containing heterocycles, bulky, electron-rich biarylmonophosphine ligands are the gold standard. They promote the crucial reductive elimination step and form stable, highly active catalytic complexes.[18]
-
Recommendation: Use ligands such as SPhos or XPhos .[19][20] These are commercially available and have a well-documented history of success in challenging cross-coupling reactions.
-
Catalyst System: Use a pre-formed catalyst (a "precatalyst") like XPhos Pd G3 . These are air-stable and provide a reliable source of the active Pd(0) species upon activation by the base.[4]
Recommended Ligands & Catalysts Key Features SPhos / XPhos Bulky, electron-rich ligands. Promote efficient oxidative addition and reductive elimination.[18] XPhos Pd G3 / SPhos Pd G3 Air-stable precatalysts. Provide reliable generation of the active Pd(0) catalyst. -
-
Ensure Rigorous Degassing: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. This can lead to reaction failure and the formation of homocoupled boronic acid byproducts.[5]
-
Protocol: Before adding the catalyst, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[15]
-
Systematic Optimization Workflow
A logical, stepwise approach is the key to successfully developing a robust coupling protocol. The following workflow guides the researcher from initial screening to an optimized procedure.
Caption: Systematic workflow for optimizing thiazole couplings.
Experimental Protocols
Protocol 1: General Procedure for a Robust this compound Pinacol Ester Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound pinacol ester with aryl or heteroaryl halides.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).
-
Vial Sealing and Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., Dioxane/H₂O in a 4:1 ratio, to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.[4]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for the desired time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Decision Tree for Troubleshooting Failed Reactions
When a reaction fails, a logical diagnostic process can quickly identify the likely culprit.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. SPhos - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Prevent Protodeboronation of Thiazol-2-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazol-2-ylboronic acid. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges associated with the stability of this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to minimize protodeboronation and maximize your reaction yields.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments with this compound in a direct question-and-answer format.
Question 1: I am seeing a significant amount of thiazole byproduct in my Suzuki-Miyaura reaction, and my desired product yield is low. What is happening?
Answer: You are likely observing the consequences of protodeboronation, an undesired side reaction where the carbon-boron bond of your this compound is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of thiazole. Heteroaromatic boronic acids, especially those with a nitrogen atom adjacent to the boronic acid group like this compound, are particularly susceptible to this decomposition pathway.[1][2][3][4]
Question 2: What are the primary causes of protodeboronation of this compound in my reaction?
Answer: The main factors that promote the protodeboronation of this compound are:
-
pH: this compound is highly unstable at neutral pH. Mechanistic studies have shown that 5-thiazolyl boronic acids undergo rapid protodeboronation at a pH of 7, with a half-life of approximately 25-50 seconds at 70°C.[1][2][3][4] This is believed to occur through the formation of a zwitterionic intermediate. Both strongly acidic and strongly basic conditions can also promote protodeboronation, though the mechanism at neutral pH is particularly rapid for this class of compounds.
-
Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.
-
Solvent: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur. While a certain amount of water is often required for the Suzuki-Miyaura coupling, excessive water can be detrimental.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
-
Catalyst Activity: A slow or inefficient catalyst system will allow the competing protodeboronation side reaction to become more significant.
Question 3: How can I modify my current Suzuki-Miyaura protocol to minimize protodeboronation?
Answer: To enhance the stability of this compound and improve your product yield, consider the following optimizations to your reaction conditions:
-
Employ a Milder Base: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), opt for milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
-
Control the Reaction Temperature: If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., room temperature to 80°C).
-
Use Anhydrous Conditions (with caution): While some water is often necessary to facilitate the catalytic cycle, using anhydrous solvents and reagents can help minimize the primary proton source for protodeboronation. However, complete exclusion of water may hinder the desired coupling reaction, so careful optimization of the water content is key.
-
Utilize a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can significantly increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.
Frequently Asked Questions (FAQs)
This section delves deeper into the chemical principles governing the stability of this compound and the rationale behind the recommended preventative strategies.
Q1: What is the detailed mechanism of protodeboronation for this compound?
A1: The protodeboronation of this compound is believed to proceed through a mechanism involving a zwitterionic intermediate, especially at neutral pH.[1][2][3][4] The nitrogen atom in the thiazole ring can be protonated, while the boronic acid exists as a boronate anion. This zwitterionic species is highly unstable and can undergo rapid fragmentation, leading to the cleavage of the C-B bond and the formation of thiazole.
Q2: Are there more stable alternatives to this compound that I can use?
A2: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. The two most common and effective alternatives are:
-
Potassium Thiazol-2-yltrifluoroborate: These tetracoordinate boron species are crystalline, free-flowing solids that are significantly more stable to air and moisture than the corresponding boronic acids.[5] They are less prone to protodeboronation and can often be used in near-stoichiometric amounts.
-
Thiazol-2-yl N-methyliminodiacetic acid (MIDA) boronate: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[6][7][8][9] They act as a "slow-release" source of the boronic acid under specific basic, aqueous conditions, maintaining a low concentration of the unstable free boronic acid in the reaction mixture and thus minimizing protodeboronation.[5][10][11]
Q3: How do I choose between using a trifluoroborate salt and a MIDA boronate?
A3: The choice depends on your specific synthetic needs:
-
Potassium Trifluoroborates are a good general choice for improving stability and are relatively straightforward to prepare from the boronic acid.
-
MIDA Boronates offer superior stability and are particularly advantageous in complex, multi-step syntheses where the boron functionality needs to be protected through various reaction conditions before the final cross-coupling step. The "slow-release" feature is especially beneficial for challenging couplings with less reactive aryl chlorides.
| Feature | This compound | Potassium Thiazol-2-yltrifluoroborate | Thiazol-2-yl MIDA Boronate |
| Stability | Low, prone to protodeboronation | High | Very High |
| Handling | Requires careful handling and storage | Crystalline solid, stable to air and moisture | Crystalline solid, highly stable |
| Release of Boronic Acid | Immediate | Requires specific conditions for activation | Slow, controlled release under basic, aqueous conditions |
| Best For | Simple, fast couplings with highly active partners | General improvement in stability for a variety of couplings | Complex syntheses, challenging couplings, "slow-release" strategies |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to help you implement the strategies discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide with this compound (Optimized for Stability)
This protocol is adapted from established methods for coupling challenging heteroaryl boronic acids and should serve as a good starting point for your specific system.
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add the aryl/heteroaryl bromide, this compound, K₃PO₄, palladium catalyst, and phosphine ligand.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and a minimal, optimized amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Potassium Thiazol-2-yltrifluoroborate
This general procedure can be adapted for the synthesis of potassium thiazol-2-yltrifluoroborate from the corresponding boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol
-
Water
Procedure:
-
In a round-bottomed flask, dissolve this compound in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of KHF₂.
-
Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid. A precipitate should form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
Dry the solid under vacuum to yield potassium thiazol-2-yltrifluoroborate.
Protocol 3: Synthesis of Thiazol-2-yl MIDA Boronate
This protocol is based on the general method for the synthesis of MIDA boronates from boronic acids.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and MIDA.
-
Add a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate may precipitate upon cooling or can be isolated by removal of the solvent under reduced pressure. The crude product can often be used without further purification or can be purified by crystallization.
References
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Wikipedia. (n.d.).
- Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Research Explorer - The University of Manchester.
- Cox, P. A., et al. (2016).
- Cox, P. A., et al. (2016).
- Molander, G. A., et al. (n.d.).
- Ingleson, M. J., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. NIH.
- Burke, M. D., et al. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH.
- Biscoe, M. R., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Al-Zoubi, R. M., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Pawar, C. D., et al. (2022).
- Ingleson, M. J., et al. (2016). (PDF) A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers.
- Sigma-Aldrich. (n.d.). 5-Thiazole boronic acid MIDA ester.
- Chemdad. (n.d.). 5-Thiazole boronic acid MIDA ester.
- Burke, M. D., et al. (n.d.). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.
- Lloyd-Jones, G. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace.
- Gillis, E. P. (n.d.).
- Various Authors. (n.d.). Midas and Boronic Acids.
- Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid.
- Dagousset, G., et al. (2020). Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes. ChemRxiv.
- Leach, A. G., et al. (2022).
- Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Various Authors. (2017). ChemInform Abstract: One-Pot Synthesis of Novel 2-(Thiazol-2-yl)-4,5-dihydropyridazin-3(2H)-one Derivatives Catalyzed by Activated KSF.
- Various Authors. (2013). A two component protocol for synthesis of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Thiazole boronic acid MIDA ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Catalyst poisoning issues with Thiazol-2-ylboronic acid and how to mitigate them.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenges of using Thiazol-2-ylboronic acid in cross-coupling reactions, with a focus on catalyst poisoning and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction failing or giving low yields when using this compound?
A1: The primary reason for poor performance in cross-coupling reactions involving this compound is catalyst poisoning.[1] The sulfur atom within the thiazole ring has a high affinity for palladium and can strongly coordinate to the metal center. This interaction blocks the active sites on the catalyst, preventing it from participating effectively in the catalytic cycle, which leads to low or no product formation.[2] This deactivation is a common issue with sulfur-containing heterocycles in palladium-catalyzed reactions.[3]
Q2: What is the underlying mechanism of catalyst poisoning by thiazole derivatives?
A2: The poisoning mechanism is primarily due to the strong chemisorption of the sulfur atom onto the surface of the palladium catalyst.[2] The lone pair of electrons on the sulfur atom readily donates into the empty d-orbitals of the palladium, forming a stable dative bond. This process has several negative consequences:
-
Active Site Blocking: The thiazole molecule physically occupies the sites where the oxidative addition of the aryl halide and subsequent steps of the catalytic cycle should occur.[2]
-
Electronic Modification: The strong coordination of sulfur can alter the electronic properties of the palladium center, making it less reactive in the key steps of the catalytic cycle.
-
Irreversible Deactivation: In some cases, this strong binding can lead to the formation of highly stable palladium-sulfur species, which are catalytically inactive and can be difficult to regenerate.[2]
Caption: Mechanism of Palladium catalyst poisoning by Thiazole.
Q3: Are there alternative coupling partners or strategies to consider besides Suzuki-Miyaura?
A3: Yes, while Suzuki-Miyaura is a powerful tool, direct C-H activation/arylation is an increasingly popular alternative that can sometimes bypass the need for pre-functionalized starting materials like boronic acids.[4] Palladium-catalyzed direct C-H/C-H cross-coupling of thiazoles with (hetero)arenes has been developed and can be a viable strategy.[5][6] These methods, however, may still be susceptible to catalyst inhibition by the thiazole sulfur and often require specific catalytic systems to be effective.[3]
Troubleshooting Guide
Issue 1: The reaction shows no conversion, and I recover only starting materials.
This is a classic symptom of severe catalyst poisoning. The catalyst is likely deactivated before any significant turnover can occur.
Recommended Actions & Mitigation Strategies:
-
Increase Catalyst Loading: As a first, albeit less elegant, solution, increasing the palladium catalyst loading can sometimes overcome the poisoning effect to a degree, allowing the reaction to proceed.[1] However, this is not cost-effective and may not be scalable.
-
Employ More Robust Catalysts:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can sometimes protect the palladium center and promote the desired catalytic cycle over the poisoning pathway. Consider ligands from the Buchwald or Fu groups.
-
Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more stable and efficient at generating the active Pd(0) species, which can be beneficial in challenging couplings.[7]
-
-
Use of Additives:
-
Copper (I) Salts: The addition of stoichiometric or even catalytic amounts of a Copper (I) salt, such as CuI, has been shown to promote the coupling of thiazoles.[8] The exact mechanism is debated, but it is believed that copper may act as a co-catalyst or preferentially bind to the sulfur, preventing it from poisoning the palladium.
-
Experimental Protocol: Additive Screening with Copper (I) Iodide
-
Setup: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Additive Addition: Add Copper (I) Iodide (CuI). You can screen different loadings, for example, 20 mol%, 50 mol%, and 1.0 equivalent.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent & Reaction: Add degassed solvent (e.g., Dioxane/H₂O or DMF) and heat the reaction to the desired temperature (typically 80-110 °C).[7]
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS to compare the effectiveness of the different CuI loadings against a control reaction with no additive.
Issue 2: The reaction is sluggish and gives a low yield of the desired product along with side products.
This suggests partial catalyst poisoning and/or competing side reactions, such as protodeboronation of the this compound.
Recommended Actions & Mitigation Strategies:
-
Address Protodeboronation: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is often exacerbated by strong bases and the presence of water.[7]
-
Milder Base: Switch to a milder base like potassium fluoride (KF) or use anhydrous conditions if possible.[7]
-
Boronic Acid Stability: Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can be more resistant to degradation under the reaction conditions.
-
-
Optimize Reaction Conditions:
-
Solvent and Base: The choice of solvent and base are often linked. A thorough screening of different combinations can reveal a more optimal system. For example, K₃PO₄ in dioxane/water is a common starting point for Suzuki couplings.[7]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.
-
Data Table: Recommended Starting Conditions for Thiazole Couplings
| Parameter | Recommendation A (Standard) | Recommendation B (For Protodeboronation) | Recommendation C (Additive Approach) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Buchwald G3 XPhos | Pd(OAc)₂ / PPh₃ |
| Ligand | - | XPhos | PPh₃ (if not part of catalyst) |
| Base | K₂CO₃ or K₃PO₄ | KF or CsF | K₃PO₄ |
| Solvent | Dioxane/H₂O (10:1) | Anhydrous THF or Toluene | DMF |
| Additive | None | None | CuI (0.2 - 1.0 equiv.) |
| Temperature | 80 - 110 °C | 60 - 80 °C | 100 °C |
Issue 3: I have a precious intermediate. Can I regenerate a poisoned catalyst?
In some cases, heterogeneous palladium catalysts (e.g., Pd on carbon) that have been poisoned by sulfur can be regenerated, although complete recovery of activity is not always possible.
Experimental Protocol: Regeneration of a Sulfur-Poisoned Palladium Catalyst [2]
This protocol is a general guideline and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with water and an organic solvent (like acetone or ethanol) to remove any adsorbed organic residues. Dry the catalyst.
-
Oxidative Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a stream of air at a temperature between 300 to 500 °C for several hours. This process aims to oxidize the adsorbed sulfur to volatile sulfur oxides (SOx).
-
Reduction (if necessary): Following the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).
-
Activity Testing: The regenerated catalyst should be tested in a small-scale control reaction to assess the recovery of its catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Monitoring the progress of Thiazol-2-ylboronic acid reactions by TLC or LCMS.
Technical Support Center: Thiazol-2-ylboronic Acid Reaction Monitoring
Welcome to the technical support guide for monitoring reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] this compound, while a powerful synthetic tool, presents unique analytical challenges due to its specific chemical properties. This guide provides in-depth, experience-driven answers to common issues encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Section 1: Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. However, the unique nature of boronic acids requires specialized visualization techniques and troubleshooting approaches.
Frequently Asked Questions (TLC)
Q1: Why can't I see my this compound spot on a TLC plate under a standard UV lamp (254 nm)?
A1: Many heterocyclic boronic acids, including thiazole derivatives, are poor UV absorbers or may not quench the fluorescence of the F₂₅₄ indicator in the TLC plate, rendering them invisible. Relying solely on UV visualization is a common pitfall that can lead to incorrect assumptions about the consumption of your starting material. It is crucial to use a secondary visualization method.
Q2: What is the best way to visualize boronic acids on a TLC plate?
A2: The most reliable method is to use a staining agent that specifically complexes with the boronic acid's diol moiety.[2] This interaction creates a new, highly colored or fluorescent species. Two field-proven stains are:
-
Alizarin: This dye is non-fluorescent on its own but forms a brightly fluorescent yellow-orange complex with boronic acids when viewed under a 366 nm UV lamp.[2][3]
-
Curcumin: Found in turmeric, curcumin is yellow but forms a distinct, bright red boronate complex, providing a clear colorimetric signal.[4][5]
These stains are highly selective and will visualize not only the starting boronic acid but also other boron-containing intermediates or byproducts.[5]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Scientific Rationale & Troubleshooting Steps |
| Streaking or Tailing of Spots | 1. Sample Overloading. 2. Strong Interaction with Silica Gel. 3. On-plate Decomposition. | Rationale: Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the TLC plate, causing tailing.[6] Additionally, highly polar compounds can streak if the mobile phase is not sufficiently polar to ensure proper partitioning.[7]Solutions: • Reduce Concentration: Dilute the sample before spotting.[6][7]• Modify Mobile Phase: For acid-sensitive compounds, add a small amount (0.1-2.0%) of triethylamine or ammonia to the eluent to neutralize the silica surface.[7] Conversely, for base-sensitive compounds, adding 0.1-2.0% acetic or formic acid can sometimes improve chromatography.[7]• Check for Degradation: If you are using a boronic ester (e.g., a pinacol ester), it may be hydrolyzing to the more polar boronic acid on the silica plate, creating a streak between the two species.[8][9] |
| Spots are not Visible After Staining | 1. Sample Too Dilute. 2. Improper Staining Technique. 3. Compound Degradation (Protodeboronation). | Rationale: The staining reaction requires a minimum concentration of the boronic acid to be visible. Furthermore, the C-B bond in some heteroaromatic boronic acids can be labile.[10][11]Solutions: • Concentrate the Spot: Apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications.[7]• Optimize Staining: Ensure the stain solution is correctly prepared. For alizarin, a brief dip of the plate is sufficient; spraying is often ineffective.[2] For curcumin, gentle heating after dipping may be required to develop the color.[12]• Confirm Stability: If you suspect decomposition, run a TLC of the starting material alongside the reaction mixture to confirm its integrity. |
| Rf Values are Too Low (at Baseline) or Too High (at Solvent Front) | 1. Incorrect Mobile Phase Polarity. | Rationale: The retention factor (Rf) is governed by the partitioning of the analyte between the stationary phase (silica) and the mobile phase. This compound is quite polar.Solutions: • Rf Too Low: The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase methanol in a dichloromethane/methanol system).[7]• Rf Too High: The eluent is too polar. Decrease the proportion of the polar solvent.[7] A good starting point for developing a method is a 95:5 mixture of a nonpolar and polar solvent (e.g., Hexane/Ethyl Acetate or DCM/Methanol), adjusting as needed. |
Experimental Protocol: Alizarin Staining for Boronic Acids
This protocol is adapted from the method described by Ismaili et al.[2][3]
-
Prepare the Staining Solution: Create a 1 mM solution of alizarin in acetone. This solution is stable for several weeks when stored in the dark.
-
Develop the TLC Plate: Run your TLC plate in the chosen mobile phase as you normally would and allow it to dry completely.
-
Stain the Plate: Using forceps, briefly dip the dried TLC plate into the alizarin solution for 1-2 seconds.
-
Dry and Observe: Allow the plate to air dry completely. The background will turn pink.
-
Visualize: Place the plate under a long-wave UV lamp (366 nm). Boronic acid-containing compounds will appear as bright yellow-orange fluorescent spots against the pink or faintly fluorescent background.[3]
Section 2: Monitoring by LCMS
LCMS provides quantitative data and mass confirmation, making it a powerful tool for reaction monitoring. However, boronic acids can exhibit challenging chromatographic behavior and produce complex mass spectra.
Frequently Asked Questions (LCMS)
Q1: What is a good starting LCMS method for this compound?
A1: A reversed-phase method on a C18 column is the standard approach.[13]
-
Column: A standard C18 column (e.g., Agilent Poroshell, Waters Acquity BEH) is a good starting point.[13][14]
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: Use both positive and negative Electrospray Ionization (ESI) modes initially to determine the best sensitivity.[15] Scan for the expected mass of your starting material, product, and potential byproducts.
Q2: My mass spectrum is very complex. I see multiple peaks that could be my compound. Why?
A2: Boronic acids are notorious for generating complex spectra due to three main phenomena:
-
Metal Adduct Formation: They readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there are trace amounts of these salts in your solvents, glassware, or sample.[16][17]
-
Boroxine Formation: In the ESI source, three molecules of a boronic acid can dehydrate and cyclize to form a trimeric anhydride called a boroxine. This will appear as [3M-3H₂O+H]⁺. This is a very common artifact.[13]
-
Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺) can also occur.
Q3: Should I use positive or negative ion mode?
A3: This is compound-dependent and should be determined empirically.[15] In positive mode, you will primarily look for the protonated molecule [M+H]⁺ and the adducts mentioned above. In negative mode, boronic acids can form the boronate anion [M-H]⁻ or adducts with mobile phase anions like formate [M+HCOO]⁻. For this compound, the basic nitrogen on the thiazole ring suggests that positive ion mode is likely to be effective.
LCMS Troubleshooting Guide
| Problem | Potential Cause(s) | Scientific Rationale & Troubleshooting Steps |
| Severe Peak Tailing | 1. Secondary Interactions with Metal Surfaces. 2. Poor Mobile Phase Choice. | Rationale: The Lewis acidic boron atom and polar hydroxyl groups can chelate to active metal sites (e.g., stainless steel) in the column frit, tubing, or instrument, causing significant peak tailing.Solutions: • Use Inert Hardware: Employ columns with hybrid or coated surfaces (e.g., Waters MaxPeak Premier, Agilent HPH) designed to minimize metal interactions.[18]• Optimize Mobile Phase: Add a competing agent. Using 10 mM ammonium acetate or ammonium formate can help mask active sites and improve peak shape.[13] |
| Multiple Adducts Obscure the [M+H]⁺ Ion | 1. Presence of Metal Salts. | Rationale: ESI is highly sensitive to alkali metals. These ions compete with protons to form adducts, splitting the signal and complicating quantification.[16]Solutions: • Promote Protonation: Use a mobile phase containing a volatile ammonium salt (ammonium acetate or formate). The ammonium ions help to create a proton-rich environment that favors the formation of [M+H]⁺ or [M+NH₄]⁺ over metal adducts.[17][19]• Use High-Purity Solvents: Ensure you are using LCMS-grade solvents and fresh mobile phases to minimize salt contamination.[20] |
| Signal Disappears Over Time / Poor Reproducibility | 1. Compound Instability in Solution. | Rationale: this compound can be susceptible to decomposition (protodeboronation) in certain solvents or pH conditions, especially over time.[10]Solutions: • Prepare Samples Fresh: Analyze samples immediately after preparation. Avoid letting samples sit in aqueous or protic solvents on the autosampler for extended periods.[9]• Use Aprotic Diluent: If instability is suspected, dissolve the sample in an aprotic solvent like acetonitrile for as long as possible before injection.[9] |
Section 3: Understanding this compound Stability
A critical aspect of monitoring these reactions is understanding the inherent stability of the starting material itself.
Q: My boronic acid starting material seems to be consumed, but I'm not seeing my desired product. What could be happening?
A: You may be observing protodeboronation . This is a common decomposition pathway for boronic acids where the C-B bond is cleaved and replaced with a C-H bond.[11]
-
Mechanism: The rate of protodeboronation is highly pH-dependent. For heteroaromatic boronic acids like thiazole derivatives, the reaction can be accelerated under both acidic and basic conditions.[10] Some heteroaryl boronic acids can form zwitterionic intermediates at neutral pH that undergo rapid fragmentation.[11]
-
Implication: You will see the disappearance of your starting material (this compound, m/z 128.95) and the appearance of thiazole (m/z 85.01). This can be easily mistaken for a successful reaction if you are only monitoring the starting material's consumption.
-
Prevention:
By understanding these specific analytical challenges and implementing the troubleshooting strategies outlined above, you can achieve accurate and reliable monitoring of your this compound reactions, leading to more robust and reproducible synthetic outcomes.
References
-
Reddy, G. S., et al. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 11(09), 329. [Link]
-
Ismaili, L., Le Nagard, F. L. F. F-X., & Humbert, N. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]
-
Nirogi, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5671-5678. [Link]
-
Sole, S., et al. (2014). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 6(21), 8517-8520. [Link]
-
Nirogi, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Amphoteros. (2013). Adding colour to your science. Amphoteros. [Link]
-
Awuah, S. G., et al. (2023). Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. PLOS Neglected Tropical Diseases, 17(7), e0011477. [Link]
-
Fussell, C., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(3), 1379-1391. [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. [Link]
-
Vattikuti, S. (2015). How do I get boronic acid ionization on LCMS? ResearchGate. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Reid, D. L. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Labcompare. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Labcompare. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 226-235. [Link]
-
Marwah, P., et al. (2020). (PDF) Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]
-
Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]
-
Ismaili, L., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 219-226. [Link]
-
Thomas, J. M., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(7), 5944-5953. [Link]
-
Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. University of Washington. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. amphoteros.com [amphoteros.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
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- 20. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 21. 2-thiazole boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 22. youtube.com [youtube.com]
Impact of temperature and reaction time on Thiazol-2-ylboronic acid coupling efficiency.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature and reaction time on the coupling efficiency of Thiazol-2-ylboronic acid. The unique electronic properties of the thiazole ring present distinct challenges in common cross-coupling reactions, and this resource is designed to help you navigate them effectively.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry for synthesizing molecules with diverse therapeutic applications. However, its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often complicated by the inherent properties of the thiazole moiety. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the electron-deficient nature of the thiazole ring can influence the rate of key steps in the catalytic cycle. This guide will explore how careful control of reaction parameters, specifically temperature and time, can mitigate these challenges and lead to successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most likely causes related to temperature and reaction time?
A1: Low yields in these reactions are frequently linked to two primary, temperature-dependent side reactions:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1][2] This process is often accelerated by elevated temperatures and the presence of water, especially under basic conditions.[3][4]
-
Thermal Decomposition: Thiazole-containing boronic acids can be thermally sensitive. Prolonged exposure to high temperatures can lead to decomposition of the starting material, reducing the amount available for the desired coupling reaction.
Conversely, a reaction time that is too short may result in incomplete conversion, especially if the temperature is not optimal.[5]
Q2: What is the optimal temperature range for coupling this compound?
A2: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing side reactions. A typical starting point for Suzuki-Miyaura couplings involving heteroaryl boronic acids is in the range of 80-110 °C.[6][7] However, for sensitive substrates like this compound, it may be beneficial to start at the lower end of this range (e.g., 80 °C) and monitor the reaction progress closely.[3] If the reaction is sluggish, the temperature can be incrementally increased.
Q3: How does reaction time influence the outcome of the coupling reaction?
A3: Reaction time is intrinsically linked to temperature. At higher temperatures, the reaction will proceed faster, and a shorter reaction time will be required. Conversely, at lower temperatures, a longer reaction time will be necessary to achieve full conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid prolonged heating that could lead to product degradation or an increase in byproducts.[3][6]
Q4: I'm observing significant protodeboronation. How can I adjust the temperature and time to minimize this?
A4: To combat protodeboronation, consider the following adjustments:
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.[3]
-
Minimize Reaction Time: Closely monitor the reaction and proceed with the workup as soon as the starting material is consumed.[3]
-
Consider a "Slow-Release" Strategy: Using a more stable boronic acid surrogate, like an N-methyliminodiacetic acid (MIDA) boronate, can provide a slow, controlled release of the boronic acid into the reaction mixture, minimizing its concentration and susceptibility to protodeboronation.[8]
Q5: Can running the reaction for an extended period at a lower temperature improve the yield?
A5: In some cases, yes. This strategy can be effective for thermally sensitive substrates where high temperatures lead to significant decomposition. By lowering the temperature, you reduce the rate of decompositional pathways. However, you must ensure the temperature is sufficient to overcome the activation energy of the desired coupling reaction. This approach will necessitate a longer reaction time, and careful monitoring is still essential to identify the optimal endpoint.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Catalyst deactivation. | 1. Incrementally increase the temperature (e.g., in 10 °C intervals) while monitoring the reaction. This helps to overcome the activation energy barrier without causing rapid decomposition.2. Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed.[9]3. The thiazole nitrogen can poison the palladium catalyst.[10] Consider using bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center.[11][12] |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong or conditions are too aqueous. | 1. Lower the reaction temperature. [3] Even a modest reduction can significantly decrease the rate of this side reaction.2. Work up the reaction as soon as the starting material is consumed. [3] Avoid letting the reaction stir for extended periods after completion.3. While not directly temperature or time, these are related. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) and minimizing the amount of water in the reaction.[12] For highly sensitive substrates, anhydrous conditions may be necessary.[3] |
| Formation of Homocoupling Byproducts | 1. Incomplete reduction of the Pd(II) precatalyst. 2. Presence of oxygen. | 1. While less directly tied to temperature and time, ensuring the active Pd(0) catalyst is efficiently generated is crucial. Using a well-defined Pd(0) source or a reliable precatalyst can help.2. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6] This is critical at any temperature but becomes more important at elevated temperatures where oxidative processes can be accelerated. |
| Reaction Stalls Before Completion | 1. Catalyst has deactivated over time. 2. Boronic acid has degraded. | 1. Catalyst deactivation can occur over prolonged reaction times, especially at higher temperatures. If the reaction stalls, adding a fresh portion of the catalyst may help it proceed to completion.2. If the reaction is run for too long, even at moderate temperatures, the cumulative degradation of the this compound can become significant, leading to a stall. In such cases, re-optimizing for a shorter reaction time at a slightly higher temperature might be necessary. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol serves as a starting point and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.[6]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.[7]
-
Work-up: Once the starting halide is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Parameters
The following diagram illustrates the interplay between temperature, reaction time, and potential outcomes.
Caption: Interplay of temperature and time on reaction outcome.
This workflow highlights the critical balance required. High temperatures necessitate shorter reaction times to avoid decomposition, while lower temperatures require longer times to ensure complete conversion.
The Catalytic Cycle and Points of Temperature/Time Influence
Understanding the Suzuki-Miyaura catalytic cycle helps to rationalize the effects of these parameters.
Caption: Suzuki-Miyaura catalytic cycle with key influences.
Both the desired transmetalation step and the undesired protodeboronation side reaction are accelerated by heat. The goal of optimization is to find a temperature and reaction time that favor the kinetics of transmetalation over protodeboronation.
References
- Simple thiazole-based ligands for palladium(II)
- Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (Source: Not available)
-
Protodeboronation - Wikipedia. [Link]
- Simple thiazole-based ligands for palladium(II)
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Source: Not available)
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. [Link]
-
Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. [Link]
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (Source: Not available)
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
-
An efficient desulfitative C–C cross coupling of fused thiazolidine-2-thione with boronic acids and boronic acid pinaco… - OUCI. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. [Link]
-
Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - ResearchGate. [Link]
- Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. (Source: Not available)
- Iterative reactions of transient boronic acids enable sequential C–C bond form
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. [Link]
-
This compound | C3H4BNO2S | CID 21981052 - PubChem - NIH. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed. [Link]
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (Source: Not available)
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (Source: Not available)
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (Source: Not available)
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]
-
Solvent Effects in Boronic Acid-Diol Binding - PubMed. [Link]
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (Source: Not available)
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
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- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Work-up procedures for quenching and isolating products from Thiazol-2-ylboronic acid reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up and isolation of products from reactions involving thiazol-2-ylboronic acid. The following information is curated from established protocols and field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound in Synthesis
This compound is a versatile heterocyclic building block extensively used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its derivatives are prevalent in medicinal chemistry due to their diverse biological activities.[3][4] However, the unique electronic properties and potential instability of this reagent can present challenges during reaction quenching and product isolation.[5][6] This guide aims to address these specific challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is complete. What is the standard work-up procedure?
A standard aqueous work-up is typically sufficient.[7] After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.[8][9] Wash the organic layer sequentially with water and brine. The aqueous washes help remove inorganic salts, such as the base used in the coupling, and any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9][10]
Q2: How do I remove unreacted this compound and its byproducts from my crude product?
Several methods can be employed, often in combination:
-
Basic Wash: Boronic acids are acidic and can be converted to their corresponding boronate salts, which are more water-soluble.[11] Washing the organic layer with a mild aqueous base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), can effectively extract the unreacted boronic acid into the aqueous phase.[11][12]
-
Methanol Azeotrope: Boronic acids can form volatile methyl esters with methanol.[12][13] After the initial work-up, dissolving the crude product in methanol and concentrating it under reduced pressure several times can help remove residual boronic acid as trimethyl borate.[13]
-
Silica Gel Chromatography: Thiazole-containing compounds and boronic acids are often polar.[12][14] Flash column chromatography is a reliable method for purification. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol can be effective for separating the desired product from polar impurities.[8][12]
Q3: I am observing significant protodeboronation of my this compound. What is causing this and how can I minimize it?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[5] This side reaction is a common decomposition pathway for boronic acids, especially heteroaromatic ones, and is influenced by factors like pH, temperature, and the presence of water.[5][6]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[10] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10][15]
-
Anhydrous Conditions: Since water is a proton source for this reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[10]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can be an effective strategy.[5][16] These esters slowly release the boronic acid under the reaction conditions, minimizing its concentration and subsequent decomposition.[16][17]
Q4: My desired thiazole-containing product seems to be water-soluble. How should I adjust my work-up?
If your product has significant water solubility, a standard extractive work-up may lead to product loss.[18] In such cases, consider the following:
-
Back-extraction: After the initial extraction with an organic solvent, you can "back-extract" the aqueous layer multiple times with fresh organic solvent to recover any dissolved product.
-
Brine Wash: Using a saturated sodium chloride (brine) solution for the final wash can decrease the solubility of the organic product in the aqueous layer through the "salting-out" effect.
-
Evaporation of Aqueous Layer: If the product is highly water-soluble and the inorganic byproducts are not, you might consider carefully neutralizing the aqueous layer and then evaporating the water to isolate the product, which can then be purified by other means.
Troubleshooting Guide
This section addresses specific problems you might encounter during the work-up and isolation of products from this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low isolated yield after work-up | 1. Incomplete reaction. 2. Product loss during aqueous extraction due to partial water solubility. 3. Product degradation under work-up conditions (e.g., strongly acidic or basic washes). | 1. Monitor reaction progress by TLC, LC-MS, or GC-MS to ensure completion. 2. Perform multiple extractions of the aqueous layer. Use brine to reduce product solubility in the aqueous phase. 3. Use mild wash conditions (e.g., saturated sodium bicarbonate instead of strong base). |
| Crude product is an inseparable mixture | 1. Presence of homocoupled boronic acid byproduct. 2. Significant protodeboronation. 3. Complex mixture of side products. | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) to minimize oxygen, which promotes homocoupling.[10] 2. Refer to FAQ Q3 on minimizing protodeboronation. 3. Optimize reaction conditions (catalyst, ligand, base, solvent, temperature) to improve selectivity. |
| Difficulty purifying by column chromatography | 1. Product and impurities have similar polarity. 2. Product is unstable on silica gel. 3. Tailing of polar compounds on the column. | 1. Try a different solvent system or a different stationary phase (e.g., alumina, reversed-phase silica). 2. Consider purification by recrystallization or preparative TLC.[19] 3. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Product appears as a salt after work-up | The product may be basic (e.g., containing an amine) and has formed a salt with an acidic component from the reaction or work-up. | Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up before extraction. |
Experimental Protocols
Protocol 1: General Extractive Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3x the reaction volume).
-
Wash the organic layer with water (1x the reaction volume).
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (1x the reaction volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Basic Wash to Remove Boronic Acid
-
Follow steps 1 and 2 of Protocol 1.
-
Wash the organic layer with 1M NaOH or Na₂CO₃ solution (1x the reaction volume).
-
Separate the layers. Be cautious of emulsion formation.
-
Proceed with steps 3-7 of Protocol 1.
Protocol 3: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (Solvent #1).[20]
-
While the solution is hot, add a second solvent in which the product is insoluble (Solvent #2) dropwise until the solution becomes cloudy.[20]
-
If necessary, add a drop or two of Solvent #1 to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold Solvent #2, and dry under vacuum.[20]
Visualizing the Workflow
General Suzuki Coupling Work-up Workflow
Caption: General workflow for quenching and isolating products from Suzuki reactions.
References
-
Specific detection of aromatic compounds containing sulphur and thiazole compounds on thin-layer chromatographic plates. Analyst (RSC Publishing). Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Elfeky, S. A., et al. (2010). Diol appended quenchers for fluorescein boronic acid. Chemistry - An Asian Journal, 5(3), 581-588. Available at: [Link]
-
Various Authors. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
D. G. Hall (Editor). (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]
-
Various Authors. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Various Authors. (2017). Trying to remove a boronic acid in a workup. Help!. Reddit. Available at: [Link]
-
Merlic, C. A. Workup Tricks: Reagents. UCLA Department of Chemistry and Biochemistry. Available at: [Link]
-
Elfeky, S. A., et al. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. University of Birmingham Research Portal. Available at: [Link]
-
Various Authors. (2017). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
-
Various Authors. (2015). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ScienceDirect. Available at: [Link]
-
H. Zipse. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH. Available at: [Link]
-
Various Authors. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Various Authors. (2019). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. ResearchGate. Available at: [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. Available at: [Link]
-
Various Authors. (2023). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. Available at: [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Thiazole. Wikipedia. Available at: [Link]
-
Various Authors. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
-
S. J. Lee, et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available at: [Link]
-
Various Authors. (2006). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry (RSC Publishing). Available at: [Link]
-
Various Authors. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Various Authors. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Various Authors. (2018). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. ResearchGate. Available at: [Link]
-
Various Authors. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
-
S. D. Walker, et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
M. Reilly. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Various Authors. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
- Purification of 2-aminothiazole. Google Patents.
- 2-aminothiazole derivative, preparation method, and use. Google Patents.
Sources
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- 20. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
Comparison of Thiazol-2-ylboronic acid with other heteroaryl boronic acids in Suzuki coupling.
An In-Depth Comparative Guide to the Suzuki-Miyaura Coupling of Thiazol-2-ylboronic Acid
Authored by: A Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in pharmaceutical and materials science, the incorporation of heteroaromatic scaffolds is a critical strategy for tuning the biological activity, electronic properties, and solubility of target molecules. Among the vast arsenal of building blocks, heteroaryl boronic acids are paramount.
This guide provides a detailed comparison of this compound with other common heteroaryl boronic acids in the context of the Suzuki-Miyaura coupling. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern reactivity, offering field-proven insights to help you navigate the unique challenges presented by these substrates.
The Unique Position of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry. However, when functionalized with a boronic acid at the 2-position, it presents a distinct set of challenges in Suzuki-Miyaura coupling. The proximity of the Lewis basic nitrogen and sulfur atoms to the reactive C-B bond creates a scenario ripe for catalyst inhibition. This phenomenon, analogous to the well-documented "2-pyridyl problem," occurs when the heteroatoms coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle and leading to sluggish or failed reactions.[3][4] Studies have shown that moving from a thiophene to a thiazole coupling partner can, in some cases, completely shut down reactivity due to this catalyst poisoning effect.[5][6]
Comparative Analysis: Reactivity and Stability Profiles
The performance of a heteroaryl boronic acid in Suzuki-Miyaura coupling is dictated by a balance of its electronic nature, inherent stability, and susceptibility to catalyst inhibition. Let's compare this compound to other common classes.
π-Rich Heterocycles: Furan and Thiophene Boronic Acids
Furan and thiophene boronic acids are generally considered π-electron-rich systems. This electronic character typically facilitates the crucial transmetalation step of the catalytic cycle.[4]
-
Reactivity: They are often highly reactive coupling partners.[7] Particularly, 2-substituted furan and thiophene boronic acids can exhibit higher reactivity than their 3-substituted isomers due to the electronic influence of the heteroatom.[8]
-
Primary Challenge: Protodeboronation: Their greatest weakness is instability. These boronic acids are highly susceptible to protodeboronation, a non-productive side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[4][9] Furan-2-ylboronic acid is notoriously unstable and prone to rapid decomposition under coupling conditions.[10][11] Thiophen-2-ylboronic acid is similarly more prone to this pathway than its 3-yl counterpart.[10]
Juxtaposition with Thiazole-2-ylboronic Acid: While thiazole is also a five-membered ring, the inclusion of the electron-withdrawing nitrogen atom renders it a π-deficient system. Therefore, while it shares the challenge of being a 2-substituted heterocycle, its primary failure mode is often catalyst inhibition rather than the rapid protodeboronation that plagues its furan and thiophene cousins.
π-Deficient Heterocycles: Pyridine and Pyrimidine Boronic Acids
These nitrogen-containing heterocycles are electron-deficient, which can slow the transmetalation step.[4] Their behavior most closely mirrors that of this compound.
-
Reactivity: These are broadly considered challenging substrates.[4] Reactivity is highly dependent on the position of the boronic acid. For pyrimidines, the order of reactivity is generally 5- > 4- > 2-, with the 2-isomer being the most difficult to couple.[3]
-
Primary Challenge: Catalyst Inhibition: The "2-pyridyl problem" is the archetypal example of catalyst inhibition by a Lewis basic nitrogen atom adjacent to the boronic acid.[4] This direct coordination to the palladium center is the primary reason for the low yields and difficult couplings associated with 2-pyridyl and 2-pyrimidinylboronic acids.[3]
Juxtaposition with Thiazole-2-ylboronic Acid: this compound is a member of this challenging class. Its difficulties are directly comparable to those of 2-pyridylboronic acid. The key difference lies in the presence of two heteroatoms (N and S), both of which can potentially interact with the catalyst, making it a particularly demanding substrate.
Data-Driven Performance Comparison
Direct, side-by-side kinetic comparisons of heteroaryl boronic acids are scarce in the literature due to the wide variance in optimized reaction conditions. However, we can compile representative data to illustrate the general trends in reactivity and the challenges discussed.
| Heteroaryl Boronic Acid | Structure | Electronic Nature | General Reactivity | Primary Challenge | Representative Yield (%) |
| This compound | π-Deficient | Low to Moderate | Catalyst Inhibition[5][6] | Often low/requires optimization | |
| Thiophen-2-ylboronic Acid | π-Rich | High | Protodeboronation[9][10] | 71-98%[7][8] | |
| Furan-2-ylboronic Acid | π-Rich | High | Severe Protodeboronation[10][11] | Variable, often requires stable surrogates | |
| Pyridin-2-ylboronic Acid | π-Deficient | Low | Catalyst Inhibition[4] | Highly condition-dependent | |
| Pyridin-3-ylboronic Acid | π-Deficient | Moderate | Slower Transmetalation | 50-80%[12] | |
| Pyrimidin-5-ylboronic Acid | π-Deficient | Good | General π-deficiency | 56-84%[13] |
Note: Yields are illustrative and sourced from various publications with different substrates and conditions. They are intended to show general trends, not for direct quantitative comparison.
Mechanistic Insights & Visualization
To effectively troubleshoot reactions, a firm grasp of the catalytic cycle and potential failure points is essential.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Key competing pathways in challenging heteroaryl Suzuki couplings.
Field-Proven Experimental Protocols & Troubleshooting
Success with this compound and its challenging counterparts often hinges on careful selection of reaction parameters to favor the productive catalytic cycle.
General Protocol for a Challenging Heteroaryl Suzuki Coupling
This protocol is designed to mitigate both catalyst inhibition and protodeboronation.
-
Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl boronic acid (1.5-2.0 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv). Using a more stable boronic acid surrogate like a MIDA ester or trifluoroborate salt is highly recommended for particularly unstable partners like furan-2-ylboronic acid. [11][14]2. Inert Atmosphere: Seal the flask with a septum and thoroughly degas the system by cycling between vacuum and an inert gas (Argon or Nitrogen) 3-5 times. Maintaining a rigorous oxygen-free environment is crucial to prevent catalyst oxidation. [15]3. Solvent and Reagent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, or n-Butanol, often with 10-20% water) via syringe. Anhydrous conditions can sometimes be beneficial to suppress protodeboronation. [16]4. Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 2-4 mol%). These "Buchwald-type" ligands are often essential for promoting the difficult oxidative addition and reductive elimination steps with challenging substrates. [15][17]5. Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Low Yields
When faced with a low-yielding reaction, a logical diagnostic approach is key.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions. [15]
Conclusion
This compound occupies a challenging but important space in the landscape of Suzuki-Miyaura coupling partners. While π-rich heterocycles like furans and thiophenes primarily battle decomposition via protodeboronation, this compound's reactivity is governed by the catalyst inhibition common to π-deficient 2-substituted N-heterocycles like 2-pyridylboronic acid.
Success in coupling these demanding substrates is not a matter of a single "magic bullet" protocol. Instead, it requires a nuanced understanding of the competing mechanistic pathways. By carefully selecting bulky, electron-rich ligands, optimizing the base and solvent system, and ensuring a scrupulously inert atmosphere, researchers can overcome the inherent challenges posed by these valuable building blocks. For particularly unstable boronic acids, the use of stable surrogates like MIDA boronates or trifluoroborates represents a powerful, often essential, strategy to favor productive coupling over decomposition.
References
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
- Suzuki Coupling Applications with 2-Furanboronic Acid: A Supplier's Insight. (URL: )
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Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed. (URL: [Link])
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile | Request PDF - ResearchGate. (URL: [Link])
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (URL: [Link])
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a . aReaction Conditions: 1 equiv of 1a (1 mM in H2O), 200 equiv of heteroaryl boronic acid (200 mM in ACN/H2O, 1:1), 20 equiv Na2PdCl4, 40 equiv sSPhos (10 mM in DMA), K2CO3, H2O:ACN (4:1), 37°C for 28 h; bH2O:1,4-dioxane. from publication: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - ResearchGate. (URL: [Link])
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (URL: [Link])
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC - PubMed Central. (URL: [Link])
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. (URL: [Link])
- Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2 - Benchchem. (URL: )
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Suzuki reaction - Wikipedia. (URL: [Link])
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])
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Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])
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New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides - DergiPark. (URL: [Link])
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Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (URL: [Link])
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Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])
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A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. (URL: [Link])
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Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (URL: [Link])
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (URL: [Link])
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
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Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (URL: [Link])
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (URL: [Link])
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (URL: [Link])
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (URL: [Link])
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Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])
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1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])
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A Researcher's Guide to Thiazol-2-ylboronic Acid Cross-Coupling: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry and materials science, lending unique electronic properties and metabolic stability to a vast array of functional molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the carbon-carbon bonds necessary to incorporate this valuable heterocycle. However, the seemingly straightforward coupling of Thiazol-2-ylboronic acid is fraught with challenges that can significantly impact reaction efficiency and reproducibility. This guide provides an in-depth analysis of the reaction kinetics, offering a comparative look at catalytic systems and reaction parameters to empower researchers to navigate the complexities of this transformation.
The Protodeboronation Problem: A Kinetic Competition
A primary obstacle in the cross-coupling of heteroaromatic boronic acids, including this compound, is the undesired side reaction known as protodeboronation. This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the starting material and diminishing the yield of the desired coupled product. This decomposition is a kinetic competitor to the productive catalytic cycle, and its rate is highly sensitive to reaction conditions.
Several factors are known to accelerate protodeboronation:
-
Presence of Protic Solvents: Water and other protic species in the reaction mixture can facilitate the cleavage of the C-B bond.
-
Basic Conditions: High pH environments, often necessary for the activation of the boronic acid in the Suzuki-Miyaura cycle, can paradoxically promote protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures, while often employed to increase the rate of the desired coupling, can disproportionately accelerate the rate of protodeboronation.
Understanding and controlling these factors is paramount to achieving high-yielding and reproducible cross-coupling reactions with this compound.
The Suzuki-Miyaura Catalytic Cycle: A Visual Overview
The productive pathway for the cross-coupling reaction is the palladium-catalyzed Suzuki-Miyaura cycle. A simplified representation of this cycle is depicted below. The efficiency of this cycle relative to the rate of protodeboronation determines the overall success of the reaction.
A Researcher's Guide to the Structural Confirmation of Thiazol-2-ylboronic Acid Derivatives: A Comparative Spectroscopic and Crystallographic Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, the unambiguous confirmation of a molecule's structure is the bedrock of credible research. Thiazol-2-ylboronic acid and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Their utility in the creation of complex molecules, including potential pharmaceutical agents, demands a rigorous and multi-faceted approach to structural elucidation.
This guide provides an in-depth technical comparison of the key analytical techniques employed to confirm the structure of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices and demonstrate how a combination of spectroscopic and crystallographic data provides a self-validating system for structural confirmation.
The Synergy of Spectroscopic and Crystallographic Analysis
A multi-technique approach is crucial for the comprehensive characterization of this compound derivatives. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a higher degree of confidence than any single technique alone.
}
Figure 1: The logical workflow for the structural elucidation of this compound derivatives, highlighting the complementary nature of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.
A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic anhydride trimers, known as boroxines, upon dehydration. This can lead to complex or broadened spectra. To obtain clean, interpretable spectra of the monomeric boronic acid, it is often necessary to employ specific sample preparation techniques. Dissolving the sample in a coordinating solvent like DMSO-d₆ or methanol-d₄ can help to break up the boroxine and sharpen the signals.[1][2]
¹H NMR Spectroscopy
¹H NMR provides information about the chemical environment and connectivity of protons in the molecule. For a representative this compound derivative, we can expect to see distinct signals for the thiazole ring protons and any substituents.
¹³C NMR Spectroscopy
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. A key feature to note is that the carbon atom directly attached to the boron (C2 of the thiazole ring) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation induced by the adjacent boron nucleus.[3]
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that is highly informative for organoboron compounds. The chemical shift of the boron atom is sensitive to its coordination environment. For a trigonal planar boronic acid, a characteristic chemical shift is observed in the range of δ 27-33 ppm.[4] This provides direct evidence for the presence of the boronic acid functionality.
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.8 - 8.0 | d | ~3.5 | Thiazole H4 |
| 7.5 - 7.7 | d | ~3.5 | Thiazole H5 | |
| 8.0 - 8.5 | br s | - | B(OH)₂ | |
| ¹³C | 168 - 172 | - | - | Thiazole C2 |
| 145 - 148 | - | - | Thiazole C4 | |
| 122 - 125 | - | - | Thiazole C5 | |
| ¹¹B | 28 - 30 | br s | - | B(OH)₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum will exhibit characteristic absorption bands for the O-H, B-O, C=N, and C-S bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (from B(OH)₂) |
| 1330 - 1380 | Strong | B-O stretch |
| 1500 - 1600 | Medium | C=N stretch (thiazole ring) |
| 650 - 700 | Medium | C-S stretch (thiazole ring) |
The broad O-H stretching band is a hallmark of the boronic acid group and is indicative of hydrogen bonding. The strong B-O stretching vibration further confirms the presence of this functionality.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to observe the molecular ion peak with minimal fragmentation.[1]
Under Electron Ionization (EI), the molecule will fragment in a characteristic manner. The thiazole ring is relatively stable, and fragmentation may involve the loss of the boronic acid group or cleavage of the ring.
Expected Fragmentation Pattern:
A common fragmentation pathway for thiazole derivatives involves the cleavage of the ring. For this compound, the loss of the B(OH)₂ group would also be an expected fragmentation.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can confirm the connectivity, bond lengths, bond angles, and stereochemistry of the molecule.
Experimental Protocols
NMR Sample Preparation (for overcoming boroxine formation)
-
Weigh 5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Cap the tube and vortex or sonicate until the sample is fully dissolved.
-
Acquire the ¹H, ¹³C, and ¹¹B NMR spectra.
}
Figure 2: A streamlined workflow for the preparation of NMR samples of boronic acids to ensure the acquisition of high-quality data.
General Procedure for IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
General Procedure for Mass Spectrometry (ESI)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the desired mass range.
Conclusion: A Unified Approach to Structural Verification
The structural confirmation of this compound derivatives is best achieved through a synergistic combination of spectroscopic and crystallographic techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and fragmentation patterns, and X-ray crystallography offers the definitive three-dimensional structure. By judiciously applying these methods and understanding the nuances of each, researchers can confidently and accurately characterize these important synthetic building blocks, paving the way for their successful application in drug discovery and materials science.
References
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- Creech, G. S., & T. L. Williams. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.
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- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15079.
- MDPI. (2019). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 24(15), 2785.
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- Durka, K., et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1259.
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Alternative reagents and synthetic routes to compounds typically made with Thiazol-2-ylboronic acid.
Introduction: The Ubiquity of 2-Arylthiazoles and the Limitations of a Mainstay Reagent
The 2-arylthiazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. For decades, the go-to method for the synthesis of these valuable compounds has been the Suzuki-Miyaura cross-coupling reaction, employing Thiazol-2-ylboronic acid as a key building block. While effective, this stalwart of the synthetic chemist's toolbox is not without its drawbacks. The preparation of this compound can be cumbersome, and its stability can be a concern. Furthermore, the presence of boronic acid functionalities can sometimes lead to undesired side reactions and complicate purification processes.
In the relentless pursuit of efficiency, atom economy, and broader functional group tolerance, the field of organic synthesis has seen the emergence of powerful alternatives to the traditional Suzuki-Miyaura approach. This guide provides a comprehensive comparison of these modern synthetic routes, offering researchers, scientists, and drug development professionals the insights and experimental data necessary to select the optimal strategy for their specific needs. We will delve into the nuances of each method, from the elegance of direct C-H activation to the precision of alternative organometallic cross-coupling reactions.
At a Glance: A Comparative Overview of Synthetic Strategies
The choice of a synthetic route is a multi-faceted decision, balancing factors such as starting material availability, desired yield, reaction time, and tolerance to various functional groups. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Synthetic Strategy | Thiazole Reagent | Coupling Partner | Typical Catalyst/Reagent | Key Advantages | Potential Limitations |
| Suzuki-Miyaura Coupling | This compound | Aryl halide/triflate | Pd catalyst, Base | Well-established, broad scope | Boronic acid instability, pre-functionalization needed |
| Direct C-H Arylation | Thiazole | Aryl halide/triflate | Pd or Cu catalyst, Ligand, Base | Atom economical, avoids pre-functionalization | Regioselectivity can be challenging, harsh conditions may be required |
| Stille Coupling | 2-(Tributylstannyl)thiazole | Aryl halide/triflate | Pd catalyst | Tolerant of many functional groups, stable organostannanes | Toxicity of tin reagents, purification challenges |
| Negishi Coupling | 2-Thiazolylzinc reagent | Aryl halide/triflate | Pd or Ni catalyst | High reactivity, good functional group tolerance | Air- and moisture-sensitive reagents |
| Liebeskind-Srogl Coupling | Thiazole-2-thioester | Arylboronic acid | Pd catalyst, Cu(I) cocatalyst | Mild, neutral conditions, orthogonal to other couplings | Requires thioester synthesis |
| Decarboxylative Coupling | Thiazole-2-carboxylic acid | Aryl halide | Pd catalyst, Ag or Cu salt | Uses readily available carboxylic acids | Limited to specific substitution patterns, can require high temperatures |
Deep Dive: Methodologies, Mechanisms, and Experimental Protocols
Direct C-H Arylation: The Atom-Economical Frontier
Direct C-H arylation has emerged as a powerful and environmentally attractive alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization of the thiazole ring.[1] This approach directly couples a C-H bond on the thiazole with an aryl halide or triflate, typically mediated by a palladium or copper catalyst.
Causality of Experimental Choices: The regioselectivity of C-H arylation on the thiazole ring is a critical consideration. The electronic nature of the thiazole ring makes the C2 and C5 positions the most reactive. The choice of catalyst, ligand, and base is paramount in directing the arylation to the desired position. For instance, a palladium catalyst paired with a phosphine ligand and a strong base like sodium tert-butoxide tends to favor C2-arylation.[2] Conversely, a palladium catalyst with a nitrogen-based ligand like bathophenanthroline and a weaker base such as potassium phosphate often directs the reaction to the C5 position.[2] Copper-based systems can also be employed, often favoring the most acidic C-H bond.[3]
Visualization of C-H Arylation Workflow
Caption: Workflow for Direct C-H Arylation of Thiazole.
Experimental Protocol: Palladium-Catalyzed C2-Arylation of Thiazole
This protocol is adapted from the work of Thakur and Patil, which describes a regiodivergent C-H arylation of thiazole.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add thiazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add NaOtBu (2.0 mmol) and anhydrous, degassed toluene (3 mL) under argon.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the 2-arylthiazole.
Performance Data: Direct C-H Arylation
| Aryl Halide | Position | Catalyst System | Yield (%) | Reference |
| 4-Bromoacetophenone | C2 | Pd(OAc)₂/PPh₃/NaOtBu | 85 | [2] |
| 4-Bromobenzonitrile | C2 | Pd(OAc)₂/PPh₃/NaOtBu | 82 | [2] |
| 1-Bromo-4-nitrobenzene | C5 | Pd(OAc)₂/Bphen/K₃PO₄ | 78 | [2] |
| 4-Bromoanisole | C5 | Pd(OAc)₂/Bphen/K₃PO₄ | 75 | [2] |
The Stille Coupling: A Robust Alternative with Organostannanes
The Stille coupling utilizes organotin compounds as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides or triflates.[4] For the synthesis of 2-arylthiazoles, 2-(tributylstannyl)thiazole is the key reagent.
Causality of Experimental Choices: Organostannanes are generally stable to air and moisture, and the Stille coupling is tolerant of a wide variety of functional groups.[5] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. The choice of palladium catalyst and ligands can influence the reaction rate and efficiency. Additives such as CuI can accelerate the reaction.
Visualization of the Stille Coupling Catalytic Cycle
Caption: Catalytic Cycle for the Stille Coupling.
Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)thiazole
This is a general procedure based on established Stille coupling protocols.[5]
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the aryl halide (1.0 mmol), 2-(tributylstannyl)thiazole (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous DMF (5 mL).
-
Additive: Add CuI (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Performance Data: Stille Coupling
| Aryl Halide | Catalyst System | Yield (%) | Reference |
| 4-Iodoanisole | Pd(PPh₃)₄/CuI | 88 | General protocol |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄/CuI | 92 | General protocol |
| 2-Bromopyridine | Pd(PPh₃)₄/CuI | 75 | General protocol |
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] For 2-arylthiazole synthesis, a 2-thiazolylzinc reagent is required, which can be prepared in situ from 2-bromothiazole.
Causality of Experimental Choices: Organozinc reagents are highly reactive, which often leads to faster reaction times and milder conditions compared to other cross-coupling methods.[7] However, they are also sensitive to air and moisture, requiring stringent anhydrous and inert reaction conditions. The development of one-pot procedures, where the organozinc reagent is generated and used in the same vessel, has significantly improved the practicality of this method.[8][9]
Visualization of a One-Pot Negishi Coupling Workflow
Caption: Workflow for a One-Pot Negishi Coupling.
Experimental Protocol: One-Pot Negishi Coupling for 2-Arylthiazole Synthesis
This protocol is based on the work of Knochel and coworkers, which details a practical one-pot Negishi coupling method.[8]
-
Zinc Activation: In a flame-dried Schlenk flask under argon, add zinc dust (1.5 mmol) and LiCl (1.5 mmol). Heat the flask under vacuum and cool to room temperature.
-
Reagent Formation: Add a solution of 2-bromothiazole (1.0 mmol) in anhydrous THF (2 mL) to the activated zinc. Stir the mixture at room temperature until the formation of the organozinc reagent is complete (monitored by GC analysis of quenched aliquots).
-
Coupling: To the resulting suspension of the 2-thiazolylzinc reagent, add the aryl halide (0.8 mmol) and a Pd-PEPPSI catalyst (0.01 mmol, 1 mol%).
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the aryl halide is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
Performance Data: Negishi Coupling
| Aryl Halide | Catalyst | Yield (%) | Reference |
| 4-Bromobenzonitrile | Pd-PEPPSI | 91 | [8] |
| 3-Chloropyridine | Pd-PEPPSI | 85 | [8] |
| 4-Bromotoluene | Pd-PEPPSI | 88 | [8] |
Liebeskind-Srogl Coupling: A Mild Approach with Thioesters
The Liebeskind-Srogl coupling is a palladium-catalyzed reaction of a thioester with a boronic acid, uniquely co-catalyzed by a stoichiometric amount of a copper(I) salt.[10] This reaction proceeds under neutral conditions, making it highly compatible with sensitive functional groups.
Causality of Experimental Choices: The key to the Liebeskind-Srogl coupling is the activation of the thioester by the copper(I) cocatalyst, which facilitates the oxidative addition of the palladium catalyst to the C-S bond. The reaction is typically performed under anaerobic conditions. While the original protocol uses stoichiometric copper, newer generations of the reaction have been developed that are catalytic in copper.[10]
Visualization of the Liebeskind-Srogl Coupling Mechanism
Caption: Proposed Mechanism for the Liebeskind-Srogl Coupling.
Experimental Protocol: Liebeskind-Srogl Coupling of a Thiazole-2-thioester
This is a general procedure based on the principles of the Liebeskind-Srogl reaction.[11][12]
-
Reaction Setup: Combine the thiazole-2-thioester (1.0 mmol), arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a phosphine ligand (e.g., P(2-furyl)₃, 0.1 mmol, 10 mol%) in a Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add copper(I) thiophene-2-carboxylate (CuTC, 1.2 mmol) and anhydrous, degassed THF (5 mL).
-
Reaction: Stir the mixture at room temperature or with gentle heating (50 °C) for 12-24 hours.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Performance Data: Liebeskind-Srogl Coupling
| Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(2-furyl)₃, CuTC | 90 | [11] |
| Phenylboronic acid | Pd₂(dba)₃/P(2-furyl)₃, CuTC | 85 | [11] |
| 3-Thienylboronic acid | Pd₂(dba)₃/P(2-furyl)₃, CuTC | 78 | [12] |
Decarboxylative Cross-Coupling: A Carboxylic Acid as the Handle
Decarboxylative cross-coupling reactions utilize carboxylic acids as readily available and stable coupling partners, offering an alternative to organometallic reagents.[13] For the synthesis of arylthiazoles, this can involve the coupling of a thiazolecarboxylic acid with an aryl halide.
Causality of Experimental Choices: These reactions typically require a bimetallic catalytic system, often involving palladium and a silver or copper salt to facilitate the decarboxylation step.[14][15] The reaction conditions can be harsher than other methods, sometimes requiring high temperatures. The position of the carboxylic acid on the thiazole ring dictates the position of arylation.
Visualization of Decarboxylative Coupling
Caption: General Workflow for Decarboxylative Cross-Coupling.
Experimental Protocol: Decarboxylative Arylation of Thiazole-2-carboxylic Acid
This protocol is a general representation based on literature precedents for decarboxylative couplings.[14][16]
-
Reaction Setup: In a sealed tube, combine thiazole-2-carboxylic acid (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol).
-
Solvent and Base: Add a suitable base (e.g., K₂CO₃, 2.0 mmol) and anhydrous DMA (4 mL).
-
Reaction: Seal the tube and heat the mixture at 130-150 °C for 12-24 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Performance Data: Decarboxylative Coupling
| Aryl Halide | Catalyst System | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂/Ag₂CO₃ | 70 | [14] |
| 1-Iodo-4-cyanobenzene | Pd(OAc)₂/Ag₂CO₃ | 75 | [14] |
| 2-Iodothiophene | Pd(OAc)₂/Ag₂CO₃ | 65 | [14] |
Conclusion: Choosing the Right Tool for the Job
The synthesis of 2-arylthiazoles is no longer solely reliant on the use of this compound. A diverse array of powerful and versatile methods are now at the disposal of the synthetic chemist.
-
Direct C-H arylation offers an elegant and atom-economical approach, particularly for late-stage functionalization, though regioselectivity must be carefully controlled.
-
Stille and Negishi couplings provide robust and high-yielding alternatives, with the choice between them often dictated by a trade-off between the toxicity of organostannanes and the sensitivity of organozinc reagents.
-
The Liebeskind-Srogl coupling stands out for its exceptionally mild and neutral reaction conditions, making it ideal for substrates with sensitive functional groups.
-
Decarboxylative coupling provides a convenient route from readily available carboxylic acids, although it may require more forcing conditions.
Ultimately, the optimal choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired process parameters. This guide serves as a starting point for navigating these choices, providing the fundamental knowledge and practical data to empower researchers in their synthetic endeavors.
References
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Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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datapdf.com. (n.d.). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and. Retrieved from [Link]
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SACH. (2025). 2-(Tributylstannyl)thiazole: Synthesis and Key Applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Thiazol-2-ylboronic Acid Cross-Coupling Reactions
Introduction: The Significance of the 2-Arylthiazole Moiety in Modern Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties. The synthesis of 2-arylthiazoles, in particular, is a critical endeavor for drug development professionals, as this motif is a cornerstone of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for forging the crucial carbon-carbon bond between a thiazole ring and an aromatic partner. Thiazol-2-ylboronic acid is a key building block in this endeavor, yet its successful application is not without challenges.
This guide provides a comprehensive comparison of various palladium catalysts for the Suzuki-Miyaura coupling of this compound. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower researchers to achieve optimal results in their synthetic campaigns.
The Challenges of Coupling this compound
The successful Suzuki-Miyaura coupling of heteroaryl boronic acids, including this compound, is often hampered by several factors:
-
Protodeboronation: The carbon-boron bond of the boronic acid can be cleaved by traces of water or other protic species, especially under basic conditions, leading to the formation of the parent heterocycle and a reduction in yield.
-
Catalyst Inhibition: The lone pairs of electrons on the nitrogen and sulfur atoms of the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation and sluggish or incomplete reactions.
-
Substrate Instability: this compound can be unstable, particularly at elevated temperatures, further complicating its use in cross-coupling reactions.
The choice of an appropriate palladium catalyst and reaction conditions is therefore paramount to overcoming these challenges and achieving efficient and high-yielding couplings.
Comparative Performance of Palladium Catalysts
The selection of the palladium catalyst is a critical parameter that dictates the success of the Suzuki-Miyaura coupling of this compound. Below, we compare the performance of several classes of commonly employed palladium catalysts, with a focus on their application to challenging heteroaryl couplings.
Traditional Phosphine-Based Catalysts
Simple phosphine-ligated palladium complexes, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been the workhorses of cross-coupling chemistry for decades.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromotoluene | K₂CO₃ | Toluene | 80 | 12 | Moderate | [1] |
| Pd(dppf)Cl₂ | 2-Bromopyridine | Na₃PO₄ | Dioxane | 80-100 | 12-24 | 60-85 | [2] |
Expert Insights: While Pd(PPh₃)₄ can be effective for some substrates, it often requires higher catalyst loadings and longer reaction times, particularly with less reactive aryl chlorides. Pd(dppf)Cl₂ offers greater stability and is often more effective for heteroaryl couplings, though its performance can be substrate-dependent. These traditional catalysts may struggle with sterically hindered substrates or those prone to catalyst inhibition.
Advanced Buchwald-Type Catalysts
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling. The corresponding palladium precatalysts offer superior activity, stability, and substrate scope.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 4-Chloroanisole | K₃PO₄ | THF/H₂O | 40 | < 1 | >90 | [3] |
| SPhos Pd G2 | Aryl Chlorides | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | High | [4] |
Expert Insights: Buchwald precatalysts, such as those based on XPhos and SPhos ligands, are highly recommended for challenging couplings involving this compound.[5][6] Their high activity at lower temperatures can mitigate substrate decomposition and protodeboronation. The steric bulk of the ligands promotes the reductive elimination step and prevents catalyst deactivation. For unstable heteroaryl boronic acids, the use of a second-generation (G2) precatalyst is particularly advantageous as it rapidly forms the active catalytic species under mild conditions.[3]
N-Heterocyclic Carbene (NHC)-Based Catalysts
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium, forming highly stable and active catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly noteworthy for their ease of handling and broad applicability.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd-PEPPSI-IPent | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 4 | 95 | [1] |
| Pd-PEPPSI-IPr | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 4 | Moderate | [1] |
Expert Insights: PEPPSI-type catalysts have demonstrated excellent performance in the Suzuki-Miyaura coupling of thiazole derivatives.[1] The strong Pd-NHC bond imparts high stability to the catalyst, often leading to high turnover numbers. The steric environment around the palladium center can be tuned by modifying the NHC ligand, allowing for optimization for specific substrates. For the coupling of a thiazolyl coumarin derivative, Pd-PEPPSI-IPent was found to be superior to Pd-PEPPSI-IPr, highlighting the importance of ligand sterics.[1]
Experimental Protocols
Representative Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Buchwald Precatalyst
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, and XPhos Pd G2.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations and Visualizations
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
For challenging substrates like this compound, the transmetalation step is often rate-limiting. The choice of a strong base is crucial to facilitate the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation. Furthermore, the use of bulky, electron-rich ligands on the palladium center accelerates the reductive elimination step, preventing the accumulation of the diarylpalladium(II) intermediate and potential side reactions.
Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling
Conclusion and Recommendations
The synthesis of 2-arylthiazoles via the Suzuki-Miyaura coupling of this compound is a powerful transformation in the modern chemist's toolkit. While challenges such as protodeboronation and catalyst inhibition exist, they can be effectively overcome through judicious selection of the palladium catalyst and reaction conditions.
For researchers and drug development professionals, the following recommendations are provided:
-
For robust and high-yielding couplings, especially with challenging substrates, the use of second-generation Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) is highly recommended. Their high activity under mild conditions minimizes side reactions and maximizes efficiency.
-
For screenings and initial explorations, PEPPSI-type NHC precatalysts offer a good balance of stability, activity, and ease of use.
-
Traditional catalysts like Pd(dppf)Cl₂ can be a cost-effective option for less demanding couplings, but may require more extensive optimization.
By understanding the principles outlined in this guide and leveraging the power of modern palladium catalysis, scientists can confidently and efficiently access a wide array of valuable 2-arylthiazole derivatives.
References
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Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., & De la Torre, G. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd (0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8857. [Link]
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Parveen, S., Kalsoom, S., Bibi, R., Hassan, A., Khan, M. A., & Mahmood, T. (2020). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Journal of Molecular Structure, 1202, 127263. [Link]
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DiVittorio, M., Le, H., & Soderquist, J. A. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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Al-Masum, M., & Al-Muntasir, S. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances, 7(87), 55227-55234. [Link]
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Tani, S., Uehara, T. N., & Itami, K. (2016). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science, 7(3), 1749–1755. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A New Palladium Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Angewandte Chemie International Edition, 52(43), 11353-11356. [Link]
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]
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Haddach, M., & McCarthy, J. R. (1999). A new and efficient palladium-catalyzed coupling of acyl chlorides with organoboronic acids. Tetrahedron Letters, 40(16), 3109-3112. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]
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Nykaza, T. V., Harrison, T. S., Ghosh, A., & Organ, M. G. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Angewandte Chemie International Edition, 57(40), 13188-13192. [Link]
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Bhaskaran, S., & P, S. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(27), 7958-7975. [Link]
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Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Chemical Reviews, 108(7), 2900–2929. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Ding, F., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 499-504. [Link]
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Dodge, J. A., & Divlianska, D. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(10), 2572–2575. [Link]
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Li, Z., Gelbaum, C., Fisk, J. S., Holden, B. S., Jaganathan, A., Whiteker, G. T., ... & Liotta, C. L. (2016). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. The Journal of Organic Chemistry, 81(18), 8520-8529. [Link]
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Zhang, Y., Wang, C., Li, H., & Zhang, H. (2020). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 199, 112391. [Link]
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A Senior Application Scientist's Guide to the Computational Landscape of Thiazol-2-ylboronic Acid: Reactivity vs. Stability
Authored for Researchers, Scientists, and Drug Development Professionals
In the modern drug discovery and synthetic chemistry landscape, boronic acids are indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, heteroaryl boronic acids are particularly valuable, allowing for the introduction of diverse, pharmaceutically relevant scaffolds. Thiazol-2-ylboronic acid, with its compact, electron-deficient heterocyclic ring, represents a key synthon for accessing a wide range of bioactive molecules.[3] However, its utility is often hampered by inherent instability, a common trait among many 2-heterocyclic boronic acids.[4]
This guide provides an in-depth computational comparison of this compound, moving beyond a simple catalog of properties to explain the causality behind its reactivity and stability profile. We will explore how quantum chemical calculations not only predict its behavior but also offer a rational framework for its effective use and for designing more stable alternatives.
The Computational Lens: Methodologies for Probing Boronic Acid Behavior
To computationally dissect a molecule like this compound, we rely on robust quantum mechanical methods that can accurately model its electronic structure and forecast its chemical behavior. The predominant approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.
Core Causality behind Method Selection: The choice of a specific DFT functional and basis set is critical. For organic molecules containing heteroatoms like sulfur and nitrogen, hybrid functionals such as B3LYP are often employed as they incorporate a portion of exact Hartree-Fock exchange, providing a better description of electron correlation. Paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like Dunning's cc-pVTZ , this level of theory can reliably predict geometries, electronic properties, and reaction energetics.[5][6][7] The inclusion of diffuse functions ("++" or "aug-") is particularly important for accurately describing the anionic species that are often intermediates in boronic acid reactions.
Experimental Protocol: Standard Computational Workflow
A typical computational investigation into the properties of this compound follows a structured, multi-step workflow:
-
Geometry Optimization: The starting point is to find the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization calculation, which systematically adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is located.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have zero imaginary frequencies. These calculations also provide thermodynamic data, such as Gibbs free energy (G).
-
Population Analysis & Electronic Properties: With the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity.[8][9]
-
Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution and orbital interactions.[6]
-
-
Reaction Pathway Modeling: To study stability, potential degradation pathways (like protodeboronation) are modeled. This involves locating the transition state (TS) structure for the reaction and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy (Ea), a direct measure of the kinetic stability.
Caption: A typical DFT workflow for analyzing boronic acid reactivity and stability.
The Reactivity Profile: A Tale of Two Moieties
This compound's reactivity is primarily dictated by its function in Suzuki-Miyaura cross-coupling, where it acts as the nucleophilic partner.[1] Computational studies reveal that the key to this reactivity lies in the nucleophilicity of the ipso-carbon—the carbon atom bearing the boron group.[10]
The thiazole ring itself is electron-deficient, which might intuitively suggest a less reactive C-B bond. However, the reactivity in the crucial transmetalation step of the Suzuki cycle is complex.[2][11] The reaction is base-catalyzed, and the formation of a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, is widely accepted as the active species.[11] Computational models can quantify the impact of the thiazole ring on the energetics of this step compared to other aryl boronic acids.
A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.[8][12] While specific DFT values for this compound are not broadly published, studies on similar thiazole derivatives show that the presence of the heterocycle significantly influences the frontier orbitals.[7][12]
| Compound | Typical HOMO-LUMO Gap (ΔE) | Implication for Reactivity | Comparative Context |
| Phenylboronic Acid | ~5.0 - 5.5 eV | Benchmark Reactivity | Generally stable and moderately reactive. |
| This compound | Estimated ~4.0 - 4.5 eV | Higher Reactivity | The electron-withdrawing nature of the thiazole ring can lower the LUMO energy, often resulting in a smaller energy gap compared to simple aryl boronic acids, suggesting higher kinetic reactivity.[8][9] |
| Thiazol-2-yl MIDA boronate | > 5.5 eV | Lower Reactivity (Stable) | The protective MIDA group creates a stable, tetracoordinate boron center, significantly increasing the HOMO-LUMO gap and rendering the compound unreactive until the boronic acid is released.[4][13] |
Note: ΔE values are illustrative estimates based on typical DFT calculations for similar structures. Actual values depend on the specific level of theory.
The Stability Challenge: Unraveling Decomposition Pathways
The primary drawback of many 2-heteroaryl boronic acids, including the thiazole-2-yl variant, is their poor stability.[4] Computational chemistry is invaluable for understanding and quantifying the kinetics of the two main degradation pathways.
A. Protodeboronation
This is the acid- or base-catalyzed cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. For 2-pyridyl and 5-thiazolyl boronic acids, this process can be rapid.[14] Computational modeling of the reaction pathway allows for the calculation of the activation energy barrier. A low barrier indicates a kinetically facile, and therefore problematic, decomposition.
B. Oxidative Degradation
Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS), to yield the corresponding alcohol (2-hydroxythiazole) and boric acid.[13][15] This oxidative instability is a significant issue in biological contexts.[15] The mechanism involves nucleophilic attack on the empty p-orbital of the boron atom.[15] Computational studies have shown that diminishing the electron density on the boron atom can significantly slow this process, thereby enhancing oxidative stability.[15]
Caption: Key decomposition pathways for this compound.
Comparative Guide: this compound vs. Alternatives
The decision to use this compound requires balancing its synthetic utility against its inherent instability. Computational insights help rationalize the choice of alternatives.
| Feature | This compound | Phenylboronic Acid (PBA) | Thiazol-2-yl MIDA Boronate |
| Reactivity in Coupling | High: The electronic nature of the thiazole ring often leads to high reactivity in Suzuki coupling.[10][16] | Moderate: Serves as a reliable benchmark. Reactivity can be tuned with substituents. | Inactive (Pro-drug): Requires in situ hydrolysis (slow release) to generate the active boronic acid.[4] |
| Kinetic Stability | Low: Prone to rapid protodeboronation and oxidation, leading to short shelf-life and potential yield loss in reactions.[4][14] | High: Generally a stable, benchtop-storable solid. | Very High: Exceptionally stable to air and moisture, allowing for long-term storage and precise control over the release of the unstable boronic acid.[4][13] |
| Computational Insight | A low calculated activation energy for protodeboronation rationalizes its instability. The HOMO-LUMO gap suggests high kinetic reactivity.[8] | Higher activation barriers for decomposition pathways confirm its stability. | A high barrier to direct reaction and a modeled, controlled hydrolysis pathway explain its utility as a slow-release source.[4] |
| Best Use Case | When high reactivity is needed and the boronic acid can be generated in situ or used immediately under carefully controlled, anhydrous conditions. | General-purpose Suzuki couplings where stability and predictability are paramount. | For couplings where the corresponding boronic acid is too unstable to isolate or handle, enabling its use in complex syntheses and high-throughput screening.[4] |
Conclusion and Future Outlook
Computational studies provide an indispensable framework for understanding the delicate balance between reactivity and stability in this compound. While its high reactivity makes it a potent building block, its susceptibility to protodeboronation and oxidation presents significant practical challenges. Quantum chemical calculations not only confirm and explain these properties but also guide the development of stabilized alternatives like MIDA boronates, which have transformed previously intractable heteroaryl boronic acids into reliable, shelf-stable reagents.[4]
As a Senior Application Scientist, my recommendation is to leverage computational screening early in the discovery process. By calculating key descriptors—such as activation energies for decomposition and frontier molecular orbital energies—researchers can make informed decisions about which boronic acid species to pursue, predict potential handling issues, and rationally design protected or stabilized variants, ultimately accelerating the path to novel therapeutics and materials.
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A Comparative Guide to Thiazol-2-ylboronic Acid and Its MIDA Boronate Ester: Stability, Handling, and Reactivity
Introduction: The Challenge of Unstable Heterocyclic Boronic Acids in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to incorporate such motifs into complex molecular architectures.[5]
At the heart of this reaction lies the organoboron reagent, typically a boronic acid. However, a significant bottleneck for researchers, particularly those working with electron-rich or N-heterocyclic systems, is the inherent instability of the corresponding boronic acids.[6] Thiazol-2-ylboronic acid is a classic example of such a challenging substrate. It is prone to decomposition via pathways like protodeboronation, oxidation, and polymerization, which can severely limit its shelf-life and diminish its efficiency in cross-coupling reactions.[6][7]
To overcome this critical limitation, the N-methyliminodiacetic acid (MIDA) boronate ester was developed as a robust solution.[8] This guide provides a comprehensive comparison between this compound and its corresponding MIDA boronate ester, grounded in mechanistic principles and supported by experimental data. We will explore the profound differences in their stability, handling, and performance, demonstrating why the MIDA boronate is not merely a protected version, but a superior reagent for modern synthetic chemistry.
Structural and Mechanistic Underpinnings: A Tale of Two Borons
The divergent properties of these two reagents originate from the geometry and electronic nature of the boron atom.
This compound: The Reactive but Fragile Partner
This compound features a trigonal planar, sp²-hybridized boron atom. This configuration leaves a vacant p-orbital, which imparts Lewis acidity to the molecule. This vacant orbital is mechanistically essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic fragment is transferred to the palladium center.[8][9] However, this same electronic vacancy is the root of its instability, making the C–B bond susceptible to cleavage (protodeboronation).
Thiazol-2-yl MIDA Boronate Ester: The Stable and Controlled Precursor
In the MIDA boronate ester, the N-methyliminodiacetic acid ligand acts as a trivalent chelator. The nitrogen atom forms a dative bond with the boron center, causing it to rehybridize from sp² to a tetrahedral, sp³ geometry.[8][10] This structural change fully shields the boron's Lewis acidic site, effectively "masking" its reactivity under standard anhydrous cross-coupling conditions.[9][11] The result is a remarkably stable, crystalline solid. The boronic acid can be regenerated in situ only when desired, through controlled hydrolysis.
Comparative Analysis: Stability and Handling
The practical differences between these reagents in a laboratory setting are stark, impacting everything from storage to purification.
Benchtop Stability
The most significant advantage of the MIDA boronate is its exceptional stability. While many heteroaryl boronic acids, including this compound, visibly decompose on the benchtop over days, their MIDA counterparts are typically free-flowing, crystalline solids that are indefinitely stable when exposed to air.[7][12][13] This reliability eliminates the need for fresh preparation or re-purification before use, streamlining synthetic workflows.
| Compound | Form | Storage Condition | Stability (% Remaining after 15 days) |
| This compound | Solid | On benchtop, under air | ~60-70% (Estimated based on similar heteroaryl boronic acids)[7] |
| Thiazol-2-yl MIDA boronate | Crystalline Solid | On benchtop, under air | >99%[7] |
Purification and Handling
The challenges associated with boronic acids extend to their purification. They can be sensitive to silica gel, sometimes requiring specialized techniques like derivatization into a salt or tedious recrystallization to achieve high purity.[14] In contrast, MIDA boronates are robust and routinely purified by standard silica gel column chromatography.[11][13] This compatibility simplifies the isolation of pure material, a crucial factor for reproducible downstream reactions.
Performance in Suzuki-Miyaura Cross-Coupling: The Power of Slow-Release
The genius of the MIDA boronate platform lies in its ability to controllably release the reactive boronic acid in situ, a concept known as "slow-release" cross-coupling.[7][11]
The Slow-Release Mechanism
While strong aqueous bases like NaOH can hydrolyze MIDA boronates within minutes, milder conditions create a different scenario.[15] Using a biphasic system with a mild base like potassium phosphate (K₃PO₄) in a solvent such as dioxane/water, the MIDA boronate undergoes slow, steady hydrolysis.[7][16] This process maintains a very low, constant concentration of the unstable this compound in the reaction mixture. This low concentration is sufficient to engage in the catalytic cycle but is too low for decomposition pathways to compete effectively. The result is a dramatic improvement in cross-coupling efficiency.
Comparative Experimental Data
When subjected to identical slow-release Suzuki-Miyaura conditions, the MIDA boronate consistently outperforms its boronic acid counterpart, particularly with challenging electrophiles like aryl chlorides. The boronic acid, when added stoichiometrically at the start, has a greater opportunity to decompose before coupling, leading to lower yields.
| Entry | Boron Reagent | Coupling Partner | Yield (%) |
| 1 | This compound | 4-Chloroacetophenone | ~30-40% (Estimated)[7] |
| 2 | Thiazol-2-yl MIDA boronate | 4-Chloroacetophenone | >90% [7] |
Experimental Protocols
Protocol 1: Synthesis of Thiazol-2-yl MIDA boronate ester via MIDA Anhydride
This modern protocol avoids the high temperatures of traditional dehydrative condensation, making it suitable for sensitive boronic acids.[17][18]
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), MIDA anhydride (1.1 equiv), and anhydrous dioxane (0.2 M).
-
Reaction: Place the flask under an inert atmosphere (N₂ or Argon). Heat the mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and directly load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to isolate the pure Thiazol-2-yl MIDA boronate ester.
-
Characterization: The product should be a white, crystalline solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol directly compares the performance of the two reagents.
-
Reagent Preparation:
-
Vial A (Boronic Acid): To a reaction vial, add 4-chloroacetophenone (1.0 equiv, e.g., 1 mmol), freshly purified this compound (1.1 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Vial B (MIDA Boronate): To a second reaction vial, add 4-chloroacetophenone (1.0 equiv), Thiazol-2-yl MIDA boronate ester (1.1 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
-
Reaction Setup:
-
To each vial, add potassium phosphate (K₃PO₄, 3.0 equiv) as a solid.
-
Add a 5:1 mixture of dioxane and water to achieve a final concentration of ~0.1 M with respect to the aryl chloride.
-
Seal both vials and purge with an inert atmosphere (N₂ or Argon).
-
-
Execution:
-
Place both vials in a preheated heating block at 80 °C.
-
Stir vigorously for 12 hours.
-
-
Analysis:
-
Cool the reactions to room temperature. Dilute with ethyl acetate and filter through a small plug of celite.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR with an internal standard to determine the respective yields of the coupled product. A significantly higher yield is expected from Vial B.
-
Conclusion and Outlook
The comparison is unequivocal: for incorporating the valuable thiazole-2-yl moiety, the MIDA boronate ester is the superior reagent. Its exceptional benchtop stability and compatibility with standard purification techniques dramatically simplify handling and ensure reagent quality. Most importantly, its ability to engage in slow-release cross-coupling translates to significantly higher and more reproducible yields, mitigating the inherent instability of the parent boronic acid.
For researchers in drug discovery and process development, adopting MIDA boronates is not an incremental improvement but a transformative one. It turns a challenging, often frustrating, chemical transformation into a reliable and robust process. The principles underlying this platform are now being extended to enable the automated, iterative synthesis of complex small molecules, promising to further accelerate the discovery of new medicines and materials.[9][10][12]
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MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [10][15][16][19]
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How to purify boronic acids/boronate esters? ResearchGate. [14]
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A Mild and Simple Method for Making MIDA Boronates. Illinois Experts. [17]
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MIDA Boronate: A New Organo-boron Reagent. BLDpharm. [12][13]
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A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem. [21]
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Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances.
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A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [23]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Thiazol-2-ylboronic Acid Derivatives
Introduction: Thiazol-2-ylboronic acid and its derivatives represent a privileged scaffold in modern medicinal chemistry and drug development.[1][2] The thiazole ring is a key component in numerous biologically active compounds, including vitamin B1 and various anticancer agents, while the boronic acid moiety is a versatile functional group, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4][5] The purity of these building blocks is not merely a matter of academic rigor; it is a critical determinant of reaction yield, reproducibility, and the ultimate biological activity and safety of the final drug candidate. Impurities can poison catalysts, lead to difficult-to-separate byproducts, and generate misleading biological data.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish a self-validating workflow, and provide field-proven protocols to ensure the highest degree of confidence in your synthetic products.
The Synthetic Landscape: Understanding the Origin of Impurities
To effectively validate purity, one must first anticipate the potential impurities. A common route to thiazol-2-ylboronic acids involves the lithiation of a 2-halothiazole followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Caption: A typical synthesis route for this compound.
This process, while effective, can introduce several classes of impurities that must be monitored.
Table 1: Common Impurities in this compound Synthesis
| Impurity Class | Specific Example | Source / Reason for Formation | Consequence in Application |
| Starting Material | 2-Halothiazole | Incomplete lithiation or reaction. | Competes in subsequent reactions; can lead to homo-coupling byproducts. |
| Side Products | Thiazole (Protodeboronated) | Premature quenching of the lithiated intermediate by trace water or acidic protons.[6] | Inactive in Suzuki coupling; reduces overall yield and purity. |
| Reagent-derived | Boric Acid | Hydrolysis of unreacted trialkyl borate. | Can interfere with reactions and complicate purification. |
| Degradation Products | Boroxine (Anhydride) | Spontaneous dehydration of three boronic acid molecules upon standing or heating.[7][8] | Lower reactivity in coupling reactions; complicates characterization by MS and NMR. |
| Isomers | Isomeric boronic acids | Can arise if the starting thiazole has multiple halogenation sites. | Leads to isomeric products that are often difficult to separate. |
A Comparative Guide to Core Analytical Techniques
No single analytical technique is sufficient to declare a boronic acid "pure." A robust, trustworthy validation strategy relies on an orthogonal approach, where the weaknesses of one method are covered by the strengths of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation and purity assessment, providing unparalleled insight into the molecular framework.
-
¹H and ¹³C NMR: These are indispensable for confirming the primary structure of the thiazole ring and any substituents.[9][10][11] The integration of proton signals in ¹H NMR can provide a preliminary estimate of purity relative to proton-bearing impurities.
-
Expertise & Experience: Residual solvents are a common "impurity" seen in ¹H NMR. Always compare suspicious peaks against known solvent chemical shifts. For thiazoles, the aromatic protons are sensitive to the electronic nature of the boronic acid group, typically appearing between 7.0 and 9.0 ppm.[3]
-
-
¹¹B NMR: This is the most direct and powerful technique for analyzing the boronic acid moiety itself.
-
Causality: Boron has two NMR-active nuclei, but ¹¹B (I=3/2, 80.1% natural abundance) is preferred over ¹⁰B due to its higher sensitivity and smaller quadrupole moment.[12] The chemical shift of ¹¹B is highly sensitive to its hybridization state.
-
sp²-hybridized trigonal planar boronic acids typically show a broad signal around δ 28-34 ppm .
-
sp³-hybridized tetrahedral boronate esters or adducts (formed with diols or Lewis bases) show a sharper, more shielded signal around δ 5-15 ppm .[12][13][14][15]
-
Trustworthiness: The presence of a single, relatively sharp peak in the δ 28-34 ppm range is a strong indicator of a clean, uncomplexed boronic acid. The appearance of multiple peaks or significant broadening can signal the presence of boroxines or other boron-containing species.[6]
-
High-Performance Liquid Chromatography (HPLC / UPLC)
HPLC is the workhorse for quantitative purity analysis, separating the target compound from impurities and allowing for determination of purity by peak area percentage.
-
Principle: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach, separating compounds based on their hydrophobicity.
-
Strengths: Excellent for detecting and quantifying non-volatile organic impurities, including starting materials and side products. Modern UPLC systems offer high resolution and rapid analysis times.[16][17]
-
Limitations & Causality: Boronic acids can be challenging analytes for RP-HPLC. The pinacol esters of boronic acids are prone to on-column hydrolysis back to the more polar boronic acid, leading to peak tailing, broadening, or the appearance of multiple peaks for a single compound.[18][19] Highly basic or acidic mobile phases may be required to achieve good peak shape, but these can also promote degradation.
-
Expertise & Experience: To mitigate on-column issues, use a well-buffered mobile phase (e.g., ammonium acetate or formate) and screen different pH values.[8] For selective and sensitive detection in complex mixtures, post-column derivatization with reagents like alizarin, which forms a fluorescent complex with boronic acids, can be employed.[20][21][22]
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight of the synthesized product and identifying unknown impurities. It is most powerfully deployed when coupled with liquid chromatography (LC-MS).
-
Principle: LC-MS separates the components of a mixture via HPLC, and each component is then ionized and its mass-to-charge ratio (m/z) is measured. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.[16][17]
-
Strengths: Unambiguously confirms the molecular weight of the desired product. It is exceptionally sensitive and can detect trace-level impurities that may be invisible to NMR or UV-based HPLC.
-
Limitations & Trustworthiness: Boronic acids are notorious for complicating mass spectra. In the gas phase, they readily dehydrate and trimerize to form boroxines, which will appear as a higher molecular weight species ([3M-3H₂O+H]⁺).[7] This is not necessarily an impurity in the solid sample but an artifact of the analysis. Observing the expected molecular ion ([M+H]⁺ or [M-H]⁻) is the primary goal.
-
Expertise & Experience: To minimize boroxine formation in the MS source, optimizing parameters like cone voltage is crucial.[17] If you suspect an impurity peak in your HPLC chromatogram, LC-MS is the definitive tool to determine its molecular weight and propose a structure.
Ancillary Techniques
-
Melting Point: A classic, simple, yet effective indicator of purity. A pure crystalline solid will have a sharp melting point range (<2 °C), whereas impurities will cause depression and broadening of the range.
-
Elemental Analysis (CHN/S): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the bulk sample. A result within ±0.4% of the calculated theoretical values provides strong evidence for the compound's elemental composition and lack of significant inorganic impurities.
Integrated Workflow for Self-Validating Purity Assessment
Caption: An integrated workflow for purity validation.
This workflow ensures that each step informs the next, creating a self-validating loop. For example, if HPLC analysis shows a minor peak at 92% purity, LC-MS is used to get the mass of the 8% impurity, and NMR is re-examined to see if signals corresponding to that impurity can be identified.
Comparative Summary and Data Presentation
Table 2: Comparison of Key Analytical Techniques
| Technique | Primary Information | Specificity | Sensitivity | Key Advantage for Boronic Acids | Main Limitation |
| ¹H / ¹³C NMR | Molecular Structure | High | Moderate | Confirms core thiazole structure. | Indirectly assesses purity; may not detect non-protonated impurities. |
| ¹¹B NMR | Boron Environment | Very High | Low | Directly probes the boronic acid group and detects boroxines.[12][13] | Low sensitivity; requires relatively concentrated samples. |
| HPLC / UPLC | Quantitative Purity | High | High | The gold standard for area % purity determination. | Susceptible to on-column degradation and analytical artifacts.[18][19] |
| LC-MS | Molecular Weight | Very High | Very High | Identifies unknown impurities and confirms product mass.[16][23] | Prone to boroxine formation in the ion source, complicating interpretation.[7] |
| Melting Point | Bulk Purity | Low | Low | Fast, simple, and inexpensive indicator of overall purity. | Not quantitative; insensitive to small amounts of impurities. |
| Elemental Analysis | Elemental Formula | High | Low | Confirms bulk elemental composition and absence of inorganics. | Does not distinguish between isomers; requires high purity to be meaningful. |
Experimental Protocols
Protocol 1: ¹¹B NMR Analysis
-
Rationale: To directly observe the boron center, confirming the presence of the sp²-hybridized boronic acid and assessing for boroxine or boronate ester formation.
-
Procedure:
-
Accurately weigh 10-20 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is often a good choice due to its ability to break up hydrogen-bonded aggregates).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹¹B NMR spectrum. A boron-free probe is ideal but not essential. Use a broad spectral width (e.g., from +80 ppm to -40 ppm).
-
Process the spectrum with a slight line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio of the typically broad boronic acid signal.
-
Interpretation: Look for a primary signal between δ 28-34 ppm. Signals outside this range may indicate other boron species.
-
Protocol 2: Reversed-Phase HPLC Method for Purity Assessment
-
Rationale: To separate the target compound from potential organic impurities and calculate purity based on relative peak area.
-
Procedure:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.[16][17]
-
Gradient: Start with a linear gradient suitable for the compound's polarity, for example: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm, or the λₘₐₓ of the thiazole chromophore).
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to be within the linear range of the detector.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks.
-
Conclusion
Validating the purity of this compound derivatives is a multi-faceted task that demands a thoughtful, evidence-based approach. Relying on a single technique, such as ¹H NMR, is insufficient and can lead to costly errors in downstream research and development. The most trustworthy validation is achieved by integrating structural information from NMR (¹H, ¹³C, and critically, ¹¹B), quantitative data from HPLC, and definitive mass confirmation from MS. This orthogonal strategy, structured as a self-validating workflow, provides the highest degree of confidence, ensuring that the materials progressing into drug discovery pipelines are of the required quality and integrity.
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Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]
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ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Available at: [Link]
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Howard, J. R., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]
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Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767. Available at: [Link]
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A Senior Application Scientist's Guide: Assessing the Functional Group Tolerance of Thiazol-2-ylboronic Acid in Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiazol-2-ylboronic acid is a valuable building block for introducing the biologically significant thiazole moiety into complex molecules. However, its application in cross-coupling reactions is frequently hampered by its inherent instability. The principal challenge is a pronounced susceptibility to protodeboronation, a decomposition pathway that cleaves the crucial carbon-boron bond. This guide provides a comparative analysis of this compound's functional group tolerance, focusing primarily on the Suzuki-Miyaura reaction. We will dissect the underlying causes of its instability, present field-proven strategies for mitigating these challenges—most notably through the use of air-stable boronate esters—and provide objective, data-supported comparisons to guide your synthetic strategy.
The "2-Thiazolyl Problem": A Foundation of Instability
The utility of any boronic acid is dictated by the delicate balance between its desired reactivity in the catalytic cycle and its undesired decomposition. For this compound, this balance is precarious. Two primary factors contribute to its challenging nature:
-
Protodeboronation: This is the most significant side reaction, where the C-B bond is cleaved by a proton source (often water, facilitated by a base), leading to the formation of unsubstituted thiazole and boric acid.[1] 2-Heteroaryl boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group like 2-pyridyl and 2-thiazolyl, are exceptionally prone to this decomposition.[1][2] The mechanism for 5-thiazolyl boronic acid, which also undergoes rapid protodeboronation, is suggested to proceed via the fragmentation of zwitterionic intermediates, a pathway that highlights the electronic influence of the heterocyclic system.[2][3][4]
-
Catalyst Interaction: The Lewis basic nitrogen and sulfur atoms of the thiazole ring can coordinate to the palladium catalyst. This interaction can sometimes lead to catalyst inhibition or deactivation, reducing reaction efficiency, a phenomenon often referred to as catalyst poisoning in similar heteroaromatic systems.[1][5]
Caption: The dominant decomposition pathway for this compound.
Strategic Mitigation: The Superiority of Slow-Release Surrogates
To circumvent the inherent instability of this compound, the most effective strategy is to use an air-stable surrogate that generates the reactive boronic acid in situ in a slow, controlled manner. This "slow-release" approach maintains a low, steady-state concentration of the unstable boronic acid, ensuring that its consumption in the productive cross-coupling cycle outpaces its decomposition.[6][7]
N-methyliminodiacetic acid (MIDA) boronates have emerged as the premier solution.[6][7][8] They are exceptionally bench-stable, crystalline solids compatible with chromatography, yet they can be slowly hydrolyzed under standard coupling conditions to release the boronic acid. This transforms challenging building blocks like 2-thiazolyl boronic acid into highly effective and reliable reagents.[6][7]
Caption: Decision workflow for choosing the appropriate thiazole-boron species.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for this compound. Its functional group tolerance is best assessed by examining its performance with a range of substituted aryl halides. The data below is synthesized from multiple studies to provide a comparative overview. Optimal conditions often involve a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.
Table 1: Tolerance of Electron-Withdrawing Groups (EWGs) on the Aryl Halide Partner
EWGs on the aryl halide generally accelerate the oxidative addition step of the catalytic cycle. Couplings with these partners are often successful, provided that protodeboronation of the thiazolylboronic acid is controlled.
| Aryl Halide Functional Group | Boron Reagent | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Cyano | Boronic Acid | Pd(dppf)Cl₂ | - | Modest | [5] |
| 4-Ester | Boronic Ester | Not Specified | Not Specified | Good-Excellent | [9] |
| 4-Trifluoromethyl | Boronic Ester | Not Specified | Not Specified | Good-Excellent | [9] |
| 4-Nitro | Boronic Ester | Not Specified | Not Specified | Good-Excellent | [9] |
| 2-Chloro-4,6-dimethoxypyrimidine | MIDA Boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 91 | [6] |
Table 2: Tolerance of Electron-Donating Groups (EDGs) on the Aryl Halide Partner
EDGs on the aryl halide can slow the oxidative addition step, making the overall reaction more sluggish. These "deactivated" halides are particularly challenging partners, as the longer reaction times provide more opportunity for the unstable boronic acid to decompose. The use of MIDA boronates is highly advantageous here.[6]
| Aryl Halide Functional Group | Boron Reagent | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Methoxy | Boronic Acid | Pd(dppf)Cl₂ | - | Modest | [5] |
| 4-Methoxy | Boronic Ester | Not Specified | Not Specified | Good-Excellent | [9] |
| 2,4-Dimethoxy (Aryl-Cl) | MIDA Boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 99 | [6] |
| 4-Aniline | Boronic Ester | Not Specified | Not Specified | Good-Excellent | [9] |
Tolerance to Other Functional Groups
-
Thiols: Free thiol groups are generally not tolerated in Suzuki reactions as they can poison the palladium catalyst.[10] They must be protected. Thioesters can sometimes undergo a competing Liebeskind-Srogl coupling.[10]
-
Amines and Amides: While primary and secondary amines on the boronic acid itself can be problematic, the thiazole nitrogen is part of the aromatic system. Amine and amide functionalities on the coupling partner are generally well-tolerated, forming the basis of many pharmaceutical syntheses.
-
Ketones and Esters: These are broadly tolerated functional groups in Suzuki-Miyaura couplings and are compatible with this compound and its esters.[9]
-
Other Heterocycles: The coupling methodology is robust enough to tolerate other heterocyclic systems on the aryl halide partner, including pyridines, pyrimidines, and pyrazoles.[5][11]
Applicability in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation, typically between an aryl halide and an amine.[12][13] It is crucial to understand the roles of the reactants: this compound would not typically be a direct partner in this named reaction.
Instead, to synthesize a 2-aminothiazole derivative via this method, one would couple a 2-halothiazole with the desired amine. In this context, the tolerance of the thiazole ring itself as a functionality on the electrophile is excellent. The reaction conditions are robust and have been developed to accommodate a wide array of heteroaromatic substrates.[14]
Field-Proven Experimental Protocols
The choice of protocol is critical and depends on the stability of the boron reagent and the reactivity of the coupling partner.
Protocol 1: Gold Standard Coupling with a Challenging Aryl Chloride using a MIDA Boronate
(Adapted from D. G. Gillis, S. J. Burke, M. D. Burke, J. Am. Chem. Soc. 2009)[6]
This protocol exemplifies the slow-release strategy, which is the most reliable method for coupling this compound derivatives, especially with less reactive aryl chlorides.
-
Reaction Setup: In a nitrogen-filled glovebox, add the 2-thiazolyl MIDA boronate (1.2 equiv.), the aryl chloride (1.0 equiv.), Pd₂(dba)₃ (2 mol %), and SPhos (8 mol %) to an oven-dried vial equipped with a stir bar.
-
Solvent and Base Addition: Add anhydrous dioxane and a 3M aqueous solution of K₃PO₄ (4.0 equiv.). The typical solvent ratio is 5:1 dioxane/water.
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with deactivated chlorides may require 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Protocol 2: Standard Coupling with a Reactive Aryl Bromide using this compound
This approach can be effective for reactive coupling partners but requires careful execution to minimize decomposition.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.5 - 2.0 equiv. to compensate for decomposition), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol %).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water) followed by an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄, 3.0 equiv.).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor closely by TLC or LC-MS. Due to the boronic acid instability, reaction times should be minimized. Upon completion, perform a standard aqueous workup and purification as described in Protocol 1.
Conclusion
While this compound presents significant stability challenges, its synthetic utility is not compromised but rather redefined. Direct use of the boronic acid is feasible only with highly reactive coupling partners and carefully controlled conditions. For broader functional group tolerance, reliability, and success with challenging substrates like aryl chlorides, the adoption of a slow-release strategy using Thiazol-2-yl MIDA boronate is unequivocally the superior approach . This method effectively bypasses the protodeboronation issue, unlocking the full potential of this valuable heterocyclic building block for applications in drug discovery and materials science.
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Al-Zoubi, R. M., & Marion, O. (2020). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Pathways of Thiazol-2-ylboronic Acid: An Economic and Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, thiazole-containing compounds hold a prominent position, with the thiazole ring being a key structural motif in numerous FDA-approved drugs.[1] Thiazol-2-ylboronic acid, in particular, is a versatile and highly valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds.[2] Its application is crucial in the synthesis of complex organic molecules that form the backbone of novel therapeutic agents. The efficient and sustainable synthesis of this key intermediate is, therefore, a subject of considerable interest in both academic and industrial research.
This guide provides a comprehensive economic and environmental comparison of two distinct synthetic pathways to this compound. By delving into the specifics of each route, from the underlying chemical principles to a quantitative analysis of their green chemistry metrics and cost-effectiveness, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors. We will explore a classical organometallic approach and a modern, transition-metal-catalyzed C-H activation strategy, offering a holistic view of their respective advantages and drawbacks.
Pathway 1: The Classical Approach - Lithiation of 2-Bromothiazole
This well-established route relies on the generation of a potent organolithium intermediate from a pre-functionalized thiazole ring, followed by quenching with a boron electrophile. This method is a workhorse in organic synthesis, known for its reliability and generally good yields.
Reaction Rationale and Mechanism
The core of this pathway is the halogen-metal exchange reaction. 2-Bromothiazole is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The high reactivity of n-BuLi allows for the deprotonation of the most acidic proton, which in this case is the one at the 2-position of the thiazole ring, facilitated by the inductive effect of the bromine atom. This generates a highly nucleophilic 2-thiazolylithium species. This intermediate is then reacted with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound. The cryogenic conditions are essential to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Thiazol-2-ylboronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Thiazol-2-ylboronic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of our chemical reagents. This document is designed to provide clear, actionable intelligence to ensure that waste streams containing this compound are managed with the highest degree of care, safeguarding both personnel and the environment.
The foundational principle of this guide is straightforward: This compound and all materials contaminated with it must be treated as hazardous chemical waste. This directive is based on its inherent chemical properties and potential hazards. Adherence to these protocols is not merely a best practice but a critical component of regulatory compliance and responsible laboratory management.
Hazard Profile and Risk Assessment
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the compound's risks. While this compound is a valuable research chemical, it possesses hazards that necessitate careful handling during its use and disposal.[1]
Safety Data Sheets (SDS) for this compound and structurally similar compounds consistently identify several key hazards.[2][3] The primary risks include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
-
Harmful if Swallowed (H302): Some boronic acid derivatives are classified as harmful if ingested.[2][5]
These classifications mandate that the compound is not suitable for disposal via standard laboratory drains or as regular solid waste.[4][6] Improper disposal can lead to environmental contamination and potential health hazards.[7]
| Property | Data | Source |
| Chemical Name | This compound | [1][8] |
| CAS Number | 389630-95-9 | [1][8] |
| Molecular Formula | C₃H₄BNO₂S | [1][8] |
| Molecular Weight | 128.95 g/mol | [8] |
| GHS Hazard Pictogram | [2] | |
| GHS Signal Word | Warning | [2] |
| Primary Hazard Statements | H315, H319, H335 | [4] |
The Core Directive: Segregate and Contain as Hazardous Waste
Due to its hazardous characteristics, all waste streams containing this compound must be managed through your institution's official hazardous waste program.[9][10] This includes the pure compound, solutions, reaction mixtures, and any contaminated materials.
Causality: The logic behind this directive is risk mitigation. Boronic acids as a class can be unstable, and their reactivity with other chemicals in a mixed waste stream is often unknown.[11] Segregating the waste prevents uncontrolled reactions, such as violent or exothermic events, or the generation of toxic gases that could occur if mixed with incompatible substances like strong oxidizing agents or bases.[10][12][13]
Prohibited Disposal Routes:
-
DO NOT dispose of this compound down the drain.[4][7] While some simple, dilute inorganic acids or bases may be approved for drain disposal after neutralization by local authorities, this does not apply to specialized organic compounds like this.[6][14]
-
DO NOT dispose of this compound in the regular trash.[6][10] This is a violation of environmental regulations and poses a risk to custodial staff.[6]
Step-by-Step Disposal Protocol for this compound Waste
This protocol ensures a self-validating system of safety and compliance from the point of generation to the point of collection.
Personnel Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves, when handling the chemical or its waste.[2][4]
Step 1: Waste Segregation
-
Action: Designate a specific waste container solely for this compound and its directly associated waste (e.g., solutions in a specific solvent).
-
Causality: This is the most critical step in preventing accidental chemical reactions.[10][12] Do not mix this waste with other chemical streams, such as halogenated solvents, strong acids, bases, or oxidizers.[13][15]
Step 2: Containerization
-
Action: Select a chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition, with no leaks or cracks.[10][13][16]
-
Causality: Proper containerization prevents leaks and spills during storage and transport. Using incompatible containers (e.g., metal for corrosive waste) can lead to container degradation and failure.[12][16]
Step 3: Labeling
-
Action: Immediately label the waste container using your institution's official hazardous waste tag. The label must include, at a minimum:
-
Causality: Accurate labeling is required by law and is essential for the safety of everyone who will handle the container. It informs waste management professionals of the contents, allowing them to handle and ultimately dispose of the material correctly.[17]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[12][17] Keep the container closed at all times except when adding waste.[16][17]
-
Causality: The SAA concept is a regulatory requirement designed to ensure that hazardous waste is managed safely in the lab before it is moved to a central storage facility.[18] Keeping containers closed prevents the release of vapors and protects against spills.[17]
Step 5: Arranging for Professional Disposal
-
Action: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][12][17]
-
Causality: Hazardous waste must be disposed of through a licensed and certified hazardous waste facility.[10][19] Your EHS department manages this process to ensure full compliance with all federal, state, and local regulations, such as those from the EPA.[9][20]
Managing Contaminated Materials & Empty Containers
The disposal protocol extends to all items that have come into contact with this compound.
| Item | Disposal Protocol | Rationale |
| Contaminated Labware (e.g., gloves, weigh paper, pipette tips) | Place in a sealed, labeled bag or container designated as "Hazardous Waste" with the chemical name. Dispose of via EHS pickup. | These items are contaminated with the hazardous chemical and must not be placed in the regular trash. |
| Contaminated Glassware | 1. Rinse three times with a suitable solvent (e.g., acetone, ethanol).2. Collect all rinsate into the designated this compound hazardous waste container.[9]3. Once decontaminated, the glassware can be washed and reused. | The triple-rinse procedure effectively transfers the hazardous residue into the chemical waste stream, allowing the glassware to be safely cleaned. |
| Original "Empty" Container | 1. Triple-rinse the container with a suitable solvent.2. Collect all three rinses as hazardous waste in your SAA.[9]3. Thoroughly deface or remove the original manufacturer's label.4. Dispose of the rinsed, unlabeled container in the regular trash or glass recycling bin, as per institutional policy.[9] | An "empty" container is not truly empty and contains hazardous residue. The triple-rinse and defacing procedure is a standard, EPA-recognized method for rendering the container non-hazardous.[9] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling Thiazol-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Thiazol-2-ylboronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, like many chemical compounds used in the laboratory, it presents potential hazards that necessitate careful handling and the consistent use of appropriate personal protective equipment (PPE). This guide provides a detailed, step-by-step approach to selecting and using PPE to ensure your safety while working with this compound. The principles outlined here are grounded in established safety protocols and are designed to empower you with the knowledge to work confidently and securely.
Understanding the Risks: Why PPE is Non-Negotiable
While specific toxicity data for this compound may be limited, the general class of boronic acids and related thiazole compounds warrants a cautious approach. Safety Data Sheets (SDS) for analogous compounds consistently highlight potential hazards such as skin, eye, and respiratory tract irritation.[1][2][3][4] Some boronic acid derivatives are also classified as harmful if swallowed.[1][4] Therefore, a comprehensive PPE strategy is essential to create a reliable barrier between you and the chemical, mitigating the risk of exposure.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures you will be performing. The key is to anticipate potential exposure routes—inhalation, skin contact, and eye contact—and to select equipment that provides an effective barrier for each.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to have proper engineering controls in place. These are measures that remove or reduce the hazard at its source. For handling this compound, especially in its powdered form, the following are essential:
-
Chemical Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles.[6]
-
Ventilation: Ensure that your laboratory is well-ventilated to minimize the concentration of any airborne contaminants.[1]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][5]
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound. The rationale behind each piece of equipment is explained to underscore the importance of its correct use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Protects the eyes from dust particles and accidental splashes of solutions containing the compound.[6] Standard safety glasses do not provide adequate protection from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | Prevents direct skin contact with the compound. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[6] | Protects the skin on your body and arms from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be necessary.[6] | Required when handling the solid compound outside of a fume hood or if dust generation is unavoidable, to prevent inhalation of dust particles and potential respiratory tract irritation.[1][6][8] |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Workflow for donning PPE.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, put on your respirator now. Ensure it has a proper seal.
-
Eye and Face Protection: Put on your chemical safety goggles or face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Doffing PPE: The Reverse Order to Avoid Contamination
Caption: Workflow for doffing PPE.
-
Gloves: Remove your gloves first, as they are the most likely to be contaminated. Peel them off from the cuff, turning them inside out as you remove them.
-
Eye and Face Protection: Remove your goggles or face shield by handling the straps, not the front.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out to contain any contamination.
-
Respirator: If you are wearing a respirator, remove it last by the straps without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[6]
Operational Plan: Safe Handling and Disposal
A safe operational plan extends beyond just wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Handling Procedures
-
Preparation: Before you begin, ensure your work area in the fume hood is clean and uncluttered.[6] Have all necessary equipment and reagents ready.
-
Weighing and Transfer: When weighing and transferring solid this compound, use a spatula and take care to avoid generating dust.[6] Keep the container tightly closed when not in use.[6]
-
In Solution: When working with the compound in solution, be mindful of the potential for splashes.
Spill Response
In the event of a small spill:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.[5]
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[5]
For larger spills, evacuate the area and contact your institution's safety officer.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill clean-up materials, must be treated as hazardous waste.[5][6] Dispose of this waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal procedures.
Conclusion: A Culture of Safety
The consistent and correct use of personal protective equipment is a cornerstone of a strong safety culture in any laboratory. By understanding the rationale behind each piece of PPE and adhering to the procedural guidelines for handling and disposal, you can significantly minimize your risk of exposure to this compound and other laboratory chemicals. This commitment to safety not only protects you but also your colleagues and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
